molecular formula C50H70O14 B000067 Brevetoxin B CAS No. 79580-28-2

Brevetoxin B

Cat. No.: B000067
CAS No.: 79580-28-2
M. Wt: 895.1 g/mol
InChI Key: LYTCVQQGCSNFJU-FGRVLNGBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevetoxin B (Brevetoxin-2, PbTx-2) is a lipid-soluble, polycyclic polyether neurotoxin produced by the marine dinoflagellate Karenia brevis . It is a key causative agent of Neurotoxic Shellfish Poisoning (NSP) and a potent modulator of voltage-gated sodium channels (VGSCs). This compound features a complex, ladder-shaped trans-fused polyether structure with 11 cyclic ether rings and 23 stereocenters, represented by the molecular formula C₅₀H₇₀O₁₄ and a molecular weight of 895.1 g/mol. Mechanism of Action: this compound exerts its potent neurotoxic effects by binding with high affinity (IC₅₀ = 15 nM) to receptor site 5 on the alpha-subunit of voltage-gated sodium channels. This binding results in a hyperpolarizing shift in the channel's activation voltage, causing it to open at more negative membrane potentials and preventing its normal inactivation. The consequent persistent activation of VGSCs leads to uncontrolled sodium influx, repetitive firing of action potentials, and ultimately, membrane depolarization and disruption of normal neurological signaling. Research Applications: - Neuroscience Research: A vital tool for studying the structure, function, and gating mechanisms of voltage-gated sodium channels. - Toxicology Studies: Used to investigate the pathophysiology of Neurotoxic Shellfish Poisoning (NSP) and the impact of algal blooms on marine ecosystems and wildlife. - Channel Pharmacology: Serves as a specific ligand for characterizing site 5 on sodium channels and probing allosteric interactions between different neurotoxin binding sites. - Biochemical Research: Recent studies also indicate inhibitory activity towards Thioredoxin Reductase, suggesting potential research applications in cancer and oxidative stress studies. Usage Note: this compound is classified as a highly toxic compound and is intended for research purposes only. It is not approved for human or veterinary use. Researchers must adhere to safe laboratory practices when handling this material.

Properties

IUPAC Name

2-[[(1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H70O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,24,26,28-42,44-45,52H,1,11-15,17-23H2,2-8H3/b10-9-/t26-,28-,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTCVQQGCSNFJU-FGRVLNGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(C/C=C\[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@H](O2)CC(=C)C=O)O)C)C)(O[C@@]6(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H70O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879997
Record name Brevetoxin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

895.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79580-28-2
Record name Brevetoxin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79580-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brevetoxin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Toxin T-34
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BREVETOXIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WBN7K7T6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Brevetoxin B: A Technical Guide to its Discovery, Isolation, and Characterization from Karenia brevis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxin B (PbTx-2) is a potent neurotoxin belonging to a family of cyclic polyether compounds produced by the marine dinoflagellate Karenia brevis.[1] This organism is notoriously responsible for harmful algal blooms (HABs), commonly known as "red tides," in the Gulf of Mexico and other coastal regions.[2][3] The accumulation of brevetoxins in shellfish can lead to Neurotoxic Shellfish Poisoning (NSP) in humans upon consumption.[1][4] Beyond its environmental and public health significance, the unique molecular architecture and potent biological activity of this compound have made it a subject of intense scientific scrutiny, particularly in the fields of pharmacology and synthetic chemistry.

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in this complex marine natural product.

Discovery and Structural Elucidation

The association between "red tides" in Florida and shellfish toxicity has been documented since the 1880s, but the causative organism, K. brevis, was not identified until 1960.[1] The structure of this compound, the first of the brevetoxins to be structurally elucidated, was reported in 1981 by Nakanishi and his colleagues.[5][6] This seminal work revealed a unique and complex trans-fused polycyclic ether ring system.[4][7] this compound possesses a backbone of 11 contiguous ether rings, 23 stereocenters, and a molecular formula of C50H70O14.[4][7]

The structural determination was a significant achievement, relying on a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography. The elucidation of this intricate structure paved the way for a deeper understanding of its mechanism of action and spurred efforts in its total synthesis. The first total synthesis of this compound was accomplished by K. C. Nicolaou and coworkers in 1995.[1]

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

This compound exerts its neurotoxic effects by binding with high affinity to a specific site (site 5) on the alpha-subunit of voltage-gated sodium channels (VGSCs) in nerve and muscle cells.[1][3][8] This binding has several profound consequences on channel function:

  • Lowering of the Activation Potential: The toxin causes the channel to open at more negative membrane potentials than normal, leading to a state of hyperexcitability.[1]

  • Persistent Activation: this compound binding stabilizes the open state of the sodium channel, leading to a persistent influx of sodium ions.[1]

  • Inhibition of Inactivation: The toxin prevents the normal inactivation process of the channel, resulting in repetitive firing of neurons.[1][3]

This cascade of events disrupts normal neurological processes, leading to the clinical manifestations of NSP, which include gastrointestinal and neurological symptoms.[4]

Signaling Pathway Diagram

BrevetoxinB_Signaling_Pathway Brevetoxin_B This compound VGSC Voltage-Gated Sodium Channel (Site 5) Brevetoxin_B->VGSC Binds to Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes Membrane_Depolarization Membrane Depolarization Na_Influx->Membrane_Depolarization Leads to Repetitive_Firing Repetitive Neuronal Firing Membrane_Depolarization->Repetitive_Firing Induces Neurotoxicity Neurotoxicity (NSP) Repetitive_Firing->Neurotoxicity Results in BrevetoxinB_Isolation_Workflow Culture Karenia brevis Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extraction Extraction (Acetone/Dichloromethane) Harvest->Extraction Crude_Extract Crude Brevetoxin Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Partially_Purified Partially Purified Fractions Silica_Gel->Partially_Purified HPLC Reversed-Phase HPLC Partially_Purified->HPLC Pure_Brevetoxin_B Pure this compound HPLC->Pure_Brevetoxin_B

References

An In-depth Technical Guide to the Mechanism of Action of Brevetoxin B on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxins are a class of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These lipid-soluble polyether compounds are notorious for their role in neurotoxic shellfish poisoning (NSP) and their significant impact on marine ecosystems. The primary molecular target of brevetoxins is the voltage-gated sodium channel (VGSC), a critical component in the generation and propagation of action potentials in excitable cells. Brevetoxin B (PbTx-2) and its derivatives are of particular interest due to their profound effects on neuronal signaling. This guide provides a comprehensive overview of the mechanism of action of this compound on VGSCs, with a focus on quantitative data, experimental methodologies, and the underlying molecular interactions.

Mechanism of Action

This compound exerts its effects by binding to a specific receptor site on the α-subunit of the VGSC, designated as neurotoxin receptor site 5.[1][2][3][4][5][6] This binding event does not block the channel but rather modifies its gating properties, leading to persistent activation.[2][5][6] The key modulatory effects of this compound include:

  • Shift in Voltage-Dependence of Activation: this compound causes a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels are more likely to open at more negative membrane potentials.[2][4][5][7][8] This leads to channel opening at the normal resting membrane potential, causing uncontrolled sodium ion influx.

  • Inhibition of Inactivation: The toxin significantly slows the rate of channel inactivation, prolonging the open state of the channel.[1][2][4][5][8] This sustained depolarization further contributes to the hyperexcitability of neurons.

  • Increased Mean Open Time: By both shifting activation and inhibiting inactivation, this compound increases the mean open time of the sodium channel.[1][8]

  • Induction of Sub-conductance States: A unique characteristic of brevetoxins is their ability to induce multiple, distinct sub-conductance states in the sodium channel, in addition to the normal full conductance state.[4]

This persistent activation of VGSCs leads to a massive influx of Na+, resulting in membrane depolarization. This depolarization can trigger the opening of voltage-gated calcium channels and the reversal of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium concentration.[1] This cascade of events ultimately results in neurotransmitter release, excitotoxicity, and the clinical manifestations of NSP.

Quantitative Data

The following tables summarize the quantitative data regarding the interaction of this compound and its derivatives with various voltage-gated sodium channel isoforms.

Table 1: Binding Affinities (Kd) of Brevetoxins for Voltage-Gated Sodium Channels

Brevetoxin AnalogueChannel Isoform/PreparationKd (nM)Reference
[3H]PbTx-3Rat Brain Synaptosomes2.9[4]
[42-3H]-PbTx3Nav1.2~2.5 (Implicit)[1]
[42-3H]-PbTx3Nav1.41.8 ± 0.61[1]
[42-3H]-PbTx3Nav1.512 ± 1.4[1]

Table 2: Electrophysiological Effects of Brevetoxins on Voltage-Gated Sodium Channels

Brevetoxin AnalogueChannel Isoform/Cell LineEffectMagnitudeReference
PbTx-3Rat Brain Neuronal Cell Lines (B50, B104)Hyperpolarizing shift in activation threshold6.7 mV
BTX-3Human Nav1.6Hyperpolarizing shift in activation voltage (at 1 nM)-15.9 ± 3.8 mV[6]

Table 3: Half-Maximal Effective Concentrations (EC50) of Brevetoxin Effects

Brevetoxin AnalogueEffectCell TypeEC50 (nM)Reference
PbTx-2Acute toxicityCerebellar Granule Neurons80.5 ± 5.9[1]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathway of this compound's action and the logical relationship of its effects on the voltage-gated sodium channel.

Brevetoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects Brevetoxin This compound VGSC Voltage-Gated Sodium Channel (Site 5) Brevetoxin->VGSC Binds Na_influx Na_influx VGSC->Na_influx Persistent Activation Na_ Na_ influx Na+ Influx Depolarization Membrane Depolarization VGCC Voltage-Gated Ca2+ Channel Depolarization->VGCC Opens NCX Na+/Ca2+ Exchanger (Reversal) Depolarization->NCX Reverses Ca_influx Ca2+ Influx VGCC->Ca_influx NCX->Ca_influx ERK_activation ERK1/2 Activation Ca_influx->ERK_activation Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release CREB_phos CREB Phosphorylation ERK_activation->CREB_phos Gene_expression Gene Expression (e.g., BDNF) CREB_phos->Gene_expression Neurotoxicity Neurotoxicity Neurotransmitter_release->Neurotoxicity Na_influx->Depolarization

This compound Signaling Cascade in a Neuron.

Brevetoxin_Channel_Modulation cluster_effects Effects on Channel Gating Brevetoxin This compound VGSC_Binding Binds to Site 5 on VGSC α-subunit Brevetoxin->VGSC_Binding Shift_Activation Hyperpolarizing Shift in Activation VGSC_Binding->Shift_Activation Slow_Inactivation Slowing of Inactivation VGSC_Binding->Slow_Inactivation Increase_Open_Time Increased Mean Open Time VGSC_Binding->Increase_Open_Time Subconductance Induction of Sub-conductance States VGSC_Binding->Subconductance Persistent_Activation Persistent Channel Activation Shift_Activation->Persistent_Activation Slow_Inactivation->Persistent_Activation Increase_Open_Time->Persistent_Activation Subconductance->Persistent_Activation Na_Influx Sustained Na+ Influx Persistent_Activation->Na_Influx Hyperexcitability Neuronal Hyperexcitability Na_Influx->Hyperexcitability

Logical Relationship of this compound's Effects on VGSC.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the VGSCs in the membrane of a single cell, allowing for detailed characterization of the effects of this compound on channel gating.

Methodology:

  • Cell Preparation: Culture cells expressing the desired VGSC isoform (e.g., HEK293 cells transfected with the specific Nav channel) on glass coverslips.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Obtain a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -120 mV.

    • Apply voltage protocols to elicit sodium currents. A typical protocol to assess activation involves depolarizing steps from -100 mV to +60 mV. To assess steady-state inactivation, a pre-pulse to various potentials is applied before a test pulse.

  • Toxin Application: Perfuse the external solution containing the desired concentration of this compound onto the cell.

  • Data Analysis: Measure changes in peak current amplitude, voltage-dependence of activation and inactivation, and current kinetics before and after toxin application.

Patch_Clamp_Workflow start Start cell_prep Prepare cells expressing target Nav channel start->cell_prep solutions Prepare external and internal recording solutions cell_prep->solutions pipette Fabricate and fill patch pipette solutions->pipette giga_seal Form a gigaohm seal on a selected cell pipette->giga_seal whole_cell Establish whole-cell configuration giga_seal->whole_cell control_rec Record baseline Nav currents (control voltage protocols) whole_cell->control_rec toxin_app Perfuse this compound onto the cell control_rec->toxin_app toxin_rec Record Nav currents in the presence of this compound toxin_app->toxin_rec data_analysis Analyze changes in current amplitude and gating kinetics toxin_rec->data_analysis end End data_analysis->end

References

An In-depth Technical Guide on the Biosynthesis Pathway of Brevetoxin B in Dinoflagellates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxins are a suite of potent neurotoxins produced by the dinoflagellate Karenia brevis. These lipid-soluble polyether compounds are infamous for their role in harmful algal blooms (HABs), commonly known as "red tides," which can lead to massive fish kills, marine mammal mortality, and neurotoxic shellfish poisoning (NSP) in humans. Brevetoxin B (BTX-B), one of the major congeners, is a complex molecule characterized by a ladder-like polyether backbone. Understanding its biosynthetic pathway is crucial for predicting and mitigating the impacts of toxic algal blooms and for exploring the potential of these complex natural products in drug development. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and the genetic basis of its production. It also furnishes detailed experimental protocols and quantitative data to aid researchers in this field.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a complex process rooted in polyketide synthesis, but with significant deviations from the canonical pathway. The carbon backbone of BTX-B is assembled by Type I polyketide synthases (PKSs). Isotopic labeling studies have been fundamental in elucidating the origins of the carbon skeleton, confirming that it is derived from acetate and S-adenosyl methionine (SAM).[1]

The proposed biosynthetic pathway can be summarized in the following key stages:

  • Polyketide Chain Assembly: The process begins with the sequential condensation of acetate units, catalyzed by multifunctional Type I PKS enzymes. These large enzymatic complexes contain various domains, including ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, which work in an assembly-line fashion to build the linear polyketide chain.

  • Unusual Modifications: The biosynthesis of brevetoxins involves atypical modifications not commonly seen in polyketide synthesis. This includes the incorporation of methyl groups derived from S-adenosyl methionine (SAM) and the apparent loss of carbonyl carbons from some of the acetate units, possibly through a Favorskii-type rearrangement.[1]

  • Polyepoxide Formation: A key hypothetical intermediate in the pathway is a linear polyepoxide precursor. It is proposed that the elongated polyketide chain undergoes a series of epoxidation reactions to form this highly reactive intermediate.

  • Cascade Cyclization: The final and most remarkable step is a proposed cascade of stereospecific epoxide-opening cyclizations. This "zip-type" cascade reaction is thought to proceed via a series of endo-selective cyclizations, leading to the formation of the characteristic trans-fused polyether ladder structure of the brevetoxin backbone.[2] While this remains a well-supported hypothesis, direct enzymatic evidence for this cascade is still an active area of research.

dot

Brevetoxin_B_Biosynthesis AcetylCoA Acetyl-CoA PKS Type I Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS SAM S-Adenosyl Methionine (SAM) SAM->PKS Methylation Polyketide Linear Polyketide Chain PKS->Polyketide Epoxidation Epoxidation Polyketide->Epoxidation Polyepoxide Polyepoxide Precursor Epoxidation->Polyepoxide Cascade Cascade Cyclization Polyepoxide->Cascade BTXB This compound Cascade->BTXB

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound Production

The production of this compound by Karenia brevis is influenced by various environmental factors. The cellular toxin content can vary significantly depending on the growth phase and nutrient availability.

ParameterConditionValueReference
Cellular Toxin Content Logarithmic Growth Phase1-10 pg/cell[3]
Stationary Growth PhaseCan increase significantly[3]
Nitrogen Limitation2-fold increase in cellular carbon as brevetoxins[4]
Phosphorus LimitationToxin production tends to increase[1]
Salinity (Hypoosmotic Stress)>14-fold increase in brevetoxin cell quota (short-term)[5]
Brevetoxin Congener Profile Varies with growth phasePbTx-2 often major toxin in log phase, PbTx-1 and PbTx-3 increase in stationary phase[6]

Experimental Protocols

Isotopic Labeling for Backbone Elucidation

Isotopic labeling is a cornerstone technique for tracing the metabolic origins of natural products. For this compound, ¹³C-labeled precursors are used to determine the incorporation pattern of acetate and other small molecules into the final structure.

Objective: To determine the origin of the carbon atoms in the this compound backbone.

Materials:

  • Karenia brevis culture in the logarithmic growth phase.

  • L1-Si medium (or other appropriate growth medium).

  • ¹³C-labeled sodium acetate (e.g., [1-¹³C]acetate, [2-¹³C]acetate).

  • Sterile culture flasks.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18).

  • Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water).

  • High-Performance Liquid Chromatography (HPLC) system.

  • Nuclear Magnetic Resonance (NMR) spectrometer.

  • Mass Spectrometer (MS).

Protocol:

  • Culture Preparation: Grow Karenia brevis cultures in L1-Si medium under controlled conditions (e.g., 25°C, 12:12 h light:dark cycle) to the mid-logarithmic phase.

  • Precursor Feeding: Introduce ¹³C-labeled sodium acetate to the culture medium at a final concentration that does not inhibit growth (typically in the µM to low mM range). The exact concentration should be optimized for the specific K. brevis strain.

  • Incubation: Continue the incubation under the same conditions for a period sufficient for the incorporation of the labeled precursor into this compound. This can range from several hours to a few days, depending on the growth rate and metabolic activity of the dinoflagellate.

  • Harvesting: Harvest the cells by centrifugation or filtration.

  • Toxin Extraction: Extract the brevetoxins from the cell pellet and the culture medium using an appropriate solvent (e.g., methanol). The extraction can be facilitated by sonication or bead beating.

  • Purification: Purify the extracted brevetoxins using Solid Phase Extraction (SPE) and subsequent preparative HPLC.

  • Analysis: Analyze the purified this compound using NMR spectroscopy to determine the positions of the ¹³C labels. Mass spectrometry can be used to confirm the incorporation of the label by observing the mass shift.

dot

Isotopic_Labeling_Workflow Culture K. brevis Culture (Log Phase) Feed Feed with ¹³C-labeled Acetate Culture->Feed Incubate Incubate Feed->Incubate Harvest Harvest Cells Incubate->Harvest Extract Extract Brevetoxins Harvest->Extract Purify Purify by SPE & HPLC Extract->Purify Analyze Analyze by NMR & MS Purify->Analyze

Caption: Workflow for isotopic labeling experiments.

Gene Expression Analysis of Polyketide Synthases (PKS) by qPCR

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the expression levels of the PKS genes suspected to be involved in this compound biosynthesis. This can help to correlate gene expression with toxin production under different conditions.

Objective: To quantify the transcript levels of PKS genes in Karenia brevis.

Materials:

  • Karenia brevis cells from different experimental conditions (e.g., nutrient-limited vs. replete).

  • RNA extraction kit suitable for dinoflagellates (e.g., TRIzol, RNeasy Plant Mini Kit).

  • DNase I.

  • Reverse transcription kit.

  • qPCR master mix (e.g., SYBR Green or probe-based).

  • qPCR instrument.

  • Primers specific for the target PKS genes and reference genes.

Protocol:

  • RNA Extraction: Harvest K. brevis cells and immediately extract total RNA using a suitable kit, following the manufacturer's instructions. Dinoflagellates have a large and complex genome, so a robust extraction method is crucial.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Primer Design: Design primers specific to the PKS genes of interest. Primers should be designed to amplify a product of 100-200 bp and should be checked for specificity using BLAST and for potential secondary structures. Also, design primers for one or more stably expressed reference genes for normalization (e.g., actin, tubulin).

  • qPCR Reaction: Set up the qPCR reactions containing the cDNA template, primers, and qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the PKS genes, normalized to the expression of the reference gene(s).

dot

qPCR_Workflow Cells K. brevis Cells RNA_Extract Total RNA Extraction Cells->RNA_Extract DNase DNase Treatment RNA_Extract->DNase RT Reverse Transcription (cDNA Synthesis) DNase->RT qPCR Quantitative PCR (qPCR) RT->qPCR Analysis Data Analysis (Relative Expression) qPCR->Analysis

Caption: Workflow for PKS gene expression analysis by qPCR.

Signaling Pathways and Regulation

The regulation of this compound biosynthesis is not yet fully understood, but it is clear that environmental cues play a significant role. Nutrient limitation, particularly of nitrogen and phosphorus, has been shown to increase brevetoxin production.[1][4] This suggests the presence of signaling pathways that sense nutrient status and modulate the expression or activity of the biosynthetic machinery.

A plausible, though still hypothetical, regulatory network involves:

  • Nutrient Sensing: Putative nutrient sensors on the cell surface or within the cell detect changes in the external or internal concentrations of nitrogen and phosphorus.

  • Signal Transduction: This sensory information is transduced through a cascade of protein kinases and phosphatases, common components of signaling pathways in eukaryotes.

  • Transcriptional/Translational Regulation: The signaling cascade ultimately leads to the activation or repression of transcription factors or other regulatory proteins that control the expression of the PKS genes. Alternatively, regulation could occur at the translational or post-translational level, affecting the stability or activity of the PKS enzymes.

dot

Signaling_Pathway Nutrients Nutrient Limitation (N, P) Sensors Nutrient Sensors Nutrients->Sensors Signal Signal Transduction Cascade (Kinases, Phosphatases) Sensors->Signal Regulation Transcriptional/Translational Regulation Signal->Regulation PKS_Expression PKS Gene Expression & Enzyme Activity Regulation->PKS_Expression BTX_Production Increased this compound Production PKS_Expression->BTX_Production

Caption: Hypothetical signaling pathway for the regulation of this compound production.

Conclusion

The biosynthesis of this compound in dinoflagellates is a fascinating and complex process that continues to be an active area of research. While the polyketide origin and the general steps of the pathway are well-established, the precise enzymatic machinery, the details of the cascade cyclization, and the regulatory networks that control toxin production are still being unraveled. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to contribute to this exciting field. A deeper understanding of the this compound biosynthesis pathway will not only enhance our ability to manage harmful algal blooms but also unlock the potential of these intricate molecules for the development of novel therapeutics.

References

An In-depth Technical Guide on the Factors Influencing Brevetoxin B Production in Karenia brevis Blooms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karenia brevis, a marine dinoflagellate, is the primary causative agent of harmful algal blooms (HABs), commonly known as "red tides," in the Gulf of Mexico. These blooms are notorious for their production of a suite of potent neurotoxins called brevetoxins. Brevetoxin B (PbTx-2) is a principal congener, which, along with its derivatives, can cause massive fish kills, contaminate shellfish leading to neurotoxic shellfish poisoning (NSP) in humans, and result in respiratory irritation in coastal communities through aerosolized toxins.[1][2][3] Understanding the environmental and physiological factors that regulate brevetoxin production is paramount for predicting the severity of blooms, mitigating their impacts, and exploring the potential pharmacological applications of these complex polyether compounds. This technical guide provides a comprehensive overview of the key factors influencing this compound production, details relevant experimental methodologies, and summarizes quantitative data to support further research and development.

Core Influencing Factors on this compound Production

The production of brevetoxins by K. brevis is a complex interplay of genetic predisposition and environmental modulation. While different strains of K. brevis exhibit inherent variations in their toxin profiles, the surrounding environmental conditions can significantly alter the cellular toxin quota.[4]

Nutrient Availability

Nutrient limitation, a common stressor in marine environments, has been identified as a significant factor in enhancing brevetoxin production.

  • Nitrogen Limitation: When nitrogen becomes a limiting factor for growth, K. brevis cells have been shown to increase their brevetoxin content. Studies have demonstrated a two-fold increase in the percentage of cellular carbon allocated to brevetoxins under nitrogen-limited conditions compared to nutrient-replete cells.[5][6] This increase is consistent across genetically distinct strains.[5][6]

  • Phosphorus Limitation: Phosphorus limitation appears to have an even more pronounced effect on brevetoxin production than nitrogen limitation. Research has shown that phosphorus-limited K. brevis cells can have 2.3 to 7.3-fold higher brevetoxin content per cell than phosphorus-replete cells.[7] This suggests that in phosphorus-limited environments, K. brevis blooms may become significantly more toxic.[7] The cellular brevetoxin content in field measurements has been observed to range from 1 to 68 pg/cell, and nutrient limitation is a key factor contributing to this variability.[7]

Salinity and Osmotic Stress

The influence of salinity on brevetoxin production is a more complex and debated topic. K. brevis can tolerate a wide range of salinities, typically growing in waters with salinities between 18 and 45 practical salinity units (PSU), with optimal growth generally occurring between 30 and 34 PSU.[8]

Some studies have proposed that hypoosmotic stress, such as a rapid decrease in salinity when offshore blooms are transported to coastal waters, can trigger a dramatic increase in brevetoxin production. One study reported a more than 14-fold increase in brevetoxin cell quota in response to a rapid salinity shift from 35 to 27 PSU.[9][10][11] However, subsequent research by other laboratories has failed to consistently reproduce these findings, with several studies reporting no significant increase in brevetoxin production in response to low-salinity stress across multiple K. brevis strains.[12][13][14] It has been noted that brevetoxin levels are often highest during the stationary growth phase, which may coincide with changes in salinity in aging blooms.[1]

Growth Phase

The growth phase of a K. brevis bloom is correlated with its toxicity. Brevetoxin levels have been observed to be highest during the stationary phase of growth.[1] This suggests that as a bloom matures and cell division slows, the metabolic resources may be redirected towards the synthesis of secondary metabolites like brevetoxins, potentially making older, high-density blooms more hazardous.

Genetic and Strain-Specific Variation

Significant variability in brevetoxin production exists among different strains of K. brevis.[4] This inherent genetic diversity can be as influential as environmental factors in determining the overall toxicity of a bloom.[5] Some of this variability can be accounted for by normalizing toxin content to cellular volume, as cell size can differ between strains and under varying nutrient conditions.[5][6]

Data Presentation: Quantitative Effects on this compound Production

The following tables summarize quantitative data from various studies on the effects of nutrient limitation and salinity on brevetoxin production in Karenia brevis.

Table 1: Effect of Nutrient Limitation on Brevetoxin Content

Nutrient ConditionK. brevis Strain(s)Brevetoxin Content (pg/cell)Fold Increase vs. RepleteReference(s)
Nitrogen-Replete Four Strains~1-4% of cellular carbonN/A[5][6]
Nitrogen-Limited Four Strains~5-9% of cellular carbon~2-fold[5][6]
Phosphorus-Replete Five Strains~0.7-2.1% of cellular carbonN/A[7]
Phosphorus-Limited Five StrainsNot specified in pg/cell, but 1.6-5% of cellular carbon2.3 to 7.3-fold[7]
Nutrient-Sufficient Wilson17 ± 1N/A[12]
Nitrogen-Limited Wilson22 ± 3~1.3-fold[12]

Table 2: Effect of Salinity on Brevetoxin Content (Contrasting Findings)

Experimental ConditionK. brevis Strain(s)Initial Brevetoxin (pg/cell)Post-Stress Brevetoxin (pg/cell)Fold IncreaseReference(s)
Hypoosmotic Stress (35 to 27 PSU) Wilson~10~160~16-fold[9][10][11]
Hypoosmotic Stress (36 to 27 PSU) CCMP 222810.6 ± 1.411.8 ± 2.0No significant change[12]
Hypoosmotic Stress (36 to 27 PSU) CCMP 222910.2 ± 1.710.1 ± 1.2No significant change[12]
Hypoosmotic Stress (36 to 27 PSU) SP311.1 ± 1.110.7 ± 1.2No significant change[12]
Hypoosmotic Stress (35 to 27 PSU) Wilson (toxic line)~10-14No significant changeNo significant change[12]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for studying the factors influencing brevetoxin production. Below are generalized methodologies based on common practices in the field.

Karenia brevis Culturing
  • Strains: Obtain desired Karenia brevis strains (e.g., CCMP 2228, Wilson clone) from a reputable culture collection.

  • Media: Culture cells in a modified L1 or f/2 medium prepared with sterile, filtered seawater at a desired salinity (e.g., 32-34 PSU).[1][9]

  • Growth Conditions: Maintain cultures at a constant temperature (e.g., 24°C) under a 12:12 hour light:dark cycle with a light intensity of 50-60 μmol/m²/s.[1][5]

  • Monitoring: Monitor cell densities using a hemocytometer or flow cytometer. Maintain cultures in the exponential growth phase through regular transfers to fresh media.[15]

Induction of Nutrient Limitation
  • Semi-Continuous Cultures: Grow K. brevis in semi-continuous batch cultures to maintain steady-state growth at a specific rate.[12]

  • Nutrient-Replete Control: Maintain control cultures with sufficient nutrients to support maximum growth rates.

  • Nutrient-Limited Treatment: To induce nitrogen or phosphorus limitation, reduce the concentration of the respective nutrient (e.g., NaNO₃ for nitrogen, NaH₂PO₄ for phosphorus) in the culture medium to a level that restricts the growth rate to a desired percentage of the maximum rate.

  • Acclimation: Allow cultures to acclimate to the nutrient-limited conditions for a sufficient number of generations (e.g., 30-50) to ensure a stable physiological response before sampling for brevetoxin analysis.[12]

Induction of Osmotic Stress
  • Acclimation: Acclimate K. brevis cultures to a specific starting salinity (e.g., 35 PSU) for several generations.

  • Salinity Shift: To induce hypoosmotic stress, rapidly dilute the culture with sterile, filtered water of a lower salinity (or with deionized water containing the same nutrient concentrations) to achieve the target lower salinity (e.g., 27 PSU).[11]

  • Control: For the control group, add an equivalent volume of sterile, filtered seawater at the initial salinity (35 PSU) to account for any effects of dilution.[12]

  • Time-Course Sampling: Collect samples for cell counts and brevetoxin analysis at various time points after the salinity shift (e.g., immediately, 3 hours, 24 hours, and several days) to observe the temporal response.[11]

Brevetoxin Extraction and Quantification

Solid-Phase Extraction (SPE)

  • Sample Preparation: Filter a known volume of culture through a glass fiber filter to separate the cells (particulate fraction) from the culture medium (dissolved fraction).

  • Cell Lysis: Lyse the cells on the filter using a method such as sonication in a solvent like methanol.

  • Column Conditioning: Condition a C18 or HLB SPE cartridge with methanol followed by methanol/water mixtures.[9][16]

  • Sample Loading: Load the cell lysate or the filtered culture medium onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low-concentration methanol/water solution to remove salts and polar interferences.[9]

  • Elution: Elute the brevetoxins from the cartridge using 100% methanol.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Chromatographic Separation: Inject the eluted sample onto a C18 reversed-phase HPLC column. Use a gradient of mobile phases (e.g., water and acetonitrile with a modifier like formic acid) to separate the different brevetoxin congeners.

  • Mass Spectrometry Detection: Detect and quantify the separated brevetoxins using a mass spectrometer, often a triple quadrupole or time-of-flight instrument, in positive ion mode.[8][9][17] Multiple reaction monitoring (MRM) can be used for high specificity and sensitivity.[8]

Visualizations: Pathways and Workflows

Signaling Pathways and Biosynthesis

The biosynthesis of brevetoxins, like other polyketides, is carried out by large, multi-domain enzymes called polyketide synthases (PKSs). The regulation of the genes encoding these enzymes is complex and thought to involve eukaryotic signaling pathways such as protein phosphorylation cascades.[7] While the complete pathway from environmental signal to toxin production is not fully elucidated, a conceptual model can be visualized.

Brevetoxin_Regulation cluster_environment Environmental Cues cluster_cell Cellular Response Nutrient_Limitation Nutrient Limitation (N, P) Signaling_Cascade Intracellular Signaling (e.g., Phosphorylation) Nutrient_Limitation->Signaling_Cascade Osmotic_Stress Osmotic Stress (Salinity Change) Osmotic_Stress->Signaling_Cascade Growth_Phase Growth Phase (Stationary) Growth_Phase->Signaling_Cascade PKS_Expression PKS Gene Expression Signaling_Cascade->PKS_Expression Transcriptional Regulation PKS_Enzymes Polyketide Synthase (PKS) Enzymes PKS_Expression->PKS_Enzymes Translation Brevetoxin_Synthesis Brevetoxin Biosynthesis PKS_Enzymes->Brevetoxin_Synthesis Catalysis Brevetoxin_B This compound (PbTx-2) Brevetoxin_Synthesis->Brevetoxin_B

Caption: Conceptual overview of factors regulating this compound synthesis.

Experimental Workflow for Nutrient Limitation Study

Nutrient_Limitation_Workflow Start Start: K. brevis Culture Culture Establish Semi-continuous Cultures Start->Culture Split Split Cultures Culture->Split Control Nutrient-Replete Control Split->Control Group 1 Treatment Nutrient-Limited (N or P) Split->Treatment Group 2 Acclimate Acclimate for Multiple Generations Control->Acclimate Treatment->Acclimate Sample Collect Samples Acclimate->Sample Extract Brevetoxin Extraction (SPE) Sample->Extract Analyze Quantification (LC-MS) Extract->Analyze Data Data Analysis Analyze->Data

Caption: Workflow for studying nutrient limitation on brevetoxin production.

Experimental Workflow for Osmotic Stress Study

Osmotic_Stress_Workflow Start Start: K. brevis Culture (Acclimated to 35 PSU) Split Split Cultures Start->Split Control Control Treatment (Add 35 PSU Seawater) Split->Control Group 1 Treatment Hypoosmotic Stress (Dilute to 27 PSU) Split->Treatment Group 2 Sample Time-Course Sampling (0h, 3h, 24h, etc.) Control->Sample Treatment->Sample Extract Brevetoxin Extraction (SPE) Sample->Extract Analyze Quantification (LC-MS) Extract->Analyze Data Data Analysis Analyze->Data

Caption: Workflow for studying osmotic stress on brevetoxin production.

Conclusion and Future Directions

The production of this compound by Karenia brevis is a multifaceted process influenced by a combination of environmental stressors and the genetic makeup of the dinoflagellate strain. Nutrient limitation, particularly by phosphorus, is a well-documented driver of increased cellular toxicity. The role of salinity and osmotic stress remains an area of active research with conflicting findings, highlighting the need for further standardized studies.

For researchers and drug development professionals, a thorough understanding of these influencing factors is critical. It allows for more accurate prediction of bloom toxicity and informs the design of laboratory studies aimed at maximizing brevetoxin yields for pharmacological research. Future research should focus on elucidating the specific intracellular signaling pathways that connect environmental cues to the regulation of PKS gene expression. The application of transcriptomics, proteomics, and metabolomics will be instrumental in unraveling the complex regulatory networks governing brevetoxin biosynthesis. This knowledge will not only enhance our ability to manage the detrimental effects of K. brevis blooms but also unlock the potential for harnessing these potent neurotoxins for therapeutic applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources and Environmental Fate of Brevetoxin B

Abstract

Brevetoxins are a suite of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These cyclic polyether compounds are notorious for their role in harmful algal blooms (HABs), commonly known as "red tides," which can lead to massive fish kills, neurotoxic shellfish poisoning (NSP) in humans, and significant economic and ecological disruption. This compound (PbTx-2) is a principal congener in this family. Understanding its natural origins, biosynthesis, and complex environmental fate—including bioaccumulation through the food web and degradation via abiotic and biotic pathways—is critical for risk assessment, the development of mitigation strategies, and exploring its pharmacological potential. This document provides a comprehensive technical overview of the current scientific understanding of this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways.

Natural Sources and Biosynthesis

Primary Producer

The primary natural source of brevetoxins is the marine dinoflagellate Karenia brevis (formerly Gymnodinium breve or Ptychodiscus brevis)[1][2][3]. This photosynthetic, single-celled organism is predominantly found in the Gulf of Mexico, where it can form massive blooms[4][5]. While K. brevis is the most studied producer, other species within the Karenia genus have also been associated with brevetoxin production[1][6]. The toxin is synthesized intracellularly and can be released into the environment upon cell lysis[7].

Biosynthesis of this compound

The biosynthesis of this compound (BTX-B) follows a complex polyketide synthesis pathway.[4][8]. The carbon backbone is assembled from acetate units that have been modified by the citric acid cycle[1]. Labeling experiments have confirmed that the molecule's 50 carbons are derived from acetate and S-adenosylmethionine, which provides the methyl groups[1][9].

The prevailing hypothesis for the formation of the distinctive ladder-like polyether structure involves an epoxide-opening cyclization cascade[9][10]. This model suggests that a linear polyepoxide precursor undergoes a series of stereospecific ring-closing reactions to form the trans-fused cyclic ether system[10]. While biomimetic chemical syntheses support the feasibility of this cascade, the specific genes and multi-enzyme complexes (polyketide synthases or PKS) responsible for this process in K. brevis are still under active investigation[4][9][10].

G cluster_0 Precursors cluster_1 Synthesis Pathway cluster_2 Final Product Acetate (from Citric Acid Cycle) Acetate (from Citric Acid Cycle) PKS Polyketide Synthase (PKS) Assembly Acetate (from Citric Acid Cycle)->PKS S-adenosylmethionine S-adenosylmethionine S-adenosylmethionine->PKS Methylation Polyketide Linear Polyketide Backbone PKS->Polyketide Oxidation Oxidation Polyketide->Oxidation Polyepoxide Linear Polyepoxide Precursor Oxidation->Polyepoxide Cascade Epoxide-Opening Cascade Cyclization Polyepoxide->Cascade BTXB This compound (PbTx-2) Cascade->BTXB

Figure 1: Simplified proposed biosynthesis pathway for this compound.
Toxin Concentration in Natural Sources

The concentration of brevetoxins in K. brevis and the surrounding environment can vary significantly depending on the bloom's nutrient status and other environmental factors.

Table 1: Brevetoxin Concentrations in Natural Sources

Matrix Analyte(s) Concentration Range Location / Conditions Reference(s)
K. brevis Cells Brevetoxins 1 - 68 pg/cell Field measurements, Gulf of Mexico [1]
K. brevis 165 Cells Total BTX Metabolites 6.78 - 21.53 pg/cell Laboratory culture [11]
Seawater PbTx-2 and PbTx-3 ~1.5 µg/L Low K. brevis bloom, Florida Gulf Coast [12]
Seawater Brevetoxins 0 - 30 ng/L At 1,000 K. brevis cells/L [13]
Shellfish (Oysters, Clams) Brevetoxins 0.012 - 9.9 mg/kg Naturally contaminated samples [14][15]

| Shellfish (Mussels) | BTX-2 + BTX-3 | Up to 57.4 µg/kg (total flesh) | Diana Lagoon, France |[6] |

Environmental Fate

Once released into the marine environment, this compound is subject to several processes that determine its persistence, distribution, and impact, including bioaccumulation in the food web and degradation by abiotic and biotic factors.

Bioaccumulation and Trophic Transfer

Brevetoxins readily bioaccumulate in marine organisms, posing a significant risk for transfer up the food web.[16].

  • Filter-Feeding Shellfish: Organisms like oysters, clams, and mussels filter K. brevis cells from the water, accumulating toxins in their tissues to levels that can cause Neurotoxic Shellfish Poisoning (NSP) in human consumers.[1][5][17].

  • Fish: Fish can accumulate brevetoxins through their diet, including consumption of toxic prey or direct ingestion of K. brevis cells.[18]. Studies have shown that fish can carry high toxin loads, with concentrations up to 1540 ng/g measured in muscle tissue.[18]. This makes them a significant vector for transferring toxins to higher trophic levels.[18][19].

  • Top Predators: The trophic transfer of brevetoxins has been conclusively linked to mass mortality events in marine mammals (e.g., bottlenose dolphins, manatees) and seabirds that consume contaminated fish or shellfish.[1][16][20].

G cluster_0 Primary Producer cluster_1 Primary Consumers cluster_2 Secondary Consumers cluster_3 Tertiary Consumers cluster_4 Apex Predators / Humans Producer Karenia brevis Shellfish Filter-Feeders (Shellfish, Zooplankton) Producer->Shellfish Ingestion Plank_Fish Planktivorous Fish Producer->Plank_Fish Ingestion Omni_Fish Omnivorous Fish Shellfish->Omni_Fish Ingestion Humans Humans Shellfish->Humans Ingestion Pisc_Fish Piscivorous Fish Plank_Fish->Pisc_Fish Ingestion Omni_Fish->Pisc_Fish Ingestion Mammals Marine Mammals Pisc_Fish->Mammals Ingestion Birds Seabirds Pisc_Fish->Birds Ingestion Pisc_Fish->Humans Ingestion

Figure 2: Bioaccumulation and trophic transfer of brevetoxins in the marine food web.
Environmental Degradation

This compound can be removed from the environment through two primary degradation pathways: photodegradation and microbial degradation.

2.2.1 Photodegradation

Sunlight-mediated reactions are a significant sink for dissolved this compound in seawater.[21]. The process is not a direct photolysis of the toxin but rather an indirect, photosensitized pathway that requires the presence of chromophoric dissolved organic matter (CDOM) and trace metals.[21][22]. The degradation of PbTx-2 follows first-order kinetics and results in the formation of at least 18 different photoproducts, which appear to be more stable than the parent compound.[23]. The rate of photodegradation is significantly accelerated under deoxygenated conditions.[22].

2.2.2 Microbial Degradation

Certain marine bacteria have demonstrated the ability to biodegrade brevetoxins.[12]. While this pathway is considered less dominant than photodegradation, it contributes to the natural attenuation of the toxin. Studies have isolated bacterial strains, such as Chromohalobacter sp., that can effectively break down brevetoxins when it is the sole carbon source.[12][24].

Table 2: Environmental Degradation Rates for this compound (PbTx-2)

Degradation Pathway Key Factors Rate / Half-Life Conditions Reference(s)
Photodegradation Sunlight, CDOM, Trace Metals First-order rate: 0.20 ± 0.04 h⁻¹ Half-life: ~3 hours Coastal seawater [21][22]
Sunlight (CDOM removed) First-order rate: 0.08 ± 0.03 h⁻¹ UV-irradiated seawater [21][22]
Sunlight (CDOM & metals removed) No significant degradation UV-irradiated, Chelex-treated seawater [21][22]
Dark Control ~3% degradation after 24 hours Natural seawater [23][25]

| Microbial Degradation | Chromohalobacter sp. (MB-4) | Up to 45% efficiency | Laboratory culture |[12] |

G cluster_0 Degradation Pathways cluster_1 Influencing Factors cluster_2 Resulting Products BTXB This compound in Seawater Photo Photodegradation BTXB->Photo Microbe Microbial Degradation BTXB->Microbe Products_Photo Multiple Photoproducts (More stable) Photo->Products_Photo Products_Microbe Metabolites Microbe->Products_Microbe Factors_Photo Sunlight Chromophoric Dissolved Organic Matter (CDOM) Trace Metals Low Oxygen (accelerates) Factors_Photo->Photo Factors_Microbe Marine Bacteria (e.g., Chromohalobacter sp.) Factors_Microbe->Microbe

Figure 3: Primary environmental degradation pathways for this compound.

Experimental Protocols and Methodologies

The study of brevetoxins relies on a range of analytical techniques for their extraction, detection, and quantification.

Toxin Extraction from Shellfish

A common procedure for extracting lipophilic toxins like brevetoxins from shellfish tissue involves solvent extraction.

  • Homogenization: Shellfish tissue is homogenized to a uniform consistency.

  • Extraction: The homogenate is typically extracted with a solvent such as acetone or methanol, followed by partitioning into a less polar solvent like dichloromethane or ethyl acetate to isolate the lipid-soluble toxins.

  • Cleanup: The crude extract is often subjected to a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components before analysis.

Detection and Quantification Methods

Several analytical methods are employed for the detection and quantification of brevetoxins, each with distinct advantages.

3.2.1 Liquid Chromatography-Mass Spectrometry (LC-MS/MS) This is the gold standard for the specific identification and quantification of brevetoxin congeners and their metabolites.[14][15].

  • Principle: The method separates different toxin analogs using liquid chromatography, followed by detection using tandem mass spectrometry, which provides high selectivity and sensitivity based on the mass-to-charge ratio of the parent molecule and its fragments.

  • Protocol Summary: An extracted sample is injected into an LC system (typically with a C18 column). A gradient of mobile phases (e.g., water and acetonitrile with modifiers like formic acid) is used for separation. The eluent is directed to a mass spectrometer operating in a mode like Multiple Reaction Monitoring (MRM) for targeted quantification.[15].

3.2.2 Enzyme-Linked Immunosorbent Assay (ELISA) ELISA is a widely used immunological method for rapid screening of total brevetoxin-like compounds.[26][27].

  • Principle: A competitive ELISA format is typically used. Microtiter plates are coated with a brevetoxin-protein conjugate (e.g., PbTx-3-BSA). A sample containing unknown amounts of brevetoxin is mixed with a known amount of anti-brevetoxin polyclonal antibody and added to the plate. The free toxin in the sample competes with the plate-bound toxin for antibody binding sites. The amount of antibody bound to the plate, detected with a secondary enzyme-labeled antibody and a chromogenic substrate, is inversely proportional to the concentration of toxin in the sample.[27].

  • Working Range: The quantitative detection range for one validated assay in human plasma was 0.0400–2.00 ng/mL brevetoxin 3 equivalents.[26].

3.2.3 Neuroblastoma Cell-Based Assay (N2a Assay) This functional assay measures the biological activity of toxins that act on voltage-gated sodium channels.[28].

  • Principle: Neuroblastoma cells (e.g., Neuro-2a) are exposed to ouabain and veratridine, which together cause sodium influx and subsequent cell death. Brevetoxins potentiate this effect by persistently activating sodium channels. The presence of brevetoxin in a sample leads to increased cell death, which can be quantified using a viability dye (e.g., MTT). The toxicity is compared to a standard curve of a known brevetoxin congener.[28].

  • Application: It is particularly useful for assessing the total toxic potential of a sample, including unknown or uncharacterized metabolites that may be biologically active.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Output Sample Sample Matrix (Seawater, Shellfish Tissue, etc.) Extract Solvent Extraction Sample->Extract Cleanup Solid-Phase Extraction (SPE) Cleanup Extract->Cleanup LCMS LC-MS/MS (Specific, Quantitative) Cleanup->LCMS ELISA ELISA (Rapid Screening) Cleanup->ELISA N2A Neuroblastoma Assay (Functional Toxicity) Cleanup->N2A Data_LCMS Congener-Specific Concentration LCMS->Data_LCMS Data_ELISA Total Brevetoxin Equivalents ELISA->Data_ELISA Data_N2A Total Biological Activity N2A->Data_N2A

References

Toxicological Profile of Brevetoxin B in Marine Fauna: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxins are a suite of potent neurotoxins produced by the marine dinoflagellate, Karenia brevis. These lipid-soluble polyether compounds are notorious for their involvement in harmful algal blooms (HABs), commonly known as "red tides," particularly in the Gulf of Mexico.[1][2] Brevetoxin B (PbTx-2) is one of the most abundant and well-studied congeners.[3][4] Its toxicological impact on marine fauna is extensive, leading to massive fish kills, marine mammal mortalities, and contamination of shellfish, posing a significant threat to marine ecosystems and public health through neurotoxic shellfish poisoning (NSP).[5][6][7] This technical guide provides a comprehensive overview of the toxicological profile of this compound in marine fauna, detailing its mechanism of action, quantitative toxicological data, and the experimental protocols used for its assessment.

Mechanism of Action

The primary molecular target of this compound is the voltage-gated sodium channel (VGSC), a critical component for the generation and propagation of action potentials in nerve and muscle cells.[1][8] this compound binds with high affinity to site 5 on the α-subunit of the VGSC.[5][9] This binding has several key consequences:

  • Persistent Activation: It causes the channel to open at the normal resting membrane potential and remain open for a longer duration.[8][9]

  • Shift in Voltage Dependence: The voltage-dependence of channel activation is shifted to more negative potentials, meaning the channel opens more easily.[9]

  • Inhibition of Inactivation: It inhibits the natural inactivation process of the channel.[8]

This persistent activation of VGSCs leads to a continuous influx of Na+ ions into the cell, resulting in membrane depolarization and uncontrolled nerve firing.[8][10] This hyperexcitability of nerve and muscle cells is the underlying cause of the neurotoxic effects observed in exposed marine animals.[11]

Signaling Pathway of this compound

The binding of this compound to VGSCs initiates a cascade of downstream signaling events. The persistent depolarization and sodium influx disrupt cellular ion homeostasis, leading to secondary effects on other ion channels and intracellular signaling pathways.

Brevetoxin_Signaling_Pathway PbTx2 This compound (PbTx-2) VGSC Voltage-Gated Sodium Channel (Site 5) PbTx2->VGSC Binds to Na_influx Persistent Na+ Influx VGSC->Na_influx Causes Depolarization Membrane Depolarization Na_influx->Depolarization Ca_channels Voltage-Gated Ca2+ Channels Depolarization->Ca_channels Activates Neurotransmitter Neurotransmitter Release (e.g., Glutamate) Depolarization->Neurotransmitter Stimulates Ca_influx Increased Intracellular Ca2+ Ca_channels->Ca_influx ERK_pathway ERK1/2 Phosphorylation Ca_influx->ERK_pathway Leads to Oxidative_stress Oxidative Stress Ca_influx->Oxidative_stress Contributes to CREB_pathway CREB Phosphorylation ERK_pathway->CREB_pathway Gene_expression Altered Gene Expression (e.g., BDNF) CREB_pathway->Gene_expression Apoptosis Apoptosis Oxidative_stress->Apoptosis

Figure 1: this compound Signaling Pathway.

Toxicological Effects in Marine Fauna

This compound exhibits a broad spectrum of toxicity across various marine phyla. The effects can be acute, leading to rapid mortality, or chronic, resulting in sublethal impacts on health and behavior.

Invertebrates

Filter-feeding bivalves, such as oysters and clams, are particularly susceptible to accumulating brevetoxins from K. brevis cells. While often resistant to the acute toxic effects themselves, they become vectors for transferring the toxins to higher trophic levels.[12]

Fish

Fish are highly sensitive to brevetoxins, and exposure often results in massive fish kills during red tide events.[13] The toxin can be absorbed through the gills or ingested. Symptoms include loss of equilibrium, erratic swimming, convulsions, and ultimately, death due to respiratory failure.[13]

Sea Turtles

Sea turtles can be exposed to brevetoxins through the ingestion of contaminated prey or seagrass, as well as through inhalation of toxic aerosols.[4] Neurological symptoms are prominent, and brevetoxicosis is a significant cause of sea turtle stranding and mortality.[14]

Marine Mammals

Marine mammals, including dolphins and manatees, are also severely affected by brevetoxins.[15][16] Exposure occurs primarily through the consumption of contaminated fish or seagrass.[15] Brevetoxicosis in marine mammals can lead to seizures, respiratory distress, and death.[11]

Quantitative Toxicological Data

The following tables summarize available quantitative data on the toxicity and accumulation of this compound and its congeners in various organisms.

Table 1: Acute Toxicity of Brevetoxins in Animal Models

ToxinOrganismRoute of AdministrationLD50Reference
PbTx-1MouseIntraperitoneal180 µg/kg[13]
PbTx-2MouseOral6600 µg/kg bw[10][17]
PbTx-3MouseOral520 µg/kg bw[10][17]
BTX-BICR MouseIntraperitoneal455 µg/kg[14]

Table 2: Brevetoxin Accumulation in Marine Organisms

OrganismTissueToxin ConcentrationConditionsReference
Omnivorous FishVisceraup to 2675 ng/gExperimental exposure to toxic shellfish[15][18]
Omnivorous FishMuscleup to 1540 ng/gExperimental exposure to toxic shellfish[15][18]
Planktivorous FishViscera616 ng/g (average)24h exposure to K. brevis cultures[18]
Planktivorous FishMuscle333 ng/g (average)24h exposure to K. brevis cultures[18]
Oysters and ClamsSoft Tissue1,500 - 28,000 ng/g PbTx-3 equivalentPost-bloom[12]

Experimental Protocols

A variety of in vivo and in vitro assays are utilized to detect and quantify brevetoxins and assess their toxicological effects.

Mouse Bioassay for Shellfish Toxicity

The mouse bioassay is the traditional method for monitoring brevetoxin levels in shellfish for regulatory purposes.

Mouse_Bioassay_Workflow Homogenize Homogenize Shellfish Tissue Extract Extract with Acetone Homogenize->Extract Solvent_Evap Solvent Evaporation Extract->Solvent_Evap Resuspend Resuspend in 5% Tween 60/0.9% Saline Solvent_Evap->Resuspend Inject Intraperitoneal Injection into Mice Resuspend->Inject Observe Observe for Symptoms and Time to Death Inject->Observe Calculate Calculate Mouse Units (MU) Observe->Calculate

Figure 2: Mouse Bioassay Workflow.

Protocol:

  • Sample Preparation: A known weight of shellfish tissue is homogenized.

  • Extraction: The homogenate is extracted with a solvent, typically acetone.[1]

  • Solvent Removal: The solvent is evaporated to concentrate the lipid-soluble toxins.

  • Resuspension: The residue is resuspended in a suitable vehicle, such as 5% Tween 60 in saline.[14]

  • Injection: A standardized dose is injected intraperitoneally into mice.[14]

  • Observation: The mice are observed for characteristic neurological symptoms and the time to death is recorded.

  • Quantification: The toxicity is quantified in "Mouse Units" (MU), where one MU is the amount of toxin that kills 50% of the test animals in a specific timeframe.[19] The regulatory limit in the US is 20 MU per 100 g of shellfish tissue.[19]

Neuroblastoma Cell-Based Assay (CBA-N2a)

This in vitro assay provides a more rapid and ethical alternative to the mouse bioassay. It utilizes a neuroblastoma cell line (N2a) that expresses VGSCs.

Protocol:

  • Cell Culture: N2a cells are cultured in microplates to form a monolayer.[20]

  • Toxin Exposure: The cells are exposed to shellfish extracts or brevetoxin standards in the presence of ouabain and veratridine. Ouabain inhibits the Na+/K+ pump, and veratridine is another VGSC activator that potentiates the effect of brevetoxin.[19][21]

  • Incubation: The plates are incubated for a set period.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT assay, which measures mitochondrial activity.[20] A decrease in cell viability is proportional to the amount of brevetoxin present.

Receptor Binding Assay

This assay measures the ability of a sample to compete with a radiolabeled or fluorescently labeled brevetoxin for binding to site 5 on the VGSC.

Receptor_Binding_Assay_Workflow Prepare_Synaptosomes Prepare Synaptosomes (rich in VGSCs) Incubate Incubate Synaptosomes with Labeled Brevetoxin and Unlabeled Sample/Standard Prepare_Synaptosomes->Incubate Separate Separate Bound and Free Ligand (e.g., Filtration) Incubate->Separate Measure Measure Radioactivity/Fluorescence of Bound Ligand Separate->Measure Determine_Competition Determine Competition and Quantify Toxin Measure->Determine_Competition

Figure 3: Receptor Binding Assay Workflow.

Protocol:

  • Receptor Preparation: A source of VGSCs, such as synaptosomes prepared from rat brain, is used.[22]

  • Competitive Binding: The synaptosomes are incubated with a constant amount of labeled brevetoxin (e.g., [3H]PbTx-3 or a fluorescent derivative) and varying concentrations of the unlabeled sample or standard.[1][23]

  • Separation: The bound and free labeled brevetoxin are separated, typically by rapid filtration.[1]

  • Detection: The amount of bound labeled brevetoxin is measured using a scintillation counter (for radiolabels) or a fluorometer (for fluorescent labels).

  • Quantification: The concentration of brevetoxin in the sample is determined by the degree to which it inhibits the binding of the labeled brevetoxin.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunological assay used for the rapid screening of brevetoxins.

Protocol:

  • Plate Coating: Microtiter plates are coated with a brevetoxin-protein conjugate (e.g., PbTx-3-BSA).[1][24]

  • Competitive Reaction: The sample or standard is pre-incubated with a specific anti-brevetoxin antibody. This mixture is then added to the coated plate.[1]

  • Incubation and Washing: The plate is incubated, allowing the free antibody to bind to the coated antigen. The plate is then washed to remove unbound components.[25]

  • Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate.[1]

  • Measurement: The color development is measured using a plate reader. The signal is inversely proportional to the amount of brevetoxin in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific analytical method for the identification and quantification of different brevetoxin congeners.

Protocol:

  • Extraction: Brevetoxins are extracted from the sample matrix using an appropriate solvent.[26]

  • Chromatographic Separation: The extract is injected into a liquid chromatograph, where the different brevetoxin congeners are separated on a column (e.g., C18).[27]

  • Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. The molecules are ionized (e.g., by electrospray ionization), and their mass-to-charge ratio is determined, allowing for specific identification and quantification.[26][27]

Conclusion

This compound poses a significant and multifaceted threat to marine ecosystems. Its potent neurotoxicity, ability to bioaccumulate, and transfer through the food web have profound consequences for a wide range of marine fauna. A thorough understanding of its toxicological profile, including its mechanism of action and the sublethal and lethal effects it elicits, is crucial for assessing the ecological risks of K. brevis blooms. The continued development and refinement of sensitive and reliable detection methods are essential for monitoring shellfish safety, managing marine animal health, and advancing research into the complex interactions between harmful algal blooms and marine ecosystems. The information presented in this guide serves as a valuable resource for researchers and professionals working to mitigate the impacts of these potent marine neurotoxins.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Brevetoxin B Metabolism and Detoxification in Shellfish

This technical guide provides a comprehensive overview of the metabolic pathways and detoxification mechanisms of this compound (PbTx-2), a potent neurotoxin produced by the dinoflagellate Karenia brevis. Shellfish, being filter feeders, accumulate these toxins, posing a significant threat to public health through Neurotoxic Shellfish Poisoning (NSP).[1][2][3] Understanding the biotransformation of these toxins within shellfish is critical for accurate monitoring, risk assessment, and the development of potential therapeutic interventions.

Shellfish employ a series of metabolic processes to detoxify brevetoxins, converting them into various metabolites.[4] These biotransformations, primarily occurring in the digestive gland, involve Phase I oxidation and reduction reactions followed by Phase II conjugation reactions.[5] However, the metabolism is complex and varies significantly between shellfish species, leading to a diverse array of toxin derivatives in contaminated seafood.[6]

This compound Metabolic Pathways

The metabolism of this compound (PbTx-2), the most abundant congener produced by K. brevis, is a critical process that alters the toxin's structure, polarity, and persistence in shellfish tissues.[1][7] This biotransformation occurs primarily through two phases of enzymatic reactions.

Phase I: Biotransformation (Oxidation and Reduction)

Phase I reactions introduce or expose functional groups on the parent toxin, preparing it for subsequent conjugation. The primary transformations of the aldehyde group on the PbTx-2 side chain are reduction and oxidation.[6]

  • Reduction to PbTx-3: The most common metabolic conversion is the reduction of the terminal aldehyde group of PbTx-2 to an alcohol, forming PbTx-3.[4][7] This conversion is rapid, and in many shellfish species like the Eastern oyster (Crassostrea virginica), PbTx-3 becomes a dominant metabolite soon after exposure.[4][6][8]

  • Oxidation to BTX-B5: The aldehyde group of PbTx-2 can also be oxidized to a carboxylic acid, yielding the metabolite BTX-B5.[6][9] Both reduction and oxidation pathways appear to be common across various bivalve species.[6]

These initial reactions are believed to be catalyzed by cytochrome P450 (CYP) monooxygenase enzymes located in the microsomes of the digestive gland.[5][9][10] While CYP-mediated metabolism is well-documented in mammals for brevetoxins, its direct role in shellfish is inferred from the presence and function of these enzyme systems in molluscs.[5][9][11]

Phase II: Conjugation

Following Phase I modifications, the brevetoxin molecule and its metabolites undergo conjugation with endogenous molecules. This process significantly increases their polarity, which is a key step in detoxification and elimination.

  • Glutathione Conjugation: Brevetoxin metabolites can be conjugated with glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine.[12][13] This reaction is catalyzed by Glutathione S-transferases (GSTs), a major family of Phase II detoxification enzymes.[10][14][15]

  • Cysteine and other Amino Acid Conjugates: The glutathione conjugates are often further metabolized. The breakdown of the glutathione moiety leads to the formation of cysteine conjugates, such as cysteine-PbTx and its sulfoxide derivative.[4][7][12] These cysteine conjugates are particularly significant as they can be highly persistent in shellfish tissues for weeks or even months after the dissipation of a K. brevis bloom.[4][7] Other amino acid conjugates, including those with glycine and taurine, have also been identified.[2][12]

  • Fatty Acid Conjugates: A further level of complexity is added when amino acid-PbTx conjugates react with fatty acids to form lipophilic fatty acid-amino acid-PbTx conjugates.[12][16] These compounds, such as BTX-B4 (a fatty acid conjugate of cysteine sulfoxide-PbTx), can be major contributors to the overall toxicity of contaminated shellfish extracts.[2]

dot digraph "Brevetoxin_B_Metabolic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes PbTx2 [label="this compound (PbTx-2)\n(Aldehyde)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PbTx3 [label="PbTx-3\n(Alcohol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BTXB5 [label="BTX-B5\n(Carboxylic Acid)", fillcolor="#FBBC05"]; PhaseII [label="Phase II Conjugation\n(Increased Polarity)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; GSH_Conj [label="Glutathione-PbTx\nConjugates", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cys_Conj [label="Cysteine-PbTx\nConjugates\n(Persistent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fatty_Acid_Conj [label="Fatty Acid-Amino Acid-PbTx\nConjugates", fillcolor="#34A853", fontcolor="#FFFFFF"]; Elimination [label="Detoxification &\nElimination", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PbTx2 -> PbTx3 [label=" Reduction\n(e.g., CYP enzymes)"]; PbTx2 -> BTXB5 [label=" Oxidation\n(e.g., CYP enzymes)"];

{PbTx3, BTXB5} -> PhaseII [style=dashed];

PhaseII -> GSH_Conj [label=" GSTs"]; GSH_Conj -> Cys_Conj [label=" Breakdown"]; Cys_Conj -> Fatty_Acid_Conj [label=" Acylation"];

{GSH_Conj, Cys_Conj, Fatty_Acid_Conj} -> Elimination; } this compound Metabolic Pathway in Shellfish.

Quantitative Data on this compound and its Metabolites

The biotransformation of PbTx-2 results in a complex mixture of metabolites. The relative abundance of these compounds varies by shellfish species and duration of exposure.

Table 1: Major this compound Metabolites Identified in Shellfish

Toxin/Metabolite Name Parent Toxin Chemical Modification Molecular Weight (Da) Species Commonly Found In Citation(s)
Brevetoxin-2 (PbTx-2) - Parent Aldehyde 895.5 Oysters, Clams, Mussels [9][17]
Brevetoxin-3 (PbTx-3) PbTx-2 Reduction of aldehyde to alcohol 897.5 Oysters, Clams, Mussels [4][8][17]
Brevetoxin-B5 (BTX-B5) PbTx-2 Oxidation of aldehyde to acid 911.5 Cockles, Mussels, Oysters [6][9][17]
Cysteine-PbTx PbTx-2 Cysteine Conjugation 1018.5 Oysters [4][8][12]
Cysteine-PbTx Sulfoxide PbTx-2 Oxidized Cysteine Conjugate 1034.5 Oysters [4][8][12]
Glutathione-PbTx PbTx-2 Glutathione Conjugation ~1204 Oysters [12][16]
Brevetoxin-B1 (BTX-B1) PbTx-2 Taurine Conjugation - Cockles, Clams [6][17]

| Brevetoxin-B2 (BTX-B2) | PbTx-2 | Cysteine Sulfoxide Conjugate | - | Mussels, Clams, Oysters |[2][17] |

Table 2: Recovery and Persistence Data for Brevetoxin Metabolites | Shellfish Species | Metabolite(s) | Finding | Quantitative Detail | Citation(s) | | :--- | :--- | :--- | :--- | | Eastern Oyster (C. virginica) | PbTx-3 | Rapid elimination | Largely eliminated within 2 weeks post-exposure. |[4] | | Eastern Oyster (C. virginica) | Cysteine-PbTx | High persistence | Persisted for up to 8 weeks post-exposure. |[4] | | Hard Clam, Eastern Oyster | S-desoxy BTX-B2, BTX-B2, BTX-B1 | Major persistent components | Summed levels of these metabolites correlated highly with composite toxin levels (R²=0.9). |[18] | | Various Bivalves | PbTx-2, PbTx-3, BTX-B2, BTX-B5 | LC/MS/MS Method Validation | Method recoveries ranged from 73% to 112% for most metabolites. |[17] | | Eastern Oyster (C. virginica) | PbTx-2 | In vitro metabolism | 100% transformation observed within 3 hours of incubation with oyster homogenate. |[19] |

Experimental Protocols

Standardized methods are crucial for the reliable detection and quantification of brevetoxins and their metabolites in shellfish.

Protocol 1: Extraction of Brevetoxins from Shellfish Tissue

This protocol describes a common method for extracting brevetoxins for LC-MS analysis.[20][21]

  • Homogenization: Weigh 2-5 grams of shellfish tissue and homogenize with a solvent, typically acetone or aqueous acetonitrile (e.g., 50% ACN), at a specified tissue-to-solvent ratio (e.g., 1:4 w/v).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 4000 x g for 10 minutes) to pellet the solid tissue debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted toxins. For exhaustive extraction, this step may be repeated on the pellet and the supernatants combined.

  • Solvent Evaporation: Evaporate the organic solvent from the supernatant under a stream of nitrogen.

  • Defatting (Optional): For fatty tissues, a liquid-liquid partition against a non-polar solvent like n-hexane can be performed to remove lipids that may interfere with analysis. The aqueous methanolic layer containing the toxins is retained.[20]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Re-solubilize the extract in an appropriate loading buffer (e.g., 25% methanol).

    • Apply the sample to a C18 SPE cartridge, pre-conditioned with methanol and water.

    • Wash the cartridge with a low-percentage organic solvent to remove polar interferences.

    • Elute the brevetoxins with 100% methanol or another high-organic solvent.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a small, precise volume of solvent suitable for LC-MS/MS injection (e.g., methanol).

Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the specific and sensitive quantification of brevetoxin congeners.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with an additive (e.g., acetic acid or ammonium acetate).

    • Mobile Phase B: Acetonitrile or methanol with the same additive.

    • Gradient: A gradient elution is used, starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the toxins based on their polarity.

    • Flow Rate: Typically 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each toxin and monitoring for one or more specific product ions generated after fragmentation.

    • Quantification: External calibration curves are prepared using certified reference standards for each targeted brevetoxin metabolite. Matrix-matched standards are often used to correct for matrix effects.[21]

Protocol 3: In Vitro Metabolism Assay with Shellfish Homogenate

This assay is used to study the biotransformation of a parent toxin by shellfish enzymes directly.[19]

  • Preparation of Homogenate: Homogenize 1 gram of fresh, non-toxic shellfish tissue (typically digestive gland) in a suitable buffer.

  • Spiking: Add a known concentration of a pure brevetoxin standard (e.g., PbTx-2) to the homogenate.

  • Incubation: Agitate the mixture at room temperature for a set period (e.g., 3 hours). Time-course experiments can be performed by taking aliquots at different intervals.

  • Reaction Quenching & Extraction: Stop the enzymatic reaction by adding a large volume of an organic solvent like acetone. Proceed with the extraction and cleanup protocol as described in Protocol 1.

  • Analysis: Analyze the final extract by LC-MS/MS to identify and quantify the disappearance of the parent toxin and the appearance of its metabolites.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Sample [label="Shellfish Sample\nCollection", fillcolor="#F1F3F4"]; Homogenize [label="1. Homogenization\n(e.g., Acetone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifuge [label="2. Centrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Supernatant [label="3. Supernatant Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleanup [label="4. SPE Cleanup\n(C18 Cartridge)", fillcolor="#FBBC05"]; Analysis [label="5. LC-MS/MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quant [label="Quantification\n(MRM Mode)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ID [label="Metabolite\nIdentification", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Homogenize; Homogenize -> Centrifuge; Centrifuge -> Supernatant; Supernatant -> Cleanup [label="Extraction"]; Cleanup -> Analysis [label="Elution & Reconstitution"]; Analysis -> Quant; Analysis -> ID; } Workflow for Brevetoxin Metabolite Analysis.

Conclusion

The metabolism of this compound in shellfish is a complex detoxification process involving Phase I and Phase II enzymatic reactions that produce a wide array of metabolites. Key transformations include the reduction of PbTx-2 to PbTx-3 and the formation of persistent cysteine and fatty acid conjugates.[2][4][6] These metabolic profiles are species-dependent, complicating monitoring efforts. The presence of these metabolites, which contribute to the overall toxicity, necessitates the use of advanced analytical methods like LC-MS/MS for comprehensive seafood safety assessment.[4] Further research into the specific enzymes involved and the toxicological profiles of all major metabolites is essential for protecting public health and managing the economic impacts of harmful algal blooms.

References

In Vivo Clastogenic Activity of Brevetoxin B in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevetoxin B (PbTx-2), a potent neurotoxin produced by the marine dinoflagellate Karenia brevis, has demonstrated significant clastogenic activity in in vivo rat models. This technical guide synthesizes the current understanding of the mechanisms, experimental evidence, and methodologies related to this compound-induced chromosomal damage in rats. Quantitative data from key studies are presented, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. The guide also includes visualizations of the proposed signaling pathways and experimental workflows to provide a clear and comprehensive overview for researchers, scientists, and professionals in drug development.

Introduction

Brevetoxins are a group of cyclic polyether neurotoxins notorious for their role in "red tide" blooms and the subsequent neurotoxic shellfish poisoning (NSP) in humans.[1][2] Their primary mechanism of neurotoxicity involves the binding to and activation of voltage-gated sodium channels, leading to persistent nerve cell firing.[1][3][4] Beyond its neurotoxic effects, emerging evidence has highlighted the genotoxic potential of this compound, specifically its ability to induce chromosomal damage (clastogenicity) in vivo. This guide focuses on the in vivo clastogenic activity of this compound in rat models, providing a detailed technical overview for the scientific community.

Quantitative Assessment of Clastogenic Activity

In vivo studies have quantitatively demonstrated the clastogenic effects of this compound in rats. The primary evidence comes from DNA fragmentation analysis using the comet assay.

Table 1: Summary of In Vivo Clastogenic Activity of this compound in Rats

Experimental ModelToxin & DosageRoute of AdministrationTissue AnalyzedKey FindingReference
Male F344 ratsThis compound (PbTx-2), 45 µg/kgIntratrachealLiver cellsTwo to three-fold increase in the amount of DNA in the comet tails, indicating DNA fragmentation.[5][5]
RatsThis compound (PbTx-2), 45 µg/kgIntratrachealLung tissueFormation of DNA adducts with adenosine and guanosine.[6][7][8][6][7][8]

Mechanism of Clastogenicity

The clastogenic activity of this compound is believed to be mediated through its metabolic activation and subsequent formation of DNA adducts.

Metabolic Activation

Following administration, this compound undergoes metabolic changes, including epoxidation.[5][6] This process, particularly the formation of a C(27,28)-epoxy brevetoxin metabolite (PbTx-6), is a critical step in its activation to a genotoxicant.[7][8] Epoxides are highly reactive electrophilic intermediates that can readily react with nucleophilic sites on cellular macromolecules, including DNA.[6]

DNA Adduct Formation

The reactive epoxide metabolites of this compound can covalently bind to DNA, forming brevetoxin-DNA adducts.[6][7][8] In vivo studies in rats have identified adducts with guanosine and adenosine in the lungs following intratracheal exposure to this compound.[6][7] The formation of these adducts is a key initiating event in chemical carcinogenesis and can lead to DNA strand breaks and chromosomal aberrations if not properly repaired.

BrevetoxinB_Clastogenicity_Pathway cluster_exposure Exposure cluster_metabolism Metabolic Activation cluster_adduction DNA Adduct Formation cluster_damage Clastogenic Effect Exposure Intratracheal Administration of this compound (PbTx-2) Metabolism Metabolic Epoxidation (e.g., formation of PbTx-6) Exposure->Metabolism in vivo Adducts Formation of Covalent Brevetoxin-DNA Adducts (with Adenosine & Guanosine) Metabolism->Adducts Covalent Binding Damage DNA Fragmentation & Chromosomal Aberrations Adducts->Damage Leads to

Proposed pathway of this compound-induced clastogenicity in rats.

Experimental Protocols

In Vivo Comet Assay for DNA Fragmentation

This protocol is based on the methodology described for assessing DNA damage in rat liver cells following this compound exposure.[5]

Animals:

  • Male F344 rats.

Treatment:

  • Rats are exposed to this compound (45 µg/kg body weight) via intratracheal administration.

  • A control group receives the vehicle (e.g., saline).

Sample Collection and Preparation:

  • At a predetermined time point post-exposure, animals are euthanized.

  • The liver is excised and placed in a chilled buffer.

  • A small piece of the liver is minced to release cells.

  • The cell suspension is filtered to remove debris.

Comet Assay Procedure (Alkaline Lysis/Electrophoresis):

  • Isolated liver cells are embedded in a low-melting-point agarose gel on a microscope slide.

  • The slides are immersed in a cold lysing solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

  • Slides are then placed in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis is performed at a low voltage, allowing the fragmented DNA to migrate out of the nucleus, forming a "comet tail."

  • The slides are neutralized, stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green), and visualized using a fluorescence microscope.

Data Analysis:

  • The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

  • Image analysis software is used to calculate parameters such as "% DNA in tail" and "tail moment."

  • A statistically significant increase in these parameters in the treated group compared to the control group indicates DNA fragmentation.

Analysis of Brevetoxin-DNA Adducts

This protocol is based on the methods used to identify DNA adducts in rat lung tissue.[6][7][8]

Animals and Treatment:

  • Rats are exposed to this compound (45 µg/kg body weight) via intratracheal administration.

Sample Collection and DNA Isolation:

  • After exposure, the lungs are harvested.

  • Genomic DNA is isolated from the lung tissue using standard DNA extraction protocols (e.g., phenol-chloroform extraction or commercial kits).

DNA Hydrolysis:

  • The purified DNA is enzymatically hydrolyzed to individual nucleosides.

LC-MS/MS Analysis:

  • The nucleoside hydrolysates are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The LC system separates the different nucleosides.

  • The mass spectrometer is set to detect the specific mass-to-charge ratios (m/z) of the expected brevetoxin-nucleoside adducts (e.g., brevetoxin-guanosine and brevetoxin-adenosine).

Data Interpretation:

  • The presence of peaks corresponding to the specific m/z values of the brevetoxin-DNA adducts in the samples from treated animals, and their absence in control samples, confirms the formation of these adducts.

Experimental_Workflow_InVivo_Clastogenicity cluster_animal_phase Animal Phase cluster_sample_collection Sample Collection cluster_analysis Analysis cluster_data_interpretation Data Interpretation Animal_Model Select Male F344 Rats Exposure Intratracheal Administration of this compound (45 µg/kg) Animal_Model->Exposure Euthanasia Euthanasia Exposure->Euthanasia Tissue_Harvest Harvest Liver and/or Lung Tissue Euthanasia->Tissue_Harvest Cell_Isolation Isolate Liver Cells Tissue_Harvest->Cell_Isolation DNA_Isolation Isolate DNA from Lung Tissue Tissue_Harvest->DNA_Isolation Comet_Assay Perform Comet Assay Cell_Isolation->Comet_Assay DNA_Hydrolysis Hydrolyze DNA to Nucleosides DNA_Isolation->DNA_Hydrolysis Comet_Data Quantify DNA Fragmentation (% DNA in Tail) Comet_Assay->Comet_Data LCMS LC-MS/MS Analysis DNA_Hydrolysis->LCMS Adduct_Data Identify Brevetoxin-DNA Adducts LCMS->Adduct_Data

Workflow for in vivo assessment of this compound clastogenicity in rats.

Implications and Future Directions

The in vivo clastogenic activity of this compound in rats raises concerns about the potential long-term health effects of exposure to this toxin, particularly in the context of chronic environmental or occupational exposures. The formation of DNA adducts is a known initiator of carcinogenesis, suggesting that this compound may have carcinogenic potential.

Future research should focus on:

  • Establishing a clear dose-response relationship for the clastogenic effects of this compound in vivo.

  • Investigating the DNA repair mechanisms involved in the removal of brevetoxin-induced DNA damage.

  • Conducting long-term carcinogenicity studies in animal models.

  • Exploring the potential for synergistic genotoxic effects with other environmental contaminants.

Conclusion

The available evidence strongly indicates that this compound is a clastogen in rats, capable of inducing DNA fragmentation and forming DNA adducts in vivo. The detailed experimental protocols and mechanistic insights provided in this guide offer a foundation for further research into the genotoxic risks associated with brevetoxin exposure and for the development of potential risk mitigation strategies. This information is crucial for regulatory agencies, environmental health scientists, and professionals in the pharmaceutical industry involved in the safety assessment of marine-derived compounds.

References

Long-Term Ecological Impact of Brevetoxin B Accumulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brevetoxin B, a potent neurotoxin produced by the dinoflagellate Karenia brevis, represents a significant and persistent threat to marine ecosystems. Its accumulation in marine organisms triggers a cascade of adverse effects that reverberate through the food web, leading to mass mortality events, long-term health impacts on wildlife, and potential human health risks. This technical guide provides a comprehensive overview of the long-term ecological consequences of this compound accumulation, detailing its mechanism of action, trophic transfer, and the methodologies employed to study its impact. Quantitative data on toxin accumulation are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the complex interactions at play.

Introduction

Harmful algal blooms (HABs) of Karenia brevis, commonly known as "red tides," are a recurring phenomenon in the Gulf of Mexico and other coastal regions worldwide.[1][2] These blooms release a suite of potent neurotoxins known as brevetoxins. This compound (PbTx-2) and its derivatives are of particular concern due to their stability and potent biological activity. These lipid-soluble polyether compounds are neurotoxins that bind to and activate voltage-gated sodium channels (VGSCs) in nerve and muscle cells, leading to uncontrolled nerve stimulation and a range of toxic effects.[3][4][5] The persistence of these toxins in the environment and their ability to bioaccumulate and biomagnify pose a long-term ecological threat that extends far beyond the immediate vicinity and duration of a red tide event.[6][7]

Ecological Impact and Trophic Transfer

The ecological impact of this compound is extensive, affecting a wide array of marine organisms from invertebrates to top predators. The toxin's lipophilic nature facilitates its accumulation in the tissues of marine organisms, leading to a progressive increase in concentration at higher trophic levels.

Accumulation in Marine Organisms

This compound and its metabolites can be found in a variety of marine species, often persisting long after a K. brevis bloom has dissipated.[6][8]

  • Shellfish: Filter-feeding bivalves such as oysters, clams, and mussels are primary vectors for brevetoxin transfer.[9][10][11] They can accumulate high concentrations of the toxin without apparent harm to themselves, serving as a persistent reservoir of toxicity in the ecosystem.[12] Depuration rates vary, with some studies showing that toxins can be retained for weeks to months.[3][11]

  • Fish: Fish can accumulate brevetoxins through the consumption of toxic phytoplankton or contaminated prey.[13][14] While high concentrations can lead to massive fish kills, sublethal levels can accumulate in various tissues, particularly the viscera, posing a threat to piscivorous predators.[13][14]

  • Sea Turtles: Sea turtles are highly susceptible to brevetoxicosis, with mass mortality events documented in loggerhead, Kemp's ridley, and green sea turtles.[8][15] Exposure occurs through the ingestion of contaminated prey and seagrass.[8]

  • Marine Mammals: Marine mammals, including dolphins and manatees, are also victims of brevetoxin poisoning, often through the consumption of contaminated fish or seagrass.[4][6][14][16] These events can have significant impacts on local populations.

Biomagnification in the Food Web

The transfer of this compound through the marine food web is a critical factor in its long-term ecological impact. The toxin is passed from primary consumers to higher trophic levels, with its concentration often increasing at each step. This process of biomagnification means that top predators can accumulate dangerous levels of the toxin even when concentrations in the surrounding water are low.

Trophic_Transfer_of_Brevetoxin_B K_brevis Karenia brevis (this compound Producer) Shellfish Filter-feeding Shellfish (Oysters, Clams) K_brevis->Shellfish Ingestion Zooplankton Zooplankton K_brevis->Zooplankton Ingestion Seagrass Seagrass & Epiphytes K_brevis->Seagrass Settling/Adsorption Sediment Sediment K_brevis->Sediment Deposition SeaTurtles Sea Turtles Shellfish->SeaTurtles Ingestion MarineMammals Marine Mammals (Dolphins, Manatees) Shellfish->MarineMammals Ingestion (indirect) Fish Planktivorous & Piscivorous Fish Zooplankton->Fish Ingestion Fish->SeaTurtles Ingestion Fish->MarineMammals Ingestion Seagrass->SeaTurtles Ingestion Seagrass->MarineMammals Ingestion

Trophic transfer of this compound in a marine ecosystem.
Persistence in the Environment

Brevetoxins can persist in the marine environment for extended periods, creating a long-term risk of exposure. They can accumulate in sediments and on seagrass blades, where they can be resuspended or consumed by organisms long after a bloom has subsided.[17][18] This environmental reservoir contributes to the chronic exposure of benthic and herbivorous organisms.

Quantitative Data on this compound Accumulation

The following tables summarize quantitative data on this compound (and its derivatives) concentrations found in various marine organisms and environmental matrices. These values can vary significantly depending on the location, duration, and intensity of the K. brevis bloom.

Table 1: Brevetoxin Concentrations in Marine Invertebrates

SpeciesTissueBrevetoxin Concentration (ng/g)Location/Study DetailsReference
Eastern Oyster (Crassostrea virginica)Whole tissueUp to 1986Experimental exposure to K. brevis[11]
Hard Clam (Mercenaria mercenaria)Whole tissueUp to 1000Experimental exposure to K. brevis[11]
Various GastropodsWhole tissue1.1 - 198 (µg/g)Field samples during K. brevis bloom[7]
Spiked OystersWhole tissue2.5 (µ g/100g ) detection limitLaboratory spiking experiment[14]

Table 2: Brevetoxin Concentrations in Marine Vertebrates

SpeciesTissue/SampleBrevetoxin Concentration (ng/g)Location/Study DetailsReference
Various Fish SpeciesMuscleRise during bloom, not to dangerous levelsField collections in St. Joseph Bay, FL[13]
Various Fish SpeciesLiver & StomachHighest concentrations during/after bloomField collections in St. Joseph Bay, FL[13]
Omnivorous/Planktivorous FishVisceraUp to 2675Experimental dietary transfer[13]
Omnivorous/Planktivorous FishMuscleUp to 1540Experimental dietary transfer[13]
Kemp's Ridley Sea TurtleLiver, Kidney, Digesta2 to >2000Stranded turtles during K. brevis blooms in Texas[15]
Green Sea TurtleLiver, Kidney, Digesta2 to >2000Stranded turtles during K. brevis blooms in Texas[15]
Bottlenose DolphinStomach ContentsHigh concentrationsMortality event in Florida[14]
Florida ManateeStomach ContentsHigh concentrationsMortality event in Florida[14]

Table 3: Brevetoxin Concentrations in Environmental Matrices

MatrixBrevetoxin ConcentrationLocation/Study DetailsReference
Seagrass Epiphytes6 - 18 ng/g (dry wt)Indian River Lagoon, FL (post-bloom)[17]
Seagrass EpiphytesUp to 1000 - 3000 ng/g (dry wt)West Florida coast (during bloom)[17]
Coastal Sediments1 - 10 ng/g (dry wt)West Florida coast (post-bloom)[17]

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound is the voltage-gated sodium channel (VGSC), a critical component of excitable cells.[3][19] this compound binds to site 5 on the alpha-subunit of the VGSC, leading to persistent activation of the channel.[1][3][19] This has several key consequences:

  • A shift in the activation voltage to more negative potentials.

  • Prolongation of the channel's open state.

  • Inhibition of channel inactivation.

This persistent influx of Na+ ions leads to membrane depolarization and uncontrolled nerve firing, which underlies the neurotoxic symptoms observed in exposed organisms.

Brevetoxin_Signaling_Pathway BTXB This compound VGSC Voltage-Gated Sodium Channel (VGSC) BTXB->VGSC Binds to Site 5 Na_influx Persistent Na+ Influx VGSC->Na_influx Causes Depolarization Membrane Depolarization Na_influx->Depolarization Ca_channel Voltage-Gated Ca2+ Channels Depolarization->Ca_channel Activates Neurotoxicity Neurotoxicity & Cellular Dysfunction Depolarization->Neurotoxicity Ca_influx Increased Intracellular Ca2+ Ca_channel->Ca_influx ERK ERK1/2 Activation Ca_influx->ERK Ca_influx->Neurotoxicity CREB CREB Phosphorylation ERK->CREB Gene_expression Altered Gene Expression (e.g., BDNF) CREB->Gene_expression Gene_expression->Neurotoxicity

Signaling pathway of this compound leading to neurotoxicity.

Recent research has begun to elucidate the downstream signaling cascades initiated by this compound-induced VGSC activation. This includes alterations in intracellular calcium homeostasis and the activation of key signaling proteins. For example, studies have shown that brevetoxin exposure can lead to an increase in intracellular calcium levels, which in turn can activate signaling pathways involving extracellular signal-regulated kinases (ERK1/2) and the cAMP response element-binding protein (CREB).[12][13] These pathways are involved in a variety of cellular processes, including cell survival, synaptic plasticity, and gene expression, and their dysregulation by brevetoxins can contribute to neuronal damage.

Experimental Protocols

A variety of analytical and biological methods are employed to detect and quantify brevetoxins and to assess their toxicological effects.

Brevetoxin Detection and Quantification

Experimental_Workflow_Brevetoxin_Analysis Sample Sample Collection (Tissue, Water, Sediment) Extraction Toxin Extraction (e.g., Acetone, Methanol) Sample->Extraction Cleanup Sample Cleanup (e.g., Solid-Phase Extraction) Extraction->Cleanup ELISA Enzyme-Linked Immunosorbent Assay (ELISA) Cleanup->ELISA LCMS Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Cleanup->LCMS Bioassay Biological Assays (e.g., Mouse Bioassay, Cytotoxicity Assay) Cleanup->Bioassay Quantification Quantification & Data Analysis ELISA->Quantification LCMS->Quantification Bioassay->Quantification

References

Initial Studies on the Neurotoxic Effects of Brevetoxin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies concerning the neurotoxic effects of Brevetoxin B (PbTx-2), a potent polyether neurotoxin produced by the marine dinoflagellate Karenia brevis. This document summarizes key quantitative data, details experimental methodologies from foundational research, and visualizes the critical signaling pathways and experimental workflows involved in understanding PbTx-2's mechanism of action.

Core Neurotoxic Mechanism

This compound primarily exerts its neurotoxic effects by targeting and activating voltage-gated sodium channels (VGSCs) in neurons.[1][2] This interaction occurs at site 5 on the alpha-subunit of the VGSC.[1][3][4] The binding of PbTx-2 to these channels leads to several critical alterations in neuronal function:

  • Lowered Activation Potential: The voltage required to open the sodium channel is reduced, making the neuron more excitable.[1]

  • Persistent Activation: The channels remain open for a prolonged period, leading to a sustained influx of sodium ions.[1]

  • Inhibition of Inactivation: The normal process of channel inactivation is hindered, contributing to continuous neuronal firing.[4][5]

This persistent activation of VGSCs is the primary event that triggers a cascade of downstream neurotoxic effects.

Quantitative Data Summary

The following tables summarize quantitative data from initial studies on the effects of this compound on neuronal systems.

Table 1: Effects of this compound on Neuronal Calcium Dynamics and Signaling

ParameterThis compound (PbTx-2) ConcentrationObserved EffectCell TypeReference
Ca2+ Oscillations100 nMIncreased amplitude and reduced frequencyMurine neocortical neurons[5]
Intracellular Ca2+ ([Ca2+]i)300 nMSustained increaseMurine neocortical neurons[5]
ERK1/2 Activation100 nMSustained increaseMurine neocortical neurons[5]
ERK1/2 Activation300 nMBiphasic regulation (activation followed by dephosphorylation)Murine neocortical neurons[5]
CREB Phosphorylation300 nMPeak increase at 30 minutesMurine neocortical neurons[5]
BDNF Gene Expression300 nMIncreased after 4 hours of treatmentMurine neocortical neurons[5]
Glutamate Release30 nMApproximately two-fold increaseMurine cerebrocortical neurons[6]

Table 2: Cytotoxicity of this compound

Cell LineThis compound (PbTx-2) ConcentrationObserved EffectNotesReference
Neuro-2A0.1 µM40%-50% cytotoxicityCells were co-treated with ouabain and veratridine[7]
Jurkat5 and 10 µg/mlSignificant decrease in cellular metabolic activityAfter 3 hours of exposure[8]
Jurkat2.5 µg/mlSignificant decrease in cellular metabolic activityCongener dependent[8]

Key Experimental Protocols

This section details the methodologies for key experiments cited in the initial studies of this compound neurotoxicity.

Calcium Imaging in Neuronal Cultures

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to PbTx-2 exposure.

Protocol:

  • Cell Culture: Primary dorsal root ganglion (DRG) neurons are cultured on glass coverslips coated with poly-L-lysine.[9]

  • Loading with Calcium Indicator: The cultured neurons are incubated in a recording buffer containing 4 µM of the ratiometric calcium indicator Fura-2/AM for 30 minutes at 37°C.[9]

  • Image Acquisition: After washing to remove excess dye, ratiometric images of calcium signals are obtained using an inverted microscope equipped for fluorescence imaging.[9] Excitation wavelengths of 340 nm and 380 nm are used, and the emission is captured.[9]

  • Data Analysis: Image acquisition and analysis software is used to define regions of interest corresponding to individual neurons and to calculate the ratio of fluorescence intensities at the two excitation wavelengths, which is proportional to the intracellular calcium concentration.[9]

Neuro-2A Cytotoxicity Assay

Objective: To assess the cytotoxic effects of this compound on a neuronal cell line.

Protocol:

  • Cell Culture: Mouse neuroblastoma (Neuro-2A) cells are cultured in appropriate media.

  • Sensitization: To make the cells sensitive to brevetoxins, they are treated with ouabain (a sodium-potassium pump inhibitor) and veratridine (a VGSC activator).[7] Typical concentrations used are 500 µM for ouabain and 25 µM for veratridine.[7]

  • Toxin Exposure: The sensitized Neuro-2A cells are then exposed to various concentrations of this compound.

  • Cytotoxicity Measurement: Cell viability is assessed using a suitable method, such as a fluorescent nuclear stain that only enters dead cells.[7][10] The percentage of dead cells is quantified using fluorescence microscopy and image analysis.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for studying its neurotoxic effects.

BrevetoxinB_Signaling_Pathway PbTx2 This compound (PbTx-2) VGSC Voltage-Gated Sodium Channel (VGSC) PbTx2->VGSC Na_influx Na+ Influx VGSC->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization Glutamate_release Glutamate Release Depolarization->Glutamate_release L_type_Ca_channel L-type Ca2+ Channel Depolarization->L_type_Ca_channel Na_Ca_exchanger Reverse Na+/Ca2+ Exchanger Depolarization->Na_Ca_exchanger NMDA_R NMDA Receptor Glutamate_release->NMDA_R Ca_influx Ca2+ Influx NMDA_R->Ca_influx ERK12 ERK1/2 Activation Ca_influx->ERK12 Neurotoxicity Neurotoxicity Ca_influx->Neurotoxicity L_type_Ca_channel->Ca_influx Na_Ca_exchanger->Ca_influx CREB CREB Phosphorylation ERK12->CREB BDNF BDNF Gene Expression CREB->BDNF

Caption: this compound signaling cascade in neurons.

Neurotoxicity_Workflow start Start: Neuronal Cell Culture exposure Exposure to this compound (PbTx-2) start->exposure electrophysiology Electrophysiology (Patch Clamp) exposure->electrophysiology calcium_imaging Calcium Imaging (Fura-2 AM) exposure->calcium_imaging cytotoxicity_assay Cytotoxicity Assay (e.g., Neuro-2A) exposure->cytotoxicity_assay western_blot Western Blot (e.g., pERK, pCREB) exposure->western_blot data_analysis Data Analysis and Interpretation electrophysiology->data_analysis calcium_imaging->data_analysis cytotoxicity_assay->data_analysis western_blot->data_analysis end Conclusion on Neurotoxic Effects data_analysis->end

References

The Role of Brevetoxin B in Neurotoxic Shellfish Poisoning: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurotoxic Shellfish Poisoning (NSP) is a significant global health and economic concern, arising from the consumption of shellfish contaminated with brevetoxins. These potent polyether neurotoxins are produced by the marine dinoflagellate Karenia brevis. This technical guide provides an in-depth examination of the pivotal role of Brevetoxin B (PbTx-2), a major brevetoxin congener, in the etiology of NSP. It details the molecular mechanisms of action, summarizes key quantitative toxicological data, outlines essential experimental protocols for its study, and presents visual representations of critical pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, marine toxicology, and public health.

Introduction to Neurotoxic Shellfish Poisoning (NSP)

Neurotoxic Shellfish Poisoning is a foodborne illness caused by the ingestion of brevetoxins.[1][2] These toxins are produced by the dinoflagellate Karenia brevis, which can form extensive blooms known as "red tides," particularly in the Gulf of Mexico.[1][3] During these blooms, filter-feeding mollusks such as clams, oysters, and mussels accumulate brevetoxins in their tissues without being harmed themselves.[3] When consumed by humans, these contaminated shellfish can cause a range of gastrointestinal and neurological symptoms.[1][4][5] Brevetoxins are lipid-soluble, heat-stable, and odorless, meaning they are not destroyed by cooking or other food preparation methods.[1][6]

The clinical presentation of NSP typically occurs within minutes to hours after consuming contaminated shellfish.[1][5] Symptoms include nausea, vomiting, diarrhea, and abdominal pain, followed by neurological manifestations such as paresthesia (tingling) of the lips, mouth, face, and extremities, ataxia (loss of coordination), vertigo, and a characteristic reversal of hot and cold temperature sensations.[4][5][7] While NSP is generally not fatal, severe cases may require hospitalization for supportive care.[1][4]

This compound: Structure and Mechanism of Action

Brevetoxins are a group of cyclic polyether compounds, with this compound (PbTx-2) being a prominent and well-studied member.[8][9][10] The complex structure of this compound features a ladder-like system of transfused ether rings.[10][11]

The primary molecular target of this compound is the voltage-gated sodium channel (VGSC) on the cell membranes of excitable cells, such as neurons and muscle cells.[8][12][13] Specifically, this compound binds to site 5 on the α-subunit of the VGSC.[8][9][12] This binding has several key consequences:

  • Lowered Activation Potential: The binding of this compound causes the VGSC to open at a more negative membrane potential than normal.[8][12]

  • Persistent Activation: It leads to a prolonged opening of the channel and inhibits its inactivation.[8][12][13]

  • Increased Sodium Influx: The persistent activation results in an uncontrolled influx of sodium ions (Na+) into the cell.[1][6]

This massive influx of sodium leads to depolarization of the cell membrane and spontaneous, repetitive firing of nerves, which underlies the neurotoxic effects observed in NSP.[1][3] The persistent depolarization can also lead to a secondary influx of calcium ions (Ca2+) through the reversal of the Na+/Ca2+ exchanger and activation of voltage-gated calcium channels, further contributing to cellular dysfunction and excitotoxicity.[13]

Quantitative Toxicological Data

The following tables summarize key quantitative data related to the toxicity and binding characteristics of this compound.

Parameter Value Species/System Reference
LD50 (Intraperitoneal) 0.20 mg/kgMouse[6]
LD50 (Intraperitoneal) 455 µg/kgICR Mouse
IC50 15 nMVoltage-gated sodium channels[9]
Binding Parameter Value Channel Isoform/System Reference
Kd 12 ± 1.4 nMNav1.5[14]
Kd 1.8 ± 0.61 nMNav1.4[14]
Ki 1.66 pMRat brain synaptosome (for Acridinium BTXB2)[15]
Bmax 6.76 pmol/mg proteinRat brain synaptosome (for Acridinium BTXB2)[15]

Experimental Protocols

Mouse Bioassay for Brevetoxin Detection

The mouse bioassay is the traditional and regulatory-accepted method for detecting brevetoxin activity in shellfish.[16][17]

Principle: This assay measures the time to death in mice after intraperitoneal injection of a shellfish extract. The toxicity is quantified in Mouse Units (MU), where one MU is the amount of toxin required to kill a 20g mouse in 15 minutes.

Methodology:

  • Sample Preparation: Shellfish tissue is homogenized and extracted with a suitable solvent, typically acetone, followed by a series of liquid-liquid partitioning steps to isolate the lipid-soluble toxins.[18] The final extract is dissolved in a vehicle like 5% Tween 60 in saline.

  • Animal Dosing: A standardized dose of the extract is injected intraperitoneally into laboratory mice (e.g., ICR strain).

  • Observation: The mice are observed for clinical signs of neurotoxicity (e.g., paralysis, convulsions) and the time to death is recorded.

  • Quantification: The toxicity of the sample is calculated based on the dose and the observed time to death, and is typically expressed as µg of this compound equivalent per 100g of shellfish tissue.

Receptor Binding Assay

Receptor binding assays provide a more specific and sensitive method for detecting and quantifying brevetoxins based on their affinity for the VGSC.[19][20]

Principle: This is a competitive binding assay where a labeled brevetoxin (e.g., radiolabeled or fluorescently labeled) competes with unlabeled brevetoxin in a sample for binding to a preparation of VGSCs (e.g., rat brain synaptosomes). The amount of labeled toxin displaced is proportional to the concentration of brevetoxin in the sample.

Methodology:

  • Receptor Preparation: Synaptosomes are prepared from rat brain tissue by homogenization and differential centrifugation.

  • Assay Setup: A constant amount of receptor preparation and labeled brevetoxin (e.g., [3H]-PbTx-3) are incubated with varying concentrations of a known brevetoxin standard or the unknown sample.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free labeled brevetoxin are separated, typically by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity or fluorescence on the filters is measured using a scintillation counter or a fluorescence plate reader, respectively.

  • Data Analysis: A standard curve is generated by plotting the percentage of inhibition of labeled toxin binding against the concentration of the brevetoxin standard. The concentration of brevetoxin in the unknown sample is then determined by interpolation from this curve. A fluorescence-based assay has been developed as a safer and less expensive alternative to the radioligand assay.[19][20]

Electrophysiological Studies

Electrophysiological techniques, such as patch-clamp, are used to directly measure the effects of this compound on the function of individual voltage-gated sodium channels.[21][22]

Principle: This method allows for the recording of ionic currents flowing through single ion channels in a cell membrane.

Methodology:

  • Cell Preparation: Cells expressing the desired VGSC isoform (e.g., HEK cells stably expressing Nav1.4 or Nav1.5) are cultured.[23]

  • Patch-Clamp Recording: A glass micropipette with a very small tip is brought into contact with the cell membrane to form a high-resistance seal. The patch of membrane containing the ion channel can then be studied in various configurations (e.g., whole-cell, inside-out, outside-out).

  • Toxin Application: this compound is applied to the cell via the bath solution.

  • Data Acquisition: The currents flowing through the sodium channels are recorded in response to controlled changes in the membrane voltage.

  • Analysis: The effects of this compound on channel properties, such as the voltage-dependence of activation and inactivation, and the mean open time, are analyzed.[24]

Visualizations

Brevetoxin_B_Signaling_Pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Site 5 Na_influx Increased Na+ Influx VGSC->Na_influx Causes Persistent Activation Brevetoxin_B This compound Brevetoxin_B->VGSC Binds to Depolarization Membrane Depolarization Na_influx->Depolarization Nerve_Firing Repetitive Nerve Firing Depolarization->Nerve_Firing Ca_Influx Secondary Ca2+ Influx Depolarization->Ca_Influx via Na+/Ca2+ Exchanger Reversal & VGCC Activation Excitotoxicity Excitotoxicity & Neurological Symptoms Nerve_Firing->Excitotoxicity Ca_Influx->Excitotoxicity

Caption: Signaling pathway of this compound leading to neurotoxicity.

Receptor_Binding_Assay_Workflow start Start prep_receptor Prepare Receptor Source (e.g., Rat Brain Synaptosomes) start->prep_receptor prep_ligand Prepare Labeled Brevetoxin (e.g., [3H]-PbTx-3) start->prep_ligand prep_sample Prepare Unlabeled Standard and Unknown Samples start->prep_sample incubate Incubate Receptor, Labeled Ligand, and Unlabeled Sample/Standard prep_receptor->incubate prep_ligand->incubate prep_sample->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate measure Measure Bound Radioactivity/ Fluorescence separate->measure analyze Analyze Data and Generate Standard Curve measure->analyze quantify Quantify Brevetoxin in Unknown Sample analyze->quantify end End quantify->end

Caption: Workflow for a competitive receptor binding assay for this compound.

Brevetoxin_Toxic_Action cluster_source Source cluster_vector Vector cluster_exposure Exposure cluster_effect Effect K_brevis Karenia brevis (Dinoflagellate) Shellfish Filter-Feeding Shellfish (Oysters, Clams, Mussels) K_brevis->Shellfish Produces this compound, Accumulated by Human Human Consumption Shellfish->Human Contaminated Shellfish Consumed by NSP Neurotoxic Shellfish Poisoning (NSP) Human->NSP Leads to

Caption: Logical relationship of this compound's toxic action.

Conclusion

This compound is a potent neurotoxin that plays a central role in the pathogenesis of Neurotoxic Shellfish Poisoning. Its specific interaction with voltage-gated sodium channels leads to a cascade of events culminating in the characteristic neurological and gastrointestinal symptoms of NSP. A thorough understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is crucial for the development of effective detection methods, therapeutic interventions, and strategies to mitigate the public health and economic impacts of harmful algal blooms. This guide provides a foundational resource for professionals dedicated to addressing the challenges posed by this significant marine toxin.

References

A Historical Perspective on Brevetoxin B Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key research milestones in the study of Brevetoxin B (PbTx-2), a potent neurotoxin produced by the marine dinoflagellate Karenia brevis. From its initial discovery and structural elucidation to the complex total syntheses and detailed mechanistic studies, this document serves as an in-depth resource, summarizing critical data and experimental methodologies that have shaped our understanding of this intricate molecule.

Discovery and Structural Elucidation

The journey into the world of brevetoxins began with observations of massive fish kills associated with red tides in the Gulf of Mexico. This compound was among the first of these toxins to be isolated and structurally characterized.

The structure of this compound was determined in 1981 by Nakanishi's group to be a trans-fused polyether ladder toxin.[1] This complex architecture, featuring a unique ladder-like system of fused ether rings, presented a significant challenge to the scientific community and sparked decades of research into its chemical and biological properties. The elucidation was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography.

Total Synthesis Milestones

The complex structure of this compound has made it a formidable target for total synthesis, attracting the attention of numerous research groups worldwide. These synthetic endeavors have not only provided access to this scarce natural product for further biological studies but have also driven the development of new synthetic methodologies.

Research Group Year Key Strategies Overall Yield Number of Steps (Longest Linear Sequence)
K.C. Nicolaou et al.1995Convergent strategy involving the coupling of two complex fragments.Not explicitly stated in provided abstracts123
Nakata et al.2004Convergent synthesis via coupling of ABCDEFG and IJK-ring segments.Not explicitly stated in provided abstracts90
Kadota and Yamamoto2005Convergent total synthesis featuring intramolecular allylation and ring-closing metathesis.Not explicitly stated in provided abstractsNot explicitly stated in provided abstracts
Nicolaou et al. (Hemithis compound)2003Convergent biomimetic synthesis utilizing a cascade epoxy alcohol cyclization.~4%39

Note: The overall yields for the complete synthesis of this compound were not detailed in the provided search results.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

This compound exerts its potent neurotoxic effects by binding to a specific site on voltage-gated sodium channels (VGSCs), crucial proteins responsible for the propagation of action potentials in excitable cells like neurons.[2][3][4]

Signaling Pathway

This compound specifically binds to site 5 on the α-subunit of the VGSC.[4][5] This binding event does not block the channel but rather modifies its function in several key ways:

  • Shifts the voltage-dependence of activation to more negative potentials: This means the channel opens at lower levels of membrane depolarization.[4][5]

  • Inhibits channel inactivation: The channel remains open for a longer duration.[4]

  • Causes persistent activation and repetitive firing of nerves.

This sustained influx of sodium ions leads to membrane depolarization, uncontrolled nerve firing, and ultimately, the neurotoxic symptoms associated with brevetoxin exposure.

Brevetoxin_Signaling_Pathway Brevetoxin_B This compound VGSC Voltage-Gated Sodium Channel (VGSC) (Site 5) Brevetoxin_B->VGSC Binds to Na_influx Increased Na+ Influx VGSC->Na_influx Causes persistent activation & inhibits inactivation Depolarization Membrane Depolarization Na_influx->Depolarization Repetitive_Firing Repetitive Neuronal Firing Depolarization->Repetitive_Firing Neurotoxicity Neurotoxicity Repetitive_Firing->Neurotoxicity

This compound's interaction with voltage-gated sodium channels.

Quantitative Data on this compound Activity

The biological activity of this compound and its analogs has been quantified through various assays, providing valuable data for structure-activity relationship (SAR) studies and the development of detection methods.

Binding Affinity to Voltage-Gated Sodium Channels

The affinity of brevetoxins for their target is a key determinant of their potency. These values are often expressed as the dissociation constant (Kd) or the inhibitory constant (Ki).

Brevetoxin Analog Channel Isoform Kd (nM) Ki (nM) Reference
[3H]PbTx-3Nav1.2 (rat brain)2.4 ± 0.2-[5]
[3H]PbTx-3Nav1.4 (skeletal muscle)1.8 ± 0.61-[5]
[3H]PbTx-3Nav1.5 (cardiac)12 ± 1.4-[5]
PbTx-3Rat Brain Synaptosomes-~1.2[6][7]
β-Naphthoyl-PbTx AnalogsRat Brain Synaptosomes-0.5 - 4.6[8]
In Vitro Potency (IC50/EC50 Values)

Cell-based assays, such as the neuroblastoma assay, are commonly used to assess the functional effects of brevetoxins and determine their potency, often reported as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Assay Brevetoxin Analog EC50/IC50 (nM) Reference
Radioimmunoassay (RIA)PbTx-3EC50 = 1.2 ± 0.2[6][7]
Neuroblastoma AssayPbTx-1Lower than PbTx-2[9]
Neuroblastoma AssayPbTx-2-[9]

Key Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in this compound research.

Radioimmunoassay (RIA)

This competitive immunoassay is used for the quantitative detection of brevetoxins.

Principle: The assay relies on the competition between unlabeled brevetoxin (in the sample) and a fixed amount of radiolabeled brevetoxin for binding to a limited amount of anti-brevetoxin antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled brevetoxin in the sample.

Detailed Protocol:

  • Reagents:

    • Anti-PbTx antiserum (e.g., raised in sheep against a PbTx-2-fetuin conjugate).

    • Radiolabeled brevetoxin (e.g., [3H]PbTx-3).

    • RIA buffer (e.g., PBS containing 0.01% Emulphor-EL 620).

    • Brevetoxin standards (e.g., PbTx-3, 0.01 to 100 nM).

    • Precipitating reagent (e.g., second antibody or polyethylene glycol).

  • Procedure:

    • In borosilicate glass tubes, incubate 50 µL of brevetoxin extract or standard with 20 µL of anti-PbTx antiserum (e.g., 1:4000 dilution) in RIA buffer for 1 hour at 25°C.[2]

    • Add a standardized concentration of radiolabeled brevetoxin to each tube.

    • Incubate to allow for competitive binding.

    • Add the precipitating reagent to separate antibody-bound from free brevetoxin.

    • Centrifuge the tubes to pellet the antibody-bound complex.

    • Aspirate the supernatant.

    • Measure the radioactivity of the pellet using a gamma or beta counter.

  • Data Analysis:

    • Generate a standard curve by plotting the percentage of bound radioactivity against the known concentrations of the brevetoxin standards.

    • Determine the concentration of brevetoxin in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.

RIA_Workflow start Start prepare Prepare Reagents: - Anti-PbTx Antiserum - Radiolabeled Brevetoxin - Standards & Samples - RIA Buffer start->prepare incubate1 Incubate Sample/Standard with Antiserum prepare->incubate1 add_radiolabel Add Radiolabeled Brevetoxin incubate1->add_radiolabel incubate2 Competitive Binding Incubation add_radiolabel->incubate2 precipitate Add Precipitating Reagent incubate2->precipitate centrifuge Centrifuge precipitate->centrifuge separate Separate Supernatant and Pellet centrifuge->separate measure Measure Radioactivity of Pellet separate->measure analyze Generate Standard Curve & Quantify Sample measure->analyze end End analyze->end RBA_Workflow start Start prepare Prepare Reagents: - Synaptosome Preparation - Radiolabeled Brevetoxin - Standards & Samples - Binding Buffer start->prepare incubate Incubate Sample/Standard with Synaptosomes & Radiolabeled Toxin prepare->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash measure Measure Radioactivity on Filters wash->measure analyze Generate Competition Curve & Determine IC50/Toxicity measure->analyze end End analyze->end

References

Methodological & Application

Application Note: ELISA-Based Detection of Brevetoxin B in Shellfish Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brevetoxins are a suite of potent neurotoxins produced by the marine dinoflagellate, Karenia brevis.[1][2] These organisms are responsible for harmful algal blooms (HABs), commonly known as "red tides," particularly in the Gulf of Mexico.[2] Filter-feeding molluscan shellfish, such as oysters, clams, and mussels, can accumulate these toxins to levels that are dangerous for human consumption, leading to Neurotoxic Shellfish Poisoning (NSP).[1][3] NSP is characterized by a range of gastrointestinal and neurological symptoms.[4][5] Brevetoxin B (PbTx-2) is a primary toxic congener in this family.[1] Monitoring shellfish tissues for brevetoxin contamination is crucial for public health and safety. The enzyme-linked immunosorbent assay (ELISA) provides a rapid, sensitive, and high-throughput alternative to traditional methods like the mouse bioassay for the detection of brevetoxins in shellfish samples.[6][7][8]

This application note provides a detailed protocol for the detection of this compound and its analogs in shellfish tissues using a competitive ELISA format.

Mechanism of Action: this compound

Brevetoxins exert their toxic effects by targeting and activating voltage-gated sodium channels (VGSCs) in nerve and muscle cells.[1][9] They bind to a specific site (site 5) on the alpha-subunit of the channel.[1][10] This binding event leads to three primary functional consequences: a shift in the activation potential to more negative values, inhibition of channel inactivation, and an increase in the mean channel open time.[5][9][10] The result is a persistent influx of sodium ions (Na+), leading to nerve cell depolarization, repetitive firing, and the downstream release of neurotransmitters, which ultimately causes the neurotoxic effects observed in NSP.[1][10]

Brevetoxin_Pathway cluster_membrane Cell Membrane cluster_extra cluster_intra VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ PbTx This compound (PbTx-2) PbTx->VGSC:port Binds to Site 5 Na_out Na+ Na_out->VGSC:port Persistent Influx Depolarization Membrane Depolarization Na_in->Depolarization Causes Effects Neurotoxic Effects (e.g., Neurotransmitter Release) Depolarization->Effects Leads to

Caption: this compound binds to VGSCs, causing persistent Na+ influx and neurotoxicity.

Principle of the Competitive ELISA

The detection of this compound in shellfish samples is commonly achieved through a direct competitive ELISA.[11] In this format, anti-Brevetoxin antibodies are immobilized on the surface of microtiter plate wells. The shellfish sample extract, potentially containing this compound ("free toxin"), is added to the wells along with a fixed amount of this compound conjugated to an enzyme, such as horseradish peroxidase (HRP) ("enzyme conjugate").

The free toxin from the sample and the enzyme conjugate compete for the limited number of antibody binding sites.[11][12] After an incubation period, the wells are washed to remove any unbound components. A substrate solution is then added, which reacts with the enzyme on the bound conjugate to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample; a lower color signal indicates a higher concentration of brevetoxin in the sample.[11][12]

Competitive_ELISA cluster_well cluster_scenario1 Low Toxin in Sample cluster_scenario2 High Toxin in Sample Ab Antibody Toxin_E1 E T Ab1 Antibody Toxin_E1->Ab1 Toxin_S1 T Result1 High Signal Ab1->Result1 + Substrate Toxin_E2 E T Toxin_S2 T Ab2 Antibody Toxin_S2->Ab2 Result2 Low Signal Ab2->Result2 + Substrate

Caption: Principle of the competitive ELISA for this compound detection.

Experimental Protocols

The following protocols are generalized from published methods and commercial kits.[4][6][7] Users should always refer to the specific instructions provided with their ELISA kit.

Proper sample preparation is critical for accurate toxin quantification. The goal is to create a uniform homogenate and efficiently extract the lipid-soluble brevetoxins from the tissue matrix.

Sample_Prep_Workflow Start Shuck Shellfish Rinse Rinse tissues with deionized water Start->Rinse Homogenize Weigh 1.0 g of tissue and homogenize with blender Rinse->Homogenize Extract Add 9.0 mL of 80-90% methanol Homogenize->Extract Vortex Vortex vigorously for 2 minutes Extract->Vortex Centrifuge Centrifuge at 3,000 x g for 10 minutes Vortex->Centrifuge Collect Collect supernatant (extract) Centrifuge->Collect Dilute Dilute supernatant for analysis Collect->Dilute End Proceed to ELISA Dilute->End

Caption: Workflow for the extraction of this compound from shellfish tissue.

Protocol:

  • Tissue Collection: Remove the shellfish from their shells, wash the tissues with deionized water to remove debris, and drain excess water.[4][13]

  • Homogenization: Weigh a 1.0 g portion of the homogenized shellfish tissue into a suitable tube (e.g., 15 mL or 50 mL polypropylene tube).[4][7] Use a blender or homogenizer to create a uniform tissue slurry.[4][13]

  • Extraction: Add 9.0 mL of extraction solvent (typically 80% or 90% methanol in deionized water) to the 1.0 g tissue sample.[4][7][14]

  • Mixing: Cap the tube and vortex at maximum speed for 2 minutes to ensure thorough mixing and extraction.[7]

  • Centrifugation: Centrifuge the mixture for 10 minutes at 3,000 x g and 20°C to pellet the solid tissue debris.[4][7]

  • Supernatant Collection: Carefully transfer the supernatant (the liquid extract) to a clean tube. This extract is now ready for dilution and analysis.

  • Dilution: The crude extract must be diluted prior to analysis. A minimum dilution of 1:40 (e.g., 25 µL extract + 975 µL sample diluent) is common.[14] Highly contaminated samples may require further serial dilutions to fall within the assay's standard curve range.[4]

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. Allow all components to reach room temperature before use.

  • Add Standards and Samples: Add 50-100 µL of each standard, control, and diluted sample extract to the appropriate wells of the antibody-coated microtiter plate.[4][14] It is recommended to run all standards and samples in duplicate.[4]

  • Add Enzyme Conjugate: Add 50 µL of the reconstituted Brevetoxin-enzyme conjugate solution to each well.[4]

  • First Incubation: Cover the plate and incubate for the specified time (e.g., 60 minutes) at room temperature.[6] During this step, the competitive binding reaction occurs.

  • Washing: After incubation, wash the plate multiple times (e.g., 3-5 times) with wash buffer to remove unbound reagents.

  • Add Substrate: Add 100 µL of the substrate solution (e.g., TMB) to each well.

  • Second Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature, typically in the dark, to allow for color development.

  • Stop Reaction: Add 100 µL of stop solution to each well to terminate the color development reaction. The color will change from blue to yellow.

  • Read Plate: Read the absorbance of each well using a microplate reader at a wavelength of 450 nm.

Data Analysis and Interpretation

  • Calculate Mean Absorbance: Calculate the average absorbance for each set of duplicate standards, controls, and samples.

  • Standard Curve Generation: Calculate the percentage of binding (%B/B₀) for each standard using the formula: %B/B₀ = (Absorbance of Standard / Absorbance of Zero Standard (B₀)) x 100

  • Plot Standard Curve: Plot the %B/B₀ (Y-axis) versus the corresponding brevetoxin concentration (X-axis) on a semi-log graph.

  • Determine Sample Concentration: Calculate the %B/B₀ for each sample and determine its brevetoxin concentration by interpolating from the standard curve.[11]

  • Apply Dilution Factor: Multiply the interpolated concentration by the total dilution factor used during sample preparation to obtain the final brevetoxin concentration in the original shellfish tissue (e.g., in ng/g or µ g/100 g).[4]

Performance Characteristics

The performance of ELISA kits can vary. The following tables summarize representative quantitative data from published studies and commercial kit inserts.

Table 1: Assay Performance Characteristics

Parameter Value Shellfish Matrix Source
Detection Limit 2.5 µ g/100 g Oysters [6][15]
Detection Limit 11.25 ng/g Shellfish [4]
Working Range 20% to 80% signal inhibition Oysters [6]

| 50% Inhibition (IC₅₀) | ~87.3 ng/g | Shellfish |[4] |

Table 2: Cross-Reactivity of a Commercial ELISA Kit with Brevetoxin Analogs

Toxin Analog Cross-Reactivity (%) Source
PbTx-3 100% [4]
Desoxy PbTx-2 133% [4]
PbTx-5 127% [4]
PbTx-2 102% [4]
PbTx-9 83% [4]
PbTx-6 13% [4]

| PbTx-1 | 5% |[4] |

Table 3: Brevetoxin Recovery in Spiked Oyster Samples

Extraction Method Mean Recovery (%) Source
Ether Extract ~95% [6]
Acetone Extract ~100% [6]

| Homogenate (no solvent) | ~105% |[6] |

Conclusion

The ELISA method provides a reliable, sensitive, and efficient tool for the quantitative detection of this compound and its analogs in shellfish tissues.[6] The simple sample preparation protocol involving homogenization and methanol extraction, coupled with the high-throughput nature of the 96-well plate format, makes it an excellent choice for routine monitoring programs and research applications.[4][7] The assay demonstrates good recovery and can detect brevetoxins at levels below the regulatory action limits, playing a vital role in ensuring seafood safety and managing the risks associated with neurotoxic shellfish poisoning events.[16]

References

Protocol for Brevetoxin B Extraction from Algal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of Brevetoxin B (PbTx-2), a potent neurotoxin, from cultures of the dinoflagellate Karenia brevis. The methodologies outlined herein are compiled from established scientific literature and are intended to guide researchers in obtaining purified brevetoxin for experimental and drug development purposes.

Introduction

Brevetoxins are a group of cyclic polyether neurotoxins produced by the marine dinoflagellate Karenia brevis. These toxins are responsible for neurotoxic shellfish poisoning (NSP) and can cause significant ecological and economic damage. This compound (PbTx-2) is one of the most abundant and well-studied congeners. The primary mechanism of action for brevetoxins is their ability to bind to and activate voltage-gated sodium channels (VGSCs) in nerve and muscle cells. This leads to persistent channel activation, uncontrolled sodium influx, and ultimately, disruption of normal cellular function.[1][2][3][4][5] This targeted action makes brevetoxins and their derivatives valuable tools for studying ion channel function and potential leads for drug development.

This guide details the necessary steps for culturing K. brevis, harvesting the algal cells, and subsequently extracting and purifying this compound.

Data Presentation: Quantitative Extraction Parameters

The efficiency of brevetoxin extraction is highly dependent on the chosen solvent and methodology. The following tables summarize quantitative data from various studies to aid in method selection.

Table 1: Solvent Extraction Efficiency for Brevetoxins

Solvent SystemExtraction MethodRecovery Efficiency (%)Brevetoxin AnalyzedReference
AcetoneSonication and rotation>50PbTx-2[1]
Diethyl ether then acetoneSequential extraction-Parent brevetoxins and polar metabolites[6]
Methylene chlorideLiquid-liquid extraction-Total brevetoxins[3]

Note: Recovery efficiencies can vary based on the specific experimental conditions.

Table 2: Solid-Phase Extraction (SPE) Recovery for Brevetoxins

SPE CartridgeBrevetoxin AnalyteRecovery Rate (%)Reference
C18PbTx-150.31[7][8]
C18PbTx-257.95[7][8]
C18PbTx-375.64[7][8]
Hydrophilic-Lipophilic Balance (HLB)PbTx-174.61[7][8][9]
Hydrophilic-Lipophilic Balance (HLB)PbTx-282.36[7][8][9]
Hydrophilic-Lipophilic Balance (HLB)PbTx-372.08[7][8]

Experimental Protocols

This section provides detailed methodologies for the key stages of this compound extraction.

Culture of Karenia brevis
  • Culture Medium: Karenia brevis can be cultured in standard enriched seawater media such as F/2 medium.

  • Growth Conditions: Cultures should be maintained at a constant temperature (e.g., 22-25°C) with a 12:12 hour light:dark cycle.

  • Monitoring Growth: Cell density should be monitored regularly using a hemocytometer or flow cytometry to determine the optimal time for harvesting, typically during the late exponential growth phase.[7]

Harvesting Algal Cells
  • Centrifugation: The algal culture is centrifuged at a low speed (e.g., 3000 x g for 10 minutes) to pellet the cells. The supernatant can be discarded or stored for analysis of extracellular toxins.

  • Filtration: Alternatively, the culture can be filtered through a glass fiber filter (e.g., GF/F) to collect the algal cells.

Cell Lysis

Effective cell lysis is crucial for releasing intracellular toxins.

  • Sonication: Resuspend the cell pellet in a suitable solvent (e.g., acetone) and sonicate on ice.[1] The duration and intensity of sonication should be optimized to ensure complete cell disruption without degrading the toxin.

  • Osmotic Shock: Resuspending the cell pellet in deionized water can induce cell lysis due to osmotic pressure.[5]

  • Freeze-Thaw Cycles: Repeatedly freezing the cell pellet in liquid nitrogen and thawing at room temperature can also effectively disrupt the cell membranes.

This compound Extraction

Method A: Solvent Extraction

  • After cell lysis in acetone, centrifuge the mixture to pellet the cell debris.

  • Collect the acetone supernatant containing the brevetoxins.

  • Repeat the extraction of the cell debris pellet with fresh acetone to maximize yield.

  • Pool the acetone extracts and evaporate the solvent under a stream of nitrogen.

  • The dried extract can be reconstituted in a suitable solvent for further purification or analysis.

Method B: Solid-Phase Extraction (SPE)

  • Column Conditioning: Precondition a C18 or HLB SPE column with methanol followed by water.[8]

  • Sample Loading: Load the aqueous algal extract (from lysed cells in water) onto the SPE column.

  • Washing: Wash the column with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.[8]

  • Elution: Elute the brevetoxins from the column using a higher concentration of organic solvent, such as methanol or acetonitrile.[8]

  • Drying and Reconstitution: Evaporate the eluate and reconstitute the purified brevetoxin extract in a known volume of an appropriate solvent for quantification.

Quantification of this compound

Several methods can be used for the quantification of this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common and accurate method for identifying and quantifying specific brevetoxin congeners.[2][4]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are available for the rapid detection of the brevetoxin class of compounds.[1]

  • Receptor Binding Assay (RBA): This assay measures the ability of the extract to compete with a radiolabeled brevetoxin for binding to the voltage-gated sodium channel.[2]

  • Radioimmunoassay (RIA): A competitive immunoassay that uses a radiolabeled brevetoxin.[2]

Visualization of Workflow and Signaling Pathway

Experimental Workflow for this compound Extraction

Brevetoxin_Extraction_Workflow cluster_culture 1. Algal Culture cluster_harvest 2. Harvesting cluster_lysis 3. Cell Lysis cluster_extraction 4. Extraction cluster_purification 5. Purification & Quantification Culture Karenia brevis Culture Harvest Centrifugation or Filtration Culture->Harvest Lysis Sonication / Osmotic Shock Harvest->Lysis Solvent_Ext Solvent Extraction (e.g., Acetone) Lysis->Solvent_Ext SPE Solid-Phase Extraction (C18 or HLB) Lysis->SPE Purification Evaporation & Reconstitution Solvent_Ext->Purification SPE->Purification Quantification LC-MS / ELISA / RBA Purification->Quantification

Caption: Workflow for this compound extraction.

Signaling Pathway of this compound

Brevetoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PbTx2 This compound (PbTx-2) VGSC Voltage-Gated Sodium Channel (VGSC) Site 5 PbTx2->VGSC Binds to Na_Influx Persistent Na+ Influx VGSC->Na_Influx Activates Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx Increased Intracellular Ca2+ Depolarization->Ca_Influx Activates Voltage-Gated Ca2+ Channels ERK_Activation ERK1/2 Activation Ca_Influx->ERK_Activation Pyk2_Src Pyk2 and Src Activation Ca_Influx->Pyk2_Src via NMDA Receptor & PKC activation CREB_Phos CREB Phosphorylation ERK_Activation->CREB_Phos BDNF_Exp Increased BDNF Expression CREB_Phos->BDNF_Exp

Caption: this compound signaling cascade.

References

Application Notes and Protocols for Electrochemical Biosensing of Brevetoxin B

Author: BenchChem Technical Support Team. Date: November 2025

For Rapid Monitoring in Research and Drug Development

These application notes provide a comprehensive overview and detailed protocols for the development and use of an electrochemical biosensor for the rapid and sensitive detection of Brevetoxin B (BTX-B). This technology is particularly suited for researchers, scientists, and drug development professionals who require a timely and efficient method for monitoring this potent neurotoxin in various matrices, including shellfish and seawater.

Introduction

Brevetoxins are a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These toxins can accumulate in shellfish, leading to Neurotoxic Shellfish Poisoning (NSP) in humans upon consumption. The primary mechanism of brevetoxin toxicity involves the binding to and activation of voltage-gated sodium channels in nerve cells, leading to uncontrolled nerve firing and subsequent neurological symptoms[1]. Given the significant threat to public health and the economic impact on the shellfish industry, rapid and reliable methods for brevetoxin monitoring are crucial.

Traditional methods for brevetoxin detection, such as the mouse bioassay, high-performance liquid chromatography (HPLC), and enzyme-linked immunosorbent assays (ELISA), can be time-consuming, require extensive sample preparation, or involve ethical concerns[2][3]. Electrochemical biosensors offer a promising alternative, providing rapid, sensitive, and field-portable detection of this compound.

This document outlines the principles and protocols for two main types of electrochemical biosensors for BTX-B: an aptamer-based sensor and an immunoassay-based sensor. Both rely on a competitive assay format, where the toxin in a sample competes with a known concentration of a labeled or immobilized toxin derivative for a limited number of specific recognition elements (aptamers or antibodies).

Principle of Detection: Competitive Electrochemical Biosensing

The electrochemical biosensor for this compound operates on the principle of a competitive binding assay. In this format, a specific recognition element—either a DNA aptamer or an antibody with high affinity for BTX-B—is immobilized on the surface of an electrode.

The detection process involves introducing a sample potentially containing BTX-B along with a known concentration of a BTX-B conjugate (in the case of an immunosensor) or allowing free BTX-B to compete with the binding of a redox probe-intercalated aptamer to the electrode surface. The amount of BTX-B in the sample is inversely proportional to the electrochemical signal generated. A higher concentration of BTX-B in the sample will result in less of the competitor binding to the sensor surface, leading to a decrease in the measured signal. This change in signal, often measured using Electrochemical Impedance Spectroscopy (EIS), allows for the quantification of the toxin.

Quantitative Data Summary

The performance of various electrochemical biosensors for this compound is summarized in the table below. This data is compiled from multiple studies to provide a comparative overview of the capabilities of different sensor configurations.

Biosensor TypeRecognition ElementDetection MethodLinear RangeLimit of Detection (LOD)Reference
AptasensorDNA Aptamer (BT10)Electrochemical Impedance Spectroscopy (EIS)Not Specified106 pg/mL[4][5]
ImmunoassayAnti-Brevetoxin-B AntibodyCapillary Electrophoresis with Electrochemical Detection1.0 - 50.0 ng/mL0.1 ng/mL[6][7][8]
ELISAGoat Anti-Brevetoxin AntibodiesColorimetricNot Specified2.5 µ g/100 g shellfish meat[9]

Experimental Protocols

Protocol 1: Aptamer-Based Electrochemical Biosensor for BTX-B

This protocol describes the fabrication and use of a label-free competitive impedimetric biosensor using a specific DNA aptamer for the detection of Brevetoxin B2 (a common analogue of BTX-B).

Materials and Reagents:

  • Gold electrodes

  • Cysteamine

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Brevetoxin B2 (PbTx-2) standard

  • DNA Aptamer specific for BTX-2 (e.g., BT10)[4]

  • Phosphate Buffered Saline (PBS)

  • Potassium ferricyanide/ferrocyanide solution

  • Ethanol

  • Deionized (DI) water

  • Shellfish tissue (for sample preparation)

  • Methanol

Equipment:

  • Potentiostat with impedance analysis capability

  • Three-electrode electrochemical cell (working, reference, and counter electrodes)

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Micropipettes

Procedure:

1. Electrode Preparation and Aptamer Immobilization: a. Clean the gold electrodes by sonicating in ethanol and then DI water for 5 minutes each. b. Dry the electrodes under a stream of nitrogen. c. Immerse the cleaned electrodes in a solution of cysteamine to form a self-assembled monolayer (SAM). d. Activate the carboxyl groups of the SAM by incubating the electrodes in a freshly prepared solution of EDC and NHS. e. Immobilize the amino-modified BTX-2 specific DNA aptamer onto the activated electrode surface by incubation. f. Rinse the electrodes thoroughly with PBS to remove any unbound aptamers.

2. Sample Preparation (Shellfish Extract): a. Homogenize 1 gram of shellfish tissue in 9 mL of a methanol/DI water (9:1 v/v) solution.[3] b. Vigorously shake the mixture for 2 minutes.[3] c. Centrifuge the homogenate at 3000 x g for 10 minutes.[3] d. Collect the supernatant for analysis.

3. Electrochemical Detection (Competitive Assay): a. Prepare a series of BTX-2 standards of known concentrations. b. Mix the prepared sample or BTX-2 standard with the aptamer-modified electrode in the electrochemical cell containing a potassium ferricyanide/ferrocyanide redox probe solution. c. Incubate for a defined period to allow for competitive binding between the BTX-2 in the sample and the aptamer on the electrode. d. Perform Electrochemical Impedance Spectroscopy (EIS) measurements. The impedance will increase as more BTX-2 from the sample binds to the aptamer, displacing the redox probe and hindering electron transfer. e. The change in charge transfer resistance (Rct) is proportional to the concentration of BTX-2 in the sample.

4. Data Analysis: a. Plot the change in Rct against the logarithm of the BTX-2 concentration to generate a calibration curve. b. Determine the concentration of BTX-B in the unknown samples by interpolating their Rct values on the calibration curve.

Protocol 2: Immunoassay-Based Electrochemical Biosensor for BTX-B

This protocol outlines a competitive immunoassay using capillary electrophoresis with electrochemical detection.

Materials and Reagents:

  • Brevetoxin-B standard

  • Anti-Brevetoxin-B antibody

  • Horseradish peroxidase (HRP)-labeled Brevetoxin-B (HRP-Ag*)

  • Phosphate Buffered Saline (PBS)

  • Britton-Robinson buffer

  • Hydrogen peroxide (H₂O₂)

  • o-aminophenol (OAP)

  • Capillary electrophoresis system with an electrochemical detector

  • Shellfish tissue

  • Acetone

Equipment:

  • Capillary electrophoresis instrument

  • Electrochemical detector

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Micropipettes

Procedure:

1. Sample Preparation (Shellfish Extract): a. Homogenize shellfish tissue with acetone. b. Filter the acetone extract and reduce it in vacuo. c. Reconstitute the extract in an appropriate solvent mixture (e.g., acetone:methanol 70:30).[9]

2. Competitive Immunoreaction: a. In a microcentrifuge tube, mix the prepared shellfish sample extract or BTX-B standard with a known amount of HRP-labeled BTX-B (HRP-Ag) and a limited amount of anti-Brevetoxin-B antibody. b. Incubate the mixture to allow for competitive binding between the free BTX-B (from the sample) and HRP-Ag for the antibody binding sites.

3. Capillary Electrophoresis Separation and Electrochemical Detection: a. Inject the incubated mixture into the capillary electrophoresis system. b. Apply a voltage to separate the free HRP-Ag* from the antibody-bound HRP-Ag* complex. c. The separated components are directed towards the electrochemical detector. d. The HRP catalyzes the oxidation of o-aminophenol by hydrogen peroxide, generating an electrochemical signal. e. The peak area of the signal from the free HRP-Ag* is measured.

4. Data Analysis: a. The amount of free HRP-Ag* is inversely proportional to the concentration of BTX-B in the sample. b. Create a calibration curve by plotting the peak area against the concentration of the BTX-B standards. c. Quantify the BTX-B concentration in the samples from the calibration curve.

Visualizations

Signaling_Pathway cluster_electrode Electrode Surface cluster_solution Sample Solution Electrode Electrode Aptamer Immobilized Aptamer Electrode->Aptamer Immobilization Binding Binding Event Aptamer->Binding High Affinity BTXB This compound (Analyte) BTXB->Binding Competitive Binding RedoxProbe Redox Probe RedoxProbe->Aptamer Intercalation (Initial State) SignalChange Increased Impedance (Signal) Binding->SignalChange Displacement of Redox Probe Experimental_Workflow Start Start ElectrodePrep Electrode Preparation (Cleaning & SAM formation) Start->ElectrodePrep SamplePrep Sample Preparation (Shellfish Homogenization & Extraction) Start->SamplePrep AptamerImmob Aptamer Immobilization ElectrodePrep->AptamerImmob CompetitiveBinding Competitive Binding Assay (Sample + Aptamer-Electrode) AptamerImmob->CompetitiveBinding SamplePrep->CompetitiveBinding EIS Electrochemical Impedance Spectroscopy (EIS) Measurement CompetitiveBinding->EIS DataAnalysis Data Analysis (Calibration Curve & Quantification) EIS->DataAnalysis End End DataAnalysis->End Logical_Relationship BTXB_Conc [this compound] in Sample Competitor_Binding Competitor Binding to Sensor BTXB_Conc->Competitor_Binding Inversely Proportional Signal Electrochemical Signal (e.g., 1/Impedance) Competitor_Binding->Signal Directly Proportional

References

Application Notes and Protocols for Cell-Based Assays to Assess Brevetoxin B Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxin B (BTX-B), a potent neurotoxin produced by the marine dinoflagellate Karenia brevis, poses a significant threat to marine ecosystems and human health. Understanding the cytotoxic mechanisms of BTX-B is crucial for developing effective detection methods and potential therapeutics. This document provides detailed application notes and protocols for various cell-based assays to assess BTX-B cytotoxicity, tailored for researchers, scientists, and drug development professionals.

Brevetoxins primarily exert their toxic effects by binding to and activating voltage-gated sodium channels (VGSCs) on the surface of excitable cells.[1] This leads to an influx of sodium ions, membrane depolarization, and a cascade of downstream events culminating in cell death. The cytotoxicity of this compound and its analogs can be quantified using a variety of in vitro cell-based assays, each with its own principles and applications.

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The following table summarizes the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values of this compound (PbTx-2 and its analogs) in different cell lines, as determined by various cytotoxicity assays. This data allows for a comparative analysis of toxin potency across different cell types and assessment methods.

Cell LineBrevetoxin AnalogAssayEC₅₀ / IC₅₀ (µM)Incubation TimeReference
Neuro-2A PbTx-1XTT Assay0.08 ± 0.0224h[2]
PbTx-1 (+ O/V)XTT Assay0.007 ± 0.00424h[2]
PbTx-2XTT Assay0.12 ± 0.0324h[2]
PbTx-2 (+ O/V)XTT Assay0.009 ± 0.00524h[2]
SJCRH30 PbTx-1XTT Assay0.15 ± 0.0424h[2]
PbTx-2XTT Assay0.21 ± 0.0624h[2]
THP-1 PbTx-2XTT Assay2.7 ± 1.124h[3][4]
PbTx-3XTT Assay49.3 ± 1.224h[3][4]
PbTx-6XTT Assay4.8 ± 1.224h[3]
BTX-B5XTT Assay> 7024h[3]
Jurkat E6-1 PbTx-2Proliferation Assay~0.8 (800 nM)Not Specified[5][6]
PbTx-3Proliferation Assay> 10 µg/mL24h / 48h[5]
PbTx-6Proliferation Assay~5-10 µg/mL24h / 48h[5]

*O/V: Ouabain and Veratridine, used to sensitize Neuro-2A cells to toxins that activate VGSCs.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and cell line characteristics.

Cell Culture Protocols

a) Neuro-2A (Mouse Neuroblastoma)

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Sub-culturing: When cells reach 80-90% confluency, detach using Trypsin-EDTA. Split cultures at a ratio of 1:3 to 1:6.

b) SJCRH30 (Human Rhabdomyosarcoma)

  • Growth Medium: RPMI-1640 Medium supplemented with 10% FBS.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Sub-culturing: When cells reach 80-90% confluency, detach using Trypsin-EDTA. Split cultures at a ratio of 1:3 to 1:8.

c) THP-1 (Human Monocytic Leukemia)

  • Growth Medium: RPMI-1640 Medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Sub-culturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Dilute the cell suspension with fresh medium to the desired seeding density.

d) Jurkat E6-1 (Human T-cell Leukemia)

  • Growth Medium: RPMI-1640 Medium supplemented with 10% FBS.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Sub-culturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Dilute the cell suspension with fresh medium to the desired seeding density.

Cytotoxicity Assay Protocols

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

b) LDH (Lactate Dehydrogenase) Cytotoxicity Assay This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Principle: LDH is a cytosolic enzyme that is released upon cell membrane damage. Its activity in the culture supernatant is a measure of cytotoxicity.

  • Protocol:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat cells with this compound and incubate for the desired time.

    • Carefully collect the culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

    • Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent).

c) Neutral Red Uptake Assay This assay assesses cell viability based on the ability of viable cells to incorporate and retain the neutral red dye within their lysosomes.

  • Principle: The dye is taken up by viable cells and accumulates in the lysosomes. The amount of dye retained is proportional to the number of viable cells.

  • Protocol:

    • Seed and treat cells with this compound as described previously.

    • After the incubation period, remove the treatment medium and add medium containing Neutral Red (e.g., 50 µg/mL).

    • Incubate for 2-3 hours at 37°C.

    • Remove the dye-containing medium and wash the cells with PBS.

    • Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 540 nm.

    • Calculate cell viability as a percentage of the untreated control.

d) Annexin V/Propidium Iodide (PI) Apoptosis Assay This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Seed and treat cells with this compound in a suitable culture vessel (e.g., 6-well plate).

    • After treatment, harvest the cells (including any floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization: Diagrams

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound cytotoxicity and a general experimental workflow for its assessment.

BrevetoxinB_Cytotoxicity_Pathway BTXB This compound (BTX-B) VGSC Voltage-Gated Sodium Channel (VGSC) BTXB->VGSC Binds & Activates Na_influx Na+ Influx VGSC->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization Ca_channels Voltage-Gated Ca2+ Channels Depolarization->Ca_channels Opens Ca_influx Ca2+ Influx Ca_channels->Ca_influx ERK ERK1/2 Phosphorylation Ca_influx->ERK Apoptosis Apoptosis Ca_influx->Apoptosis Triggers Cytotoxicity Cell Death / Cytotoxicity ERK->Cytotoxicity Apoptosis->Cytotoxicity

This compound Cytotoxicity Signaling Pathway

BrevetoxinB_Apoptosis_Pathway Ca_influx Increased Intracellular Ca2+ Mitochondria Mitochondrial Stress Ca_influx->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 PARP PARP Cleavage Caspase37->PARP Apoptosis Apoptosis Caspase37->Apoptosis Caspase8 Caspase-8 Activation (Extrinsic Pathway) Caspase8->Caspase37 Cross-talk PARP->Apoptosis

This compound-Induced Apoptotic Pathway

Experimental_Workflow start Start cell_culture Cell Line Culture (e.g., Neuro-2A, SJCRH30, THP-1, Jurkat) start->cell_culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding btx_treatment Treatment with This compound cell_seeding->btx_treatment incubation Incubation (24-48 hours) btx_treatment->incubation assay Cytotoxicity Assay incubation->assay mtt MTT Assay assay->mtt ldh LDH Assay assay->ldh nr Neutral Red Assay assay->nr apoptosis Annexin V/PI Assay assay->apoptosis data_acq Data Acquisition (Absorbance/Fluorescence) mtt->data_acq ldh->data_acq nr->data_acq apoptosis->data_acq data_analysis Data Analysis (EC50/IC50 Calculation) data_acq->data_analysis end End data_analysis->end

Experimental Workflow for BTX-B Cytotoxicity

Conclusion

The provided application notes and protocols offer a comprehensive framework for assessing the cytotoxicity of this compound. The choice of cell line and assay should be guided by the specific research question and the desired endpoint. For instance, neuronal cell lines like Neuro-2A are highly relevant for neurotoxicity studies, while immune cell lines such as THP-1 and Jurkat E6-1 are suitable for investigating immunotoxic effects. By utilizing these standardized methods, researchers can generate reliable and comparable data to further elucidate the mechanisms of this compound toxicity and to screen for potential inhibitors or therapeutic agents.

References

Application Notes and Protocols for Synthetic Brevetoxin B in Toxicological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing synthetic Brevetoxin B (PbTx-2) as a reference standard in various toxicological studies. The availability of a highly pure, chemically synthesized standard is critical for accurate and reproducible quantification of brevetoxin levels in environmental samples, contaminated shellfish, and for elucidating its precise mechanisms of action in biological systems.

Introduction to this compound

This compound is a potent neurotoxin produced by the marine dinoflagellate Karenia brevis.[1][2] It is a complex, lipid-soluble polyether compound responsible for neurotoxic shellfish poisoning (NSP) in humans and mass mortalities of marine life during harmful algal blooms ("red tides").[1][2][3] The total synthesis of this compound has been achieved, providing a reliable source of pure toxin for research purposes, free from the contaminants often found in natural extracts.[4][5][6][7]

The primary mechanism of action for this compound involves its high-affinity binding to site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs) in nerve and muscle cells.[1][3][8][9][10] This binding leads to persistent channel activation by lowering the activation potential, prolonging the open state, and inhibiting inactivation.[1][10] The resulting uncontrolled influx of sodium ions disrupts normal cellular function, leading to the characteristic neurological and gastrointestinal symptoms of NSP.[1][11]

Applications of Synthetic this compound Standard

  • Calibration of Analytical Methods: Essential for the accurate quantification of this compound in various matrices using techniques such as ELISA, receptor binding assays (RBA), and liquid chromatography-mass spectrometry (LC-MS).

  • Toxicological Studies: Enables precise dose-response characterization in in vitro and in vivo models to determine neurotoxicity, cytotoxicity, and other adverse effects.[12][13][14]

  • Mechanism of Action Studies: Facilitates detailed investigation of the toxin's interaction with VGSCs and downstream cellular signaling pathways.[15]

  • Development of Detection Methods: Serves as a reference material for the validation of new and existing assays for brevetoxin monitoring.[16][17]

  • Antidote and Therapeutic Research: Provides a consistent tool for screening and evaluating potential therapeutic agents that can counteract the effects of brevetoxin poisoning.

Quantitative Toxicological Data

The following tables summarize key quantitative data from toxicological studies using this compound. Using a synthetic standard ensures the accuracy of these measurements.

Table 1: In Vitro Assay Performance

Assay TypeMatrixDetection Limit50% Inhibition (IC50/EC50)Reference
ELISASeawater~0.031 ng/mL~0.2425 ng/mL[18]
ELISAShellfish (oyster)2.5 µ g/100 g meat; ~11.25 ng/g~87.3 ng/g[16][18]
Receptor Binding AssayRat Brain Synaptosomes (for PbTx-3)--[11]
Chemiluminescent RBARat Brain Synaptosomes (for BTXB2)1.4 amolKi = 88.7 ± 19.3 x 10 nM[19][20]
Neuroblastoma AssayNeuro-2A cells (for PbTx-2)0.25 ng-[13]

Table 2: Regulatory Levels and Toxicity

ParameterValueReference
US FDA Action Level in Shellfish20 Mouse Units (MU) per 100 g of shellfish (equivalent to 0.8 ppm or 80 µg PbTx-2 per 100 g)[11][12]
Fish Lethality (Japanese madaka)> 70 ng/mL (for PbTx-2)[21]

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a direct competitive ELISA for the detection of this compound.

Workflow Diagram:

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure Standards Prepare Standards (0, 0.025, 0.075, 0.25, 0.75 ng/mL) AddReagents Add 50 µL of Standards/Samples and 50 µL of Enzyme Conjugate to antibody-coated wells Standards->AddReagents Samples Prepare Samples (e.g., shellfish extract) Samples->AddReagents EnzymeConjugate Reconstitute Enzyme Conjugate EnzymeConjugate->AddReagents Incubate1 Incubate 60 min at room temperature AddReagents->Incubate1 Wash1 Wash wells 3x with 1X washing buffer Incubate1->Wash1 AddSubstrate Add 100 µL of Substrate Solution Wash1->AddSubstrate Incubate2 Incubate 30 min at room temperature AddSubstrate->Incubate2 AddStop Add 100 µL of Stop Solution Incubate2->AddStop Read Read absorbance at 450 nm AddStop->Read

Caption: Workflow for the competitive ELISA of this compound.

Materials:

  • Synthetic this compound standard

  • Brevetoxin ELISA kit (containing antibody-coated microtiter plate, enzyme conjugate, wash buffer, substrate solution, and stop solution)

  • Samples (e.g., seawater, shellfish extracts)

  • Microplate reader (450 nm)

  • Pipettes and tips

Procedure:

  • Preparation:

    • Prepare a dilution series of the synthetic this compound standard in the appropriate buffer (e.g., 0, 0.025, 0.075, 0.25, 0.75 ng/mL).[18]

    • Prepare samples. For shellfish, this involves homogenization, extraction with methanol/water, and dilution.[18][22]

    • Reconstitute the enzyme conjugate according to the kit instructions.[18]

  • Assay:

    • Add 50 µL of each standard and sample to the appropriate wells of the antibody-coated microtiter plate.[18]

    • Add 50 µL of the reconstituted enzyme conjugate to each well.[18][23]

    • Incubate for 60 minutes at room temperature.[23]

    • Wash the plate three times with the provided wash buffer.[23]

    • Add 100 µL of the substrate solution to each well and incubate for 30 minutes at room temperature.[18][23]

    • Add 100 µL of the stop solution to each well.[18][23]

  • Data Analysis:

    • Read the absorbance at 450 nm.[23]

    • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of this compound in the samples by interpolating from the standard curve. The color intensity is inversely proportional to the brevetoxin concentration.[24]

Receptor Binding Assay (RBA)

This protocol describes a competitive radioligand binding assay to measure the binding of brevetoxins to their receptor site on VGSCs.

Workflow Diagram:

RBA_Workflow cluster_prep Preparation cluster_assay Assay Procedure Synaptosomes Prepare Rat Brain Synaptosome Suspension Mix Mix Radioligand, Standards/Samples, and Synaptosomes Synaptosomes->Mix Radioligand Prepare [3H]PbTx-3 Radioligand Solution Radioligand->Mix Standards Prepare Synthetic PbTx-3 Standards Standards->Mix Samples Prepare Sample Extracts Samples->Mix Incubate Incubate at 0°C for 2h Mix->Incubate Separate Separate bound and free ligand (centrifugation/filtration) Incubate->Separate Measure Measure radioactivity of bound ligand (scintillation counting) Separate->Measure

Caption: Workflow for the receptor binding assay of this compound.

Materials:

  • Synthetic this compound (PbTx-3) for calibration curve[25]

  • Tritiated Brevetoxin ([³H]PbTx-3) as the radioligand

  • Rat brain synaptosome preparation (source of VGSCs)[19]

  • Incubation and wash buffers

  • Glass fiber filters

  • Scintillation counter and vials

  • Samples for analysis

Procedure:

  • Preparation:

    • Prepare a rat brain synaptosome suspension to a final protein concentration of approximately 50 µg/mL.[19]

    • Prepare working solutions of [³H]PbTx-3 (e.g., final concentration of 1 nM).[19]

    • Prepare a serial dilution of synthetic PbTx-3 for the standard curve.

  • Assay:

    • In test tubes, combine the [³H]PbTx-3, the unlabeled PbTx-3 standard or sample, and the synaptosome suspension.[19]

    • Incubate the mixture for 2 hours at 0°C with gentle shaking.[19]

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters, followed by washing with cold wash buffer.

    • Alternatively, centrifugation can be used to pellet the synaptosomes.[19]

  • Data Analysis:

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Create a competition curve by plotting the percentage of bound [³H]PbTx-3 against the concentration of unlabeled PbTx-3.

    • Determine the concentration of brevetoxin in the samples by comparing their inhibition of radioligand binding to the standard curve.

Neuroblastoma Cytotoxicity Assay

This assay measures the cytotoxic effects of this compound on a neuroblastoma cell line.

Workflow Diagram:

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Procedure Cells Culture and seed Neuro-2A cells Treat Treat cells with Ouabain, Veratridine, and this compound Cells->Treat Toxin Prepare serial dilutions of Synthetic this compound Toxin->Treat Sensitizers Prepare Ouabain and Veratridine solutions Sensitizers->Treat Incubate Incubate for 24-72 hours Treat->Incubate Assess Assess cell viability (e.g., MTT, fluorescence microscopy) Incubate->Assess

Caption: Workflow for the neuroblastoma cytotoxicity assay.

Materials:

  • Synthetic this compound

  • Neuro-2A cell line (or other suitable neuronal cell line like SJCRH30)[12][26]

  • Cell culture medium and supplements

  • Ouabain and Veratridine (sensitizing agents for Neuro-2A cells)[12][27]

  • 96-well cell culture plates

  • Cell viability assay reagents (e.g., MTT, Calcein-AM/Propidium Iodide)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Culture:

    • Culture Neuro-2A cells under standard conditions.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of synthetic this compound.

    • For Neuro-2A cells, pre-treat with ouabain (e.g., 500 µM) and veratridine (e.g., 25 µM) to sensitize them to brevetoxin.[12] Note: Some cell lines may not require these sensitizing agents.[26]

    • Add the this compound dilutions to the appropriate wells. Include control wells with and without the sensitizing agents.

  • Incubation and Assessment:

    • Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).[27]

    • Assess cell viability using a standard method. For example, an MTT assay measures metabolic activity, while fluorescence microscopy with live/dead stains can directly visualize cell survival.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the EC50 value.

Signaling Pathway

This compound binding to VGSCs initiates a cascade of downstream events, primarily driven by the sustained influx of Na⁺ ions.

Brevetoxin_Signaling cluster_membrane Cell Membrane cluster_toxin cluster_intracellular Intracellular VGSC Voltage-Gated Sodium Channel (VGSC) Na_ion ↑ [Na+]i VGSC->Na_ion Persistent Na+ influx NCX Na+/Ca2+ Exchanger (NCX) Ca_ion ↑ [Ca2+]i NCX->Ca_ion Ca2+ influx NMDA_R NMDA Receptor NMDA_R->Ca_ion Ca2+ influx Brevetoxin This compound Brevetoxin->VGSC Binds to Site 5 Depolarization Membrane Depolarization Na_ion->Depolarization Depolarization->NCX Reversal Depolarization->NMDA_R Activation ERK ERK1/2 Phosphorylation Ca_ion->ERK CREB CREB Phosphorylation ERK->CREB Plasticity Alteration of Synaptic Plasticity CREB->Plasticity

Caption: this compound signaling cascade in neurons.

The binding of this compound to VGSCs causes a persistent influx of Na⁺, leading to membrane depolarization. This depolarization can trigger the reversal of the Na⁺/Ca²⁺ exchanger and activate NMDA receptors, resulting in an increase in intracellular Ca²⁺ concentration.[15] This elevation in intracellular calcium can, in turn, activate downstream signaling pathways, such as the phosphorylation of ERK1/2, which is involved in synaptic plasticity, learning, and memory.[10][15]

References

Application Notes and Protocols: Mouse Bioassay for Neurotoxic Shellfish Poisoning (NSP) Toxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotoxic Shellfish Poisoning (NSP) is a gastrointestinal and neurological illness caused by the consumption of shellfish contaminated with brevetoxins.[1] These potent polyether neurotoxins are produced by the marine dinoflagellate Karenia brevis. Brevetoxins exert their toxic effects by binding to and activating voltage-gated sodium channels in nerve cells, leading to uncontrolled nerve firing.[2][3]

Monitoring of shellfish for brevetoxin contamination is crucial for public health. The mouse bioassay remains a widely recognized and official method for the detection and quantification of NSP toxins in shellfish, serving as a critical tool in regulatory laboratories.[1] This document provides a detailed protocol for the mouse bioassay for NSP toxins, along with data presentation and a summary of the underlying signaling pathways.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the mouse bioassay for NSP toxins.

ParameterValueReference
Regulatory Limit ≥ 20 Mouse Units (MU) / 100 g of shellfish tissue[1]
800 µg brevetoxin-2 (PbTx-2) equivalents / kg of shellfish tissue[4]
Mouse Unit (MU) Definition The amount of crude toxin that will kill 50% of the test animals in 930 minutes.[1]
Brevetoxin-3 LOAEL (Human) 92-138 µg BTX-3 eq.[5]
Mouse Strain Healthy male mice[6]
Mouse Weight 17 - 23 g[6]
Injection Volume 1 mL[6][7]
Observation Period At least 6 hours (360 minutes)[6][7]

Signaling Pathway of Brevetoxins

Brevetoxins bind to site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs). This binding leads to a persistent activation of the channel by lowering the activation potential, inhibiting inactivation, and increasing the mean open time. The resulting influx of Na+ ions causes membrane depolarization and spontaneous, repetitive firing of neurons. This initial event triggers a cascade of downstream effects, including a significant influx of Ca2+ through the reversal of the Na+/Ca2+ exchanger and activation of other channels. Elevated intracellular Ca2+ then acts as a second messenger, activating signaling pathways such as the Extracellular signal-regulated kinases 1/2 (ERK1/2) pathway and leading to the phosphorylation of the cAMP response element-binding protein (CREB). These pathways are involved in synaptic plasticity, learning, and memory, and their disruption by brevetoxins contributes to the neurotoxic effects observed in NSP.

Brevetoxin_Signaling_Pathway PbTx Brevetoxin (PbTx) VGSC Voltage-Gated Sodium Channel (VGSC) PbTx->VGSC Binds to Site 5 Na_influx Na+ Influx VGSC->Na_influx Persistent Activation Depolarization Membrane Depolarization Na_influx->Depolarization Nerve_Firing Repetitive Nerve Firing Depolarization->Nerve_Firing Ca_influx Ca2+ Influx Depolarization->Ca_influx Neurotoxicity Neurotoxicity Nerve_Firing->Neurotoxicity ERK12 ERK1/2 Activation Ca_influx->ERK12 CREB CREB Phosphorylation ERK12->CREB CREB->Neurotoxicity

Brevetoxin Signaling Pathway

Experimental Protocol: Mouse Bioassay for NSP Toxins

This protocol is based on the widely accepted American Public Health Association (APHA) method.

Sample Preparation and Extraction
  • Shellfish Collection : Collect at least 12 shellfish, which should yield 100-150 g of meat.[7]

  • Cleaning and Shucking : Thoroughly clean the outside of the shellfish with fresh water. Open the shells by cutting the adductor muscles and discard the shell liquor.[7] Rinse the inside of the shells and the meats with fresh water to remove any foreign material.[7]

  • Homogenization : Drain the shucked shellfish meats and homogenize them until a uniform consistency is achieved.

  • Acidification and Heating : Weigh 100 g of the homogenate into a beaker. Add 1 mL of 1N HCl and mix thoroughly.[4] Heat the mixture to boiling and continue to boil for 5 minutes.[4] Allow the mixture to cool to room temperature.

  • Ether Extraction :

    • Transfer the cooled homogenate to a stoppered centrifuge tube.

    • Add 100 mL of diethyl ether, stopper the tube, and shake vigorously for 5 minutes.[7]

    • Centrifuge the mixture to separate the layers.

    • Carefully decant the upper ether layer into a pre-weighed evaporating dish.

    • Repeat the ether extraction process on the remaining shellfish residue two more times, pooling all the ether extracts.

  • Solvent Evaporation and Reconstitution :

    • Evaporate the pooled diethyl ether extracts to dryness under a gentle stream of nitrogen or in a rotary evaporator.

    • Once dried, weigh the lipid extract.

    • Reconstitute the dried extract in a known volume of a suitable carrier, such as saline containing 1% Tween-60, to achieve the desired concentration for injection.[4]

Mouse Bioassay Procedure
  • Animal Selection : Use healthy male mice weighing between 17 and 23 grams.[6] The mice should be from a stock colony and acclimated to the laboratory conditions for at least 24 hours prior to injection.[6]

  • Dose Administration :

    • Thoroughly mix the reconstituted lipid extract before injection.[6]

    • Inject each of the 5 mice with 1.0 mL of the extract via intraperitoneal (IP) injection using a 25-gauge needle.[6]

    • Record the exact time of injection for each mouse.[6]

  • Observation :

    • Continuously observe the mice for a minimum of 6 hours (360 minutes).[6][7]

    • Monitor for signs of NSP toxicity, which may include:

      • Neurological signs: ataxia (loss of coordination), muscle weakness, tremors, and paralysis.[1][8]

      • Gastrointestinal signs: diarrhea.[8]

      • Other signs: changes in breathing, lethargy.

    • If a mouse dies, record the time of death to the nearest minute, noted by the last gasping breath.[6][7]

    • If mice survive the 6-hour observation period, the time of death is recorded as >360 minutes.[6]

Calculation of Toxicity
  • Conversion to Mouse Units (MU) : The time of death for each mouse is converted to Mouse Units (MU) using a standardized table (e.g., Table 8 in "Recommended Procedures for the Examination of Seawater and Shellfish," 4th Edition).[6] This table provides a correlation between the time to death and the corresponding MU value.

  • Weight Correction : A weight correction factor is applied to the MU value for each mouse to account for variations in animal weight.[6]

  • Determination of Mean or Median Corrected MU :

    • If all mice die within the observation period, the mean of the corrected MU values is calculated.[6]

    • If one or more mice survive, the median of the corrected MU values is used.[6]

  • Final Toxicity Calculation : The final toxicity of the shellfish sample in MU per 100 g is calculated using the following formula:

    • Toxicity (MU/100 g) = (Mean or Median Corrected MU) x (Dilution Factor) x 10[6]

Experimental Workflow

The following diagram illustrates the key steps in the mouse bioassay protocol for NSP toxins.

NSP_Mouse_Bioassay_Workflow start Start sample_prep Shellfish Sample Preparation (Clean, Shuck, Homogenize) start->sample_prep extraction Acidification, Heating & Ether Extraction sample_prep->extraction reconstitution Solvent Evaporation & Reconstitution extraction->reconstitution injection Intraperitoneal Injection of 5 Mice (1 mL each) reconstitution->injection observation Observation for 6 Hours (Record Symptoms & Death Times) injection->observation calculation Toxicity Calculation (MU Conversion, Weight Correction) observation->calculation end End calculation->end

References

Application Notes and Protocols for High-Throughput Screening of Brevetoxin B Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Brevetoxin B (PbTx-2), a potent neurotoxin produced by the dinoflagellate Karenia brevis, poses a significant threat to public health and marine ecosystems. It binds to site 5 on the α-subunit of voltage-gated sodium channels (VGSCs), causing persistent channel activation, membrane depolarization, and uncontrolled neurotransmitter release.[1][2][3] The discovery of antagonists that can counteract these effects is a critical goal for developing therapeutics for Neurotoxic Shellfish Poisoning (NSP) and for creating research tools to study VGSC function. High-Throughput Screening (HTS) provides a robust platform for identifying such antagonists from large compound libraries. This document provides detailed protocols for three primary HTS methodologies: a competitive Radioligand Receptor Binding Assay (RBA), a cell-based fluorescent Sodium Influx Assay, and a cell-based Cytotoxicity Rescue Assay. Additionally, it includes data on known antagonists and guidelines for data analysis and HTS workflow implementation.

Introduction to this compound and its Mechanism of Action

Brevetoxins are a family of cyclic polyether compounds classified into two main types based on their backbone structure: A-type (e.g., PbTx-1) and B-type (e.g., PbTx-2).[1][2] this compound is a principal algal toxin known for its neurotoxic effects.[2]

The primary molecular target of this compound is the voltage-gated sodium channel (VGSC), a transmembrane protein essential for the initiation and propagation of action potentials in excitable cells.[1] this compound binds to the channel at neurotoxin receptor site 5, which results in three main effects:

  • A shift in the voltage-dependence of activation to more negative potentials, causing the channel to open at normal resting membrane potential.

  • Prolongation of the mean channel open time.

  • Inhibition of channel inactivation.[4]

This persistent activation leads to a continuous influx of Na+ ions, causing membrane depolarization, spontaneous and repetitive firing of nerves, and ultimately, the symptoms associated with NSP.[1] An antagonist would prevent or reverse these effects, typically by competing with brevetoxin for binding at site 5 or by allosterically inhibiting its action.

Signaling Pathway

The binding of this compound to VGSCs initiates a cascade of events leading to cellular toxicity. An effective antagonist can interrupt this pathway at its origin.

This compound Signaling Pathway and Antagonist Action cluster_antagonist_action Antagonist Intervention BTX This compound (PbTx-2) VGSC Voltage-Gated Sodium Channel (Site 5) BTX->VGSC Binds Na_Influx Na+ Influx VGSC->Na_Influx Persistent Activation No_Effect Normal Channel Function Antagonist Antagonist Antagonist->VGSC Blocks Binding Depolarization Membrane Depolarization Na_Influx->Depolarization Toxicity Cellular Effects (e.g., Neurotransmitter Release, Cytotoxicity) Depolarization->Toxicity

Caption: this compound signaling pathway and point of antagonist intervention.

High-Throughput Screening (HTS) Workflow

A tiered approach is recommended for screening large compound libraries to identify and validate this compound antagonists. This workflow maximizes efficiency by using a high-throughput primary assay to identify initial "hits," which are then subjected to more detailed secondary and confirmatory assays.

HTS Workflow for this compound Antagonist Discovery cluster_0 Screening Phase cluster_1 Validation Phase cluster_2 Characterization Phase Compound_Library Compound Library (10k-1M compounds) Primary_Screen Primary Screen (e.g., Sodium Influx Assay) Single Concentration Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation Re-test of initial hits Primary_Screen->Hit_Confirmation Initial Hits Dose_Response Dose-Response Determine IC50 values Hit_Confirmation->Dose_Response Confirmed Hits Secondary_Assay Secondary Assay (e.g., Receptor Binding) Confirm mechanism Dose_Response->Secondary_Assay SAR Structure-Activity Relationship (SAR) Secondary_Assay->SAR Validated Hits Lead_Compound Lead Compound SAR->Lead_Compound

Caption: A typical multi-stage workflow for HTS-based drug discovery.

Experimental Protocols

The following section details protocols for three distinct assays suitable for an HTS campaign to identify this compound antagonists.

Protocol 1: Competitive Radioligand Receptor Binding Assay (RBA)

This assay directly measures the ability of a test compound to displace a radiolabeled brevetoxin analog ([³H]PbTx-3) from its binding site on VGSCs in rat brain synaptosome preparations.[5][6][7] A decrease in radioactivity indicates competitive binding.

Materials:

  • Rat brain synaptosomes

  • [³H]PbTx-3 (Tritiated Brevetoxin-3)

  • Unlabeled PbTx-3 (for standard curve)

  • Binding Buffer: 50 mM Tris-HEPES (pH 7.4), 130 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM Glucose, 1 mg/mL BSA.[5]

  • Wash Buffer: Binding buffer without BSA.

  • Test compounds dissolved in DMSO.

  • 96-well filter plates (e.g., GF/B filter)

  • Scintillation cocktail (e.g., MaxiLight)[8]

  • Microplate scintillation counter

Procedure:

  • Plate Preparation: Add 35 µL of binding buffer to each well of a 96-well filter plate.

  • Compound Addition: Add 5 µL of test compound solution (or unlabeled PbTx-3 for the standard curve) to the appropriate wells. For screening, a final concentration of 10 µM is typical.

  • Radioligand Addition: Add 35 µL of [³H]PbTx-3 solution (prepared in binding buffer to a final concentration of ~1.0 nM) to all wells.[5][6]

  • Synaptosome Addition: Initiate the binding reaction by adding 140 µL of the rat brain synaptosome suspension (final protein concentration ~50 µg/mL) to each well.[5][6]

  • Incubation: Incubate the plate for 1-2 hours at 4°C with gentle agitation.[5]

  • Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Drying: Dry the filter plate completely.

  • Scintillation Counting: Add 30-50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[8]

Data Analysis:

  • Calculate the percent inhibition for each test compound relative to the control wells (containing only [³H]PbTx-3 and synaptosomes).

  • For dose-response curves, plot percent inhibition against compound concentration and fit to a sigmoidal curve to determine the IC₅₀ value.

Protocol 2: No-Wash Fluorescent Sodium Influx Assay

This is a cell-based functional assay that measures the brevetoxin-induced influx of sodium into cells expressing VGSCs (e.g., HEK293 cells stably expressing a NaV subtype). An antagonist will inhibit this influx. The use of an extracellular quencher dye eliminates wash steps, making the assay highly suitable for HTS.[9][10]

Materials:

  • HEK293 cells stably expressing a relevant NaV channel subtype (e.g., hNaV1.2, hNaV1.7).

  • Sodium Indicator Dye: Asante NaTRIUM Green-2 AM (ANG-2).[9][10]

  • Extracellular Quencher: Ponceau 4R.[9]

  • Assay Buffer (Physiological Salt Solution): e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound (PbTx-2)

  • Test compounds dissolved in DMSO.

  • Black, clear-bottom 384-well microplates.

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

  • Cell Plating: Plate HEK293-NaV cells in 384-well plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the sodium indicator dye ANG-2 (e.g., 5 µM) and a quencher Ponceau 4R (e.g., 1 mM) in Assay Buffer.[9]

    • Remove the growth medium from the cell plate and add 20 µL of loading buffer to each well.

    • Incubate at 37°C for 30-60 minutes in the dark. No wash step is required.

  • Compound Pre-incubation:

    • Prepare a plate with test compounds at 4x the final concentration.

    • Transfer 10 µL of the compound solution to the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Toxin Stimulation and Measurement:

    • Prepare a 4x solution of PbTx-2 (to a final EC₈₀ concentration, determined empirically) in Assay Buffer.

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for ~30 seconds.

    • Add 10 µL of the PbTx-2 solution to initiate sodium influx.

    • Measure the fluorescence signal (Excitation: ~488 nm, Emission: ~540 nm) every 1-2 seconds for 3-5 minutes.[9]

Data Analysis:

  • Quantify the response by calculating the area under the curve (AUC) or the peak fluorescence intensity after toxin addition.

  • Normalize the data to controls: 0% inhibition (DMSO + PbTx-2) and 100% inhibition (a known inhibitor like Tetrodotoxin, if the channel is sensitive, or no PbTx-2 addition).

  • Calculate the percent inhibition for each test compound. Hits are typically defined as compounds causing >50% inhibition.

  • Determine IC₅₀ values from dose-response curves for confirmed hits.

Protocol 3: Neuro-2A Cytotoxicity Rescue Assay

This assay relies on the cytotoxic effect of this compound on Neuro-2A (N2a) cells, a mouse neuroblastoma cell line.[11] The sensitivity of these cells to brevetoxin is greatly enhanced by co-treatment with ouabain (a Na⁺/K⁺-ATPase inhibitor) and veratridine (another VGSC activator).[11][12] An antagonist will "rescue" the cells from death, leading to a higher viability signal.

Materials:

  • Neuro-2A (N2a) cells.

  • Cell Culture Medium: e.g., Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS).

  • Ouabain and Veratridine (O/V) solution.

  • This compound (PbTx-2).

  • Cell Viability Reagent: e.g., CellTiter-Glo® (luminescence) or resazurin (fluorescence).

  • Test compounds dissolved in DMSO.

  • White, opaque 96- or 384-well plates (for luminescence) or black plates (for fluorescence).

Procedure:

  • Cell Plating: Seed N2a cells into microplates at an appropriate density and allow them to attach overnight.

  • Compound Addition: Add test compounds to the wells at the desired final concentration.

  • Toxin Addition: Immediately add a solution containing PbTx-2 (at a final EC₈₀-EC₉₀ concentration for cytotoxicity), ouabain (e.g., 0.22 mM), and veratridine (e.g., 0.022 mM).[12]

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add the chosen cell viability reagent according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).

    • Read the signal (luminescence or fluorescence) on a plate reader.

Data Analysis:

  • Calculate percent cell viability for each well, normalizing to controls: 0% viability (cells + O/V + PbTx-2) and 100% viability (cells + O/V only).

  • An antagonist will show an increase in cell viability. Calculate the percent rescue or percent activity.

  • Determine EC₅₀ values (the concentration for 50% rescue) from dose-response curves for confirmed hits.

  • Note: This assay can be prone to variability and triphasic dose-response curves.[11] Careful optimization of toxin and O/V concentrations is critical.

Data Presentation and Known Antagonists

Quantitative data from HTS assays are crucial for comparing the potency of hit compounds. Known antagonists like the natural product Brevenal and the semi-synthetic β-Naphthoyl-PbTx serve as important positive controls and benchmarks.[7][13][14][15]

Table 1: Performance of HTS Assays for this compound and Antagonists
Assay TypeTargetLigand/ProbeKey ParameterTypical ValueReference(s)
Receptor BindingRat Brain VGSCs[³H]PbTx-3EC₅₀ (PbTx-3)4.21 ± 0.50 nM[8]
Receptor BindingRat Brain VGSCsAcridinium-BTXKᵢ (CTX3C)195 ± 22.5 pM[5]
CytotoxicityNeuro-2A CellsPbTx-1 / PbTx-2EC₅₀ (variable)~0.1 µM - 10 µM[11]
Sodium InfluxhNaV1.1-1.7ANG-2EC₅₀ (Veratridine)10 - 29 µM[10]
ELISAN/APbTx-2-CMO HaptenIC₅₀ (PbTx-2)60.71 µg/kg[16]
Table 2: Activity of Known Brevetoxin Antagonists
AntagonistAssay TypeTargetParameterValueReference(s)
Brevenal Receptor BindingRat Brain VGSCsKᵢ vs. [³H]PbTx-398 nM[15]
Brevenol Receptor BindingRat Brain VGSCsKᵢ vs. [³H]PbTx-3661 nM[15]
Brevenal Radioligand AssayRat Brain VGSCsKᵢ vs. [³H]-brevenol75 nM[13][15][17]
β-Naphthoyl-PbTx Receptor BindingRat Brain VGSCsCompetitive AntagonistN/A[7][14][18]
PbTx-3 (vs. Brevenal) Patch ClamphNaV1.7IC₅₀34 nM[19]

Conclusion and Best Practices

The selection of an HTS assay for this compound antagonists depends on the available resources and the specific goals of the screening campaign.

  • Receptor Binding Assays offer a direct measure of binding to the target but require handling of radioactive materials and do not provide functional information.[20]

  • Fluorescent Sodium Influx Assays are functional, highly amenable to automation, and represent a robust choice for primary HTS.[9][20]

  • Cytotoxicity Rescue Assays are cost-effective but can suffer from lower reproducibility and interference from cytotoxic compounds.[11]

For any HTS campaign, it is critical to determine assay quality using statistical metrics such as the Z'-factor, where a value >0.5 indicates an excellent assay suitable for HTS.[21] Hits identified in the primary screen should always be confirmed through re-testing and characterized in a secondary, orthogonal assay to confirm their mechanism of action and eliminate false positives.

References

Application Notes and Protocols for In Vitro Modeling of Brevetoxin B Neurotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxins are a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These lipid-soluble polyether compounds are known to cause neurotoxic shellfish poisoning (NSP) in humans. The primary mechanism of brevetoxin neurotoxicity involves the activation of voltage-gated sodium channels (VGSCs) in nerve cells, leading to persistent channel opening, uncontrolled nerve firing, and subsequent neurotoxic effects.[1][2] Brevetoxin B (BTX-B) and its derivatives are among the most well-studied of these toxins. Understanding the precise mechanisms of BTX-B neurotoxicity is crucial for developing effective diagnostic and therapeutic strategies. This document provides detailed application notes and protocols for utilizing various in vitro models to study BTX-B neurotoxicity.

In Vitro Models for Studying this compound Neurotoxicity

A variety of in vitro models are available to investigate the neurotoxic effects of this compound, ranging from immortalized cell lines to primary neuronal cultures. The choice of model depends on the specific research question, desired complexity, and throughput requirements.

Cell Line Models

Immortalized cell lines offer a convenient and reproducible system for initial screening and mechanistic studies.

  • Neuroblastoma Cell Lines (e.g., Neuro-2A, B50, B104): These cells of neuronal origin endogenously express VGSCs and are frequently used to assess brevetoxin-induced cytotoxicity and effects on sodium channel function.[3][4] The Neuro-2A cell line, often sensitized with ouabain and veratridine, is a traditional model for cytotoxicity assays.[4][5] However, this sensitization can lead to variability and non-linear dose-response curves.[4] The SJCRH30 cell line has been proposed as a potential alternative that does not require sensitization.[4][6]

  • Human Embryonic Kidney (HEK-293) Cells: These cells can be genetically engineered to express specific subtypes of voltage-gated sodium channels (e.g., Naᵥ1.2, Naᵥ1.4, Naᵥ1.5).[7][8] This allows for the study of brevetoxin effects on individual sodium channel isoforms, providing insights into tissue-specific toxicity.[7]

  • Jurkat T-cell Line: While not a neuronal model, this leukemic T-cell line has been used to investigate the immunotoxic and apoptotic effects of brevetoxins.[9][10]

Primary Neuronal Cultures

Primary neuronal cultures provide a more physiologically relevant model, retaining many of the characteristics of neurons in vivo.

  • Rodent Cerebellar Granule Neurons (CGNs): These cultures are highly enriched in a single type of glutamatergic neuron and are a well-established model for studying excitotoxicity.[11][12] They have been instrumental in demonstrating that brevetoxin-induced neurotoxicity is mediated by the activation of NMDA receptors secondary to sodium channel activation and glutamate release.[11][12]

  • Rodent Neocortical Neurons: These cultures exhibit spontaneous synchronous calcium oscillations, making them suitable for studying the effects of brevetoxins on neuronal network activity and downstream signaling pathways like ERK1/2 and CREB.[13][14]

  • Dorsal Root Ganglion (DRG) Neurons: As primary sensory neurons, DRG cultures are valuable for investigating the sensory disturbances associated with brevetoxin exposure, including the release of neuropeptides like Substance P.[15]

  • Turtle Neurons: Primary neuronal cultures from the freshwater turtle (Trachemys scripta) have been used as a model to study the resistance of certain organisms to brevetoxins.[16]

Experimental Protocols

The following are detailed protocols for key experiments used to assess this compound neurotoxicity in vitro.

Protocol 1: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay

This protocol is adapted from studies on rat cerebellar granule neurons and is a common method for quantifying cell death.[11]

Objective: To quantify brevetoxin-induced neuronal injury by measuring the release of LDH from damaged cells.

Materials:

  • Primary neuronal culture (e.g., rat cerebellar granule neurons)

  • Locke's buffer

  • This compound (PbTx-2, PbTx-3, etc.)

  • LDH assay kit (commercially available)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Culture primary neurons in 96-well plates to the desired density and maturity.

  • Prepare different concentrations of this compound in Locke's buffer. Include a vehicle control (buffer only).

  • Gently remove the culture medium from the wells.

  • Wash the cells once with Locke's buffer.

  • Add the brevetoxin solutions to the respective wells and incubate for a specified period (e.g., 2 hours at 22°C).[11]

  • After incubation, carefully collect the exposure buffer (supernatant) from each well.

  • To determine the total LDH content (positive control for 100% lysis), add lysis buffer (provided in the LDH kit) to a set of control wells and incubate as recommended by the manufacturer.

  • Measure the LDH activity in the collected supernatants and the lysed cell samples according to the LDH assay kit manufacturer's instructions. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of LDH release for each treatment group using the following formula: % LDH Release = [(Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

    • Experimental LDH: Absorbance from brevetoxin-treated wells.

    • Spontaneous LDH: Absorbance from vehicle control wells.

    • Maximum LDH: Absorbance from lysed cell wells.

Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i) Dynamics

This protocol is based on methods used in murine neocortical and turtle neurons to visualize and quantify changes in intracellular calcium levels.[13][15][16]

Objective: To measure brevetoxin-induced changes in intracellular calcium concentration using a fluorescent calcium indicator.

Materials:

  • Neuronal cells cultured on glass coverslips

  • Recording buffer (e.g., 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.45)[15]

  • Fura-2/AM (or other suitable calcium indicator)

  • Pluronic F-127 (optional, to aid dye loading)

  • This compound

  • Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2)

Procedure:

  • Grow neuronal cells on glass coverslips suitable for microscopy.

  • Prepare a Fura-2/AM loading solution in the recording buffer (e.g., 4 µM Fura-2/AM).[15] A small amount of Pluronic F-127 can be added to improve dye solubility and cell loading.

  • Remove the culture medium and wash the cells with the recording buffer.

  • Incubate the cells with the Fura-2/AM loading solution for a specified time (e.g., 30 minutes at 37°C).[15]

  • Wash the cells with the recording buffer to remove excess dye and allow for de-esterification of the dye within the cells.

  • Mount the coverslip onto the microscope stage.

  • Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and capturing the emission at ~510 nm.

  • Apply this compound to the cells and continuously record the fluorescence changes over time.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 for Fura-2). This ratio is proportional to the intracellular calcium concentration. Changes in this ratio over time reflect the dynamics of [Ca²⁺]i.

Protocol 3: Patch-Clamp Electrophysiology for Sodium Channel Analysis

This protocol is a generalized approach based on studies investigating the effects of brevetoxins on sodium channels in neuronal cell lines.[3]

Objective: To characterize the effects of this compound on the gating properties of voltage-gated sodium channels.

Materials:

  • Neuronal cells expressing VGSCs (e.g., B50, B104, or HEK cells with specific Naᵥ subtypes)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for making patch pipettes

  • Intracellular (pipette) solution and extracellular (bath) solution with appropriate ionic compositions.

  • This compound

Procedure:

  • Plate the cells at a low density to allow for easy access to individual cells.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish a gigaohm seal between the patch pipette and the cell membrane of a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline sodium currents using appropriate voltage-clamp protocols (e.g., a series of depolarizing steps from a holding potential).

  • Perfuse the bath with a solution containing this compound.

  • Record sodium currents again in the presence of the toxin.

  • Data Analysis: Analyze the recorded currents to determine changes in:

    • Activation: A shift in the voltage-dependence of channel opening.

    • Inactivation: Slowing or removal of the inactivation process.

    • Peak current amplitude: An increase or decrease in the maximum current.

    • Persistent current: The presence of a non-inactivating current during sustained depolarization.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound neurotoxicity.

Table 1: EC₅₀ Values of Brevetoxins for Neurotoxicity in Rat Cerebellar Granule Neurons [11]

BrevetoxinEC₅₀ (nM)
PbTx-19.31 ± 0.45
PbTx-353.9 ± 2.8
PbTx-280.5 ± 5.9
PbTx-61417 ± 32

Table 2: Effective Concentrations of Brevetoxin-2 (PbTx-2) in Murine Neocortical Neurons [13]

PbTx-2 ConcentrationObserved Effect
100 nMIncreased amplitude and reduced frequency of basal Ca²⁺ oscillations; sustained ERK1/2 activation.
300 nMDisrupted oscillatory activity, leading to a sustained increase in intracellular Ca²⁺; biphasic regulation of ERK1/2.

Table 3: Effects of Brevetoxin-3 (PbTx-3) on Human Voltage-Gated Sodium Channels (Naᵥ1.6) [17]

PbTx-3 ConcentrationEffect on Channel Activation
10 nMHyperpolarizing shift of -8.79 ± 2.7 mV

Table 4: Cytotoxicity of Brevetoxins in Jurkat T-cells [10]

BrevetoxinConcentration for Significant Decrease in Metabolic Activity (after 3h)
PbTx-25 and 10 µg/ml
PbTx-65 and 10 µg/ml

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound neurotoxicity and a general experimental workflow.

Brevetoxin_Signaling_Pathway BTXB This compound (BTX-B) VGSC Voltage-Gated Sodium Channel (VGSC) (Site 5) BTXB->VGSC Binds & Activates Na_Influx Na+ Influx VGSC->Na_Influx Depolarization Membrane Depolarization Glutamate_Release Glutamate Release Depolarization->Glutamate_Release Na_Influx->Depolarization NMDA_R NMDA Receptor Glutamate_Release->NMDA_R Activates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx ERK ERK1/2 Activation Ca_Influx->ERK Neurotoxicity Excitotoxicity/ Neuronal Injury Ca_Influx->Neurotoxicity Neurite_Outgrowth Neurite Outgrowth (via PAK1) Ca_Influx->Neurite_Outgrowth GluN2B dependent CREB CREB Phosphorylation ERK->CREB BDNF BDNF Expression CREB->BDNF

Caption: Signaling pathway of this compound neurotoxicity.

Experimental_Workflow start Select In Vitro Model (Cell Line or Primary Neurons) culture Cell Culture and Plating start->culture exposure Expose Cells to This compound (Dose-Response & Time-Course) culture->exposure endpoint Select Endpoint Assays exposure->endpoint cytotoxicity Cytotoxicity Assay (LDH, Fluorescence Microscopy) endpoint->cytotoxicity Cell Viability electrophysiology Electrophysiology (Patch Clamp) endpoint->electrophysiology Ion Channel Function calcium Calcium Imaging (Fura-2) endpoint->calcium Second Messenger signaling Molecular Assays (Western Blot, qPCR) endpoint->signaling Signaling Pathways analysis Data Analysis and Interpretation cytotoxicity->analysis electrophysiology->analysis calcium->analysis signaling->analysis

Caption: Workflow for in vitro neurotoxicity assessment.

References

Application Notes and Protocols for Developing Monoclonal Antibodies for Brevetoxin B Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development of monoclonal antibodies (mAbs) specifically targeting Brevetoxin B (PbTx-2), a potent neurotoxin produced by the marine dinoflagellate Karenia brevis. These antibodies are crucial for the development of sensitive and specific immunoassays for the detection of brevetoxins in various matrices, including shellfish, seawater, and biological fluids.[1][2][3] The protocols outlined below cover the entire workflow from antigen preparation to the development and characterization of an indirect competitive enzyme-linked immunosorbent assay (icELISA).

Introduction

Brevetoxins are a family of lipid-soluble polyether neurotoxins that can accumulate in shellfish, leading to Neurotoxic Shellfish Poisoning (NSP) in humans upon consumption.[3] this compound (specifically PbTx-2) is the most abundantly produced of these toxins.[3] Due to the significant public health and economic impacts of harmful algal blooms that produce these toxins, rapid and reliable detection methods are essential.[3][4] Immunoassays, particularly those utilizing monoclonal antibodies, offer a highly specific, sensitive, and cost-effective approach for monitoring brevetoxin levels.[4][5]

This guide details the critical steps for generating high-affinity monoclonal antibodies against this compound and their application in an icELISA format.

Experimental Protocols

Antigen Preparation: Hapten-Carrier Conjugation

This compound is a small molecule (hapten) and is not immunogenic on its own. To elicit an immune response, it must be conjugated to a larger carrier protein.[6] Keyhole Limpet Hemocyanin (KLH) is commonly used for immunization, while Bovine Serum Albumin (BSA) is often used for coating plates in immunoassays.[1][3][5][6] Two common methods for preparing this compound haptens for conjugation are the succinic anhydride (HS) and carboxymethoxylamine hemihydrochloride (CMO) methods.[3][5]

Protocol: Preparation of PbTx-2-HS and PbTx-2-CMO Haptens [3][5]

  • PbTx-2-HS Hapten Synthesis:

    • React PbTx-2 with succinic anhydride. This introduces a carboxyl group to the toxin, creating an active site for conjugation.[3][5]

  • PbTx-2-CMO Hapten Synthesis:

    • React PbTx-2 with carboxymethoxylamine hemihydrochloride (CMO) to generate the PbTx-2-CMO hapten.[3][5]

  • Conjugation to Carrier Proteins (KLH and BSA) via the Active Ester Method:

    • Activate the carboxyl groups on the PbTx-2-HS or PbTx-2-CMO haptens.

    • React the activated haptens with KLH and BSA to form stable conjugates (PbTx-2-HS-KLH, PbTx-2-HS-BSA, PbTx-2-CMO-KLH, PbTx-2-CMO-BSA).[3][5]

Monoclonal Antibody Production using Hybridoma Technology

Hybridoma technology is a well-established method for producing large quantities of identical monoclonal antibodies.[7][8][9] The process involves immunizing an animal (typically a mouse), fusing its antibody-producing B cells with immortal myeloma cells, and then selecting the hybridoma cell lines that produce the desired antibody.[7][8]

Protocol: Monoclonal Antibody Production [3][4][7][8]

  • Immunization:

    • Immunize BALB/c mice with the prepared PbTx-2-hapten-KLH conjugate.[3][4] A series of injections over several weeks is typically required to elicit a strong immune response.[7]

  • Cell Fusion:

    • Isolate spleen cells (containing B cells) from the immunized mice.[4][7]

    • Fuse the spleen cells with Sp2/0 myeloma cells using a fusing agent like polyethylene glycol (PEG).[3][7]

  • Hybridoma Selection and Screening:

    • Select for fused hybridoma cells by culturing them in a selective medium (e.g., HAT medium) that does not support the growth of unfused myeloma cells.[7]

    • Screen the supernatants from the hybridoma cultures for the presence of antibodies that bind to the PbTx-2-hapten-BSA conjugate using an ELISA.

  • Cloning and Expansion:

    • Subclone the positive hybridoma cell lines by limiting dilution to ensure that each line is derived from a single cell (monoclonal).[3]

    • Expand the desired hybridoma clones in vitro or in vivo (by injecting them into the peritoneal cavity of mice to produce ascites fluid rich in monoclonal antibodies).[4]

  • Antibody Purification:

    • Purify the monoclonal antibodies from the cell culture supernatant or ascites fluid using methods such as protein A/G affinity chromatography or caprylic acid/ammonium sulfate precipitation.[4][10]

Indirect Competitive ELISA (icELISA) Development

The icELISA is a common format for detecting small molecules like this compound. In this assay, free toxin in a sample competes with a toxin-protein conjugate coated on the ELISA plate for binding to a limited amount of antibody.

Protocol: icELISA for this compound Detection [3][11]

  • Plate Coating:

    • Coat a 96-well microtiter plate with the PbTx-2-hapten-BSA conjugate (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.[11]

  • Washing:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Block the unoccupied sites on the plate with a blocking buffer (e.g., 2% skimmed milk powder in assay buffer) for 1 hour at 37°C to prevent non-specific binding.[11]

  • Competitive Reaction:

    • Pre-incubate the anti-PbTx-2 monoclonal antibody with either the brevetoxin standards or the samples to be tested.

    • Add this mixture to the coated and blocked wells and incubate for 30 minutes at 37°C.[11]

  • Washing:

    • Wash the plate as described in step 2.

  • Secondary Antibody Incubation:

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG) and incubate for 30 minutes at 37°C.

  • Washing:

    • Wash the plate as described in step 2.

  • Substrate Addition and Signal Detection:

    • Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark.

    • Stop the reaction with a stop solution (e.g., 2M H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Data Presentation

The following tables summarize key quantitative data from published studies on the development of immunoassays for brevetoxins.

Table 1: Characteristics of Anti-Brevetoxin Monoclonal Antibodies

Antibody NameTarget AntigenAntibody IsotypeAffinity (L/mol)Cross-ReactivityReference
6C6BTX-1IgG11.06 x 10⁸Highly specific to BTX-1[4]
1D3PbTx-2, PbTx-1, PbTx-3Not SpecifiedNot SpecifiedBroad-spectrum[3][5]
2C4PbTx-2Not SpecifiedNot SpecifiedHigh with PbTx-1 and PbTx-3[12]

Table 2: Performance of this compound Immunoassays

Assay TypeAntibodyIC₅₀ (ng/mL or µg/kg)Limit of Detection (LOD)Sample MatrixReference
icELISA6C6 (for BTX-1)60 ng/mL14 ng/mLShellfish[4]
icELISA1D360.71 µg/kg (PbTx-2)124.22 µg/kgOyster[3][5]
icELISA1D352.61 µg/kg (PbTx-1)124.22 µg/kgOyster[3][5]
icELISA1D351.83 µg/kg (PbTx-3)124.22 µg/kgOyster[3][5]
Direct Competitive ELISA2C45.3 ng/mL0.6 ng/wellCockle, Oyster[12]
Competitive ELISAPolyclonal Goat Anti-BrevetoxinNot Specified2.5 µ g/100g shellfish meatSeawater, Shellfish, Body Fluid[1][2]

Visualizations

The following diagrams illustrate the key workflows and principles described in these application notes.

Monoclonal_Antibody_Production_Workflow A Antigen Preparation (PbTx-2-KLH Conjugate) B Immunization of Mouse A->B C Isolation of Spleen Cells (B-lymphocytes) B->C E Cell Fusion (Hybridoma Formation) C->E D Myeloma Cell Culture D->E F Selection in HAT Medium E->F G Screening for Antibody Production (ELISA) F->G H Cloning by Limiting Dilution G->H Positive Wells I Expansion of Positive Clones H->I J Antibody Purification and Characterization I->J

Caption: Workflow for the production of monoclonal antibodies against this compound.

icELISA_Principle cluster_well Microtiter Well Surface cluster_low_toxin Low Toxin Concentration cluster_high_toxin High Toxin Concentration CoatedAntigen PbTx-2-BSA Conjugate Low_CoatedAntigen PbTx-2-BSA High_CoatedAntigen PbTx-2-BSA FreeToxin Free PbTx-2 High_FreeToxin Free PbTx-2 Antibody Anti-PbTx-2 mAb Low_Antibody Anti-PbTx-2 mAb Low_Bound High Antibody Binding (Strong Signal) Low_Antibody->Low_CoatedAntigen Binds High_Bound Low Antibody Binding (Weak Signal) High_Antibody Anti-PbTx-2 mAb High_Antibody->High_FreeToxin Binds High_Antibody->High_CoatedAntigen Blocked

Caption: Principle of the indirect competitive ELISA (icELISA) for this compound detection.

References

Solid-Phase Extraction Techniques for Brevetoxin B Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Brevetoxin B (PbTx-2) and its congeners from various matrices using solid-phase extraction (SPE). These guidelines are intended to assist researchers, scientists, and drug development professionals in obtaining high-purity toxins for a range of applications, including toxicological studies, reference standard development, and pharmacological research.

Introduction

Brevetoxins are a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These lipid-soluble polyether toxins are known to cause neurotoxic shellfish poisoning (NSP) in humans and have significant impacts on marine ecosystems. Accurate and efficient purification of brevetoxins is crucial for understanding their mechanism of action, developing detection methods, and assessing their potential as therapeutic agents. Solid-phase extraction is a widely used technique for the selective isolation and concentration of brevetoxins from complex sample matrices such as seawater, shellfish tissue, and cell cultures. This document focuses on the application of two common SPE sorbents: C18 and Hydrophilic-Lipophilic Balance (HLB).

Data Presentation: Comparison of SPE Sorbent Performance

The choice of SPE sorbent significantly impacts the recovery of different brevetoxin congeners. The following table summarizes the recovery rates of this compound (PbTx-2) and related compounds using C18 and HLB cartridges.

Sorbent TypeBrevetoxin CongenerMatrixAverage Recovery (%)Reference
C18 Brevetoxin-1 (PbTx-1)Culture Media50.31
Brevetoxin-2 (PbTx-2)Culture Media57.95
Brevetoxin-3 (PbTx-3)Culture Media75.64
Brevetoxin-3 (PbTx-3)Spiked Seawater99 - 125
HLB Brevetoxin-1 (PbTx-1)Culture Media74.61
Brevetoxin-2 (PbTx-2)Culture Media82.36
Brevetoxin-3 (PbTx-3)Culture Media72.08

Note: Recovery rates can vary depending on the specific sample matrix, loading conditions, and analytical method used for quantification.

Experimental Protocols

The following are detailed protocols for the purification of this compound using C18 and HLB solid-phase extraction cartridges.

Protocol 1: this compound Purification from Seawater using C18 SPE Cartridges

This protocol is suitable for the extraction and purification of brevetoxins from seawater samples.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Seawater sample

  • Methanol (HPLC grade)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Vacuum manifold for SPE

  • Collection tubes

  • Evaporator (e.g., nitrogen evaporator or rotary evaporator)

Methodology:

  • Cartridge Conditioning:

    • Pass 6 mL of methanol through the C18 cartridge.

    • Pass 6 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Pass the seawater sample (e.g., 1 L) through the conditioned C18 cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing (Desalting):

    • Wash the cartridge with 10 mL of deionized water to remove salts and other polar impurities.

  • Elution:

    • Elute the bound brevetoxins with 10 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in a known volume of appropriate solvent (e.g., 1 mL of methanol) for subsequent analysis by LC-MS or other analytical techniques.

Protocol 2: this compound Purification from Shellfish Tissue using HLB SPE Cartridges

This protocol is designed for the extraction and cleanup of brevetoxins from homogenized shellfish tissue.

Materials:

  • HLB SPE Cartridges (e.g., 60 mg, 3 mL)

  • Homogenized shellfish tissue

  • Methanol (HPLC grade)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Vacuum manifold for SPE

  • Collection tubes

  • Evaporator

Methodology:

  • Sample Preparation (Extraction from Tissue):

    • To 1 gram of homogenized shellfish tissue, add 4 mL of methanol.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction of the pellet with another 4 mL of methanol.

    • Combine the supernatants.

  • Cartridge Conditioning and Equilibration:

    • Pass 3 mL of methanol through the HLB cartridge.

    • Pass 3 mL of deionized water through the cartridge.

  • Sample Loading:

    • Dilute the combined methanol extract with deionized water to a final methanol concentration of less than 10%.

    • Load the diluted extract onto the conditioned HLB cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in deionized water to remove hydrophilic impurities.

  • Elution:

    • Elute the brevetoxins with 5 mL of acetonitrile into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the acetonitrile eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent and volume for analysis.

Visualization of Experimental Workflow and Mechanism of Action

Experimental Workflow for this compound Purification

The following diagram illustrates the general workflow for solid-phase extraction of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Sample (Seawater, Shellfish, etc.) Extraction Extraction/Homogenization (for solid samples) Sample->Extraction Loading 3. Sample Loading Extraction->Loading Conditioning 1. Conditioning Equilibration 2. Equilibration Conditioning->Equilibration Equilibration->Loading Washing 4. Washing Loading->Washing Elution 5. Elution Washing->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Fig. 1: General workflow for this compound purification using SPE.
Mechanism of this compound Action on Voltage-Gated Sodium Channels

This compound exerts its neurotoxic effects by binding to and modifying the function of voltage-gated sodium channels (VGSCs) in nerve and muscle cells. The following diagram illustrates this molecular interaction.

Brevetoxin_Mechanism cluster_channel Voltage-Gated Sodium Channel (VGSC) α-subunit cluster_effect Cellular Effects VGSC VGSC (Resting State) Persistent_Activation Persistent Channel Activation VGSC->Persistent_Activation Negative_Shift Negative Shift in Activation Voltage VGSC->Negative_Shift Slowed_Inactivation Slowed Inactivation VGSC->Slowed_Inactivation Site5 Neurotoxin Receptor Site 5 Brevetoxin This compound Brevetoxin->Site5 Binds to Prolonged_Depolarization Prolonged Membrane Depolarization Persistent_Activation->Prolonged_Depolarization Negative_Shift->Prolonged_Depolarization Slowed_Inactivation->Prolonged_Depolarization

Fig. 2: Mechanism of this compound action on VGSCs.

Troubleshooting & Optimization

Overcoming matrix effects in Brevetoxin B analysis of complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Brevetoxin B and its analogs in complex samples. Our goal is to help you overcome common challenges, particularly those related to matrix effects, and ensure accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the analysis of this compound in complex matrices like shellfish.

Q1: I am observing low recovery for Brevetoxin B2 in my shellfish samples. What are the possible causes and solutions?

A1: Low recovery of Brevetoxin B2 (BTX-B2) is a documented issue. A study on the determination of brevetoxins in shellfish reported that the recovery and within-laboratory reproducibility for brevetoxin-2 was 61%, with a relative standard deviation (RSD) of 27%, which is lower and more variable than other brevetoxin analogs.[1][2]

  • Possible Causes:

    • Inherent Analyte Properties: BTX-B2 may have different physicochemical properties compared to other analogs, affecting its extraction efficiency and interaction with analytical columns.

    • Matrix Interactions: Strong interactions between BTX-B2 and components of the shellfish matrix can lead to incomplete extraction.

    • Metabolism: Shellfish can metabolize brevetoxins, converting them into more polar forms which may not be efficiently recovered by methods optimized for the parent toxins.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Experiment with different solvent systems. While methanol-based solvents are common, some studies have successfully used acetone for extraction from shellfish homogenates.

    • Evaluate Sample Cleanup: Ensure your solid-phase extraction (SPE) protocol is optimized for BTX-B2. Consider using a different sorbent material if consistently low recovery is observed.

    • Use Isotope-Labeled Internal Standards: Incorporating an isotope-labeled internal standard for BTX-B2 can help to correct for recovery losses during sample preparation and analysis.

    • Method Validation: Perform a thorough method validation for each brevetoxin analog in every matrix type to establish expected recovery and precision.

Q2: My LC-MS/MS results show significant ion suppression for this compound in oyster samples. How can I mitigate this matrix effect?

A2: Oysters are known to be a complex matrix that can cause significant matrix effects, particularly ion suppression, in LC-MS/MS analysis.

  • Possible Causes:

    • Co-eluting Matrix Components: Lipids, pigments, and other endogenous compounds in the oyster extract can co-elute with this compound and compete for ionization in the MS source.

    • High Salt Content: Residual salts from the sample matrix can also interfere with the ionization process.

  • Troubleshooting Steps:

    • Improve Sample Cleanup:

      • Solid-Phase Extraction (SPE): Utilize a robust SPE protocol. C18 and polymeric sorbents like Strata-X are commonly used for brevetoxin cleanup.[1]

      • Dispersive SPE (d-SPE): An innovative method using d-SPE with an alumina-neutral sorbent has shown good results in reducing matrix effects in shellfish.[3]

      • Hexane Defatting: A hexane wash step can be incorporated before SPE to remove non-polar lipids that contribute to matrix effects.[1]

    • Sample Dilution: Diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components. However, ensure that the final concentration of this compound remains above the limit of quantification (LOQ).

    • Chromatographic Optimization:

      • Mobile Phase Modifiers: The use of mobile phase modifiers like ammonium formate and formic acid can improve chromatographic separation and analyte ionization.

      • Gradient Elution: Optimize the gradient elution profile to better separate this compound from co-eluting matrix components.

    • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has been processed through the same sample preparation procedure as your samples. This helps to compensate for matrix effects.

Q3: I am unsure which sample preparation method to choose for my complex samples. What are the common approaches for this compound analysis?

A3: The choice of sample preparation method is critical for successful this compound analysis and depends on the complexity of your sample matrix.

  • Commonly Used Methods:

    • Liquid-Liquid Extraction (LLE): A basic extraction method, often followed by a cleanup step.

    • Solid-Phase Extraction (SPE): A widely used technique for cleanup and concentration of brevetoxins from complex samples. C18 and polymeric reversed-phase cartridges are effective.

    • Dispersive Solid-Phase Extraction (d-SPE): A variation of SPE that involves dispersing the sorbent directly into the sample extract, offering a rapid cleanup.

    • Immunoaffinity Chromatography (IAC): A highly selective method that uses antibodies specific to brevetoxins for sample cleanup. This method can significantly reduce matrix effects.

  • Considerations for Method Selection:

    • Matrix Complexity: For highly complex matrices like shellfish, a more rigorous cleanup method such as SPE or IAC is recommended.

    • Required Sensitivity: If very low detection limits are required, a method that includes a concentration step, such as SPE, is beneficial.

    • Throughput: For a large number of samples, faster methods like d-SPE or automated SPE can improve efficiency.

Quantitative Data Summary

The following table summarizes recovery and precision data for different brevetoxin analogs in various shellfish matrices, providing a reference for expected method performance.

Brevetoxin AnalogMatrixFortification Level (mg/kg)Mean Recovery (%)Within-Lab Reproducibility (RSD %)Reference
Brevetoxin-2 (PbTx-2)Greenshell Mussel, Eastern Oyster, Hard Clam, Pacific Oyster0.056127[1][2]
Brevetoxin-3 (PbTx-3)Greenshell Mussel, Eastern Oyster, Hard Clam, Pacific Oyster0.0573-11214-18[1][2]
Brevetoxin B2Greenshell Mussel, Eastern Oyster, Hard Clam, Pacific Oyster0.0573-11214-18[1][2]
Brevetoxin B5Greenshell Mussel, Eastern Oyster, Hard Clam, Pacific Oyster0.0573-11214-18[1][2]
S-desoxy Brevetoxin B2Greenshell Mussel, Eastern Oyster, Hard Clam, Pacific Oyster0.0573-11214-18[1][2]
Brevetoxin B1Hard Clam (naturally contaminated)--12[1][2]

Detailed Experimental Protocols

Protocol 1: Sample Extraction from Shellfish Tissue

This protocol describes a general procedure for the extraction of brevetoxins from shellfish tissue.

  • Homogenization: Weigh 2.0 ± 0.1 g of homogenized shellfish tissue into a 50 mL centrifuge tube.

  • Extraction:

    • Add 9 mL of 80% (v/v) aqueous methanol to the centrifuge tube.

    • Vortex the mixture for 1 minute.

    • Centrifuge the sample to pellet the solid material.

  • Lipid Removal (Optional but Recommended):

    • Transfer the methanolic extract to a new tube.

    • Add an equal volume of hexane, vortex, and allow the layers to separate.

    • Discard the upper hexane layer containing lipids.[1]

  • Solvent Adjustment for SPE:

    • Take 5 mL of the methanolic extract and add MilliQ water to a final volume of 20 mL. This adjusts the solvent composition for optimal SPE loading.[1]

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol outlines a common SPE procedure for cleaning up shellfish extracts prior to LC-MS/MS analysis.

  • Column Selection: A Strata-X SPE column (60 mg, 3 mL) or a similar polymeric reversed-phase column is recommended.[1]

  • Column Conditioning:

    • Condition the SPE column with 3 mL of methanol.

    • Equilibrate the column with 3 mL of 25% (v/v) aqueous methanol.[1]

  • Sample Loading: Load the diluted extract from Protocol 1 onto the conditioned SPE column.

  • Washing: Wash the column with a suitable solvent to remove polar interferences. A common wash solvent is 10% aqueous methanol.

  • Elution: Elute the brevetoxins from the column with an appropriate volume of a strong organic solvent, such as 100% methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of mobile phase for LC-MS/MS analysis.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Shellfish Sample homogenize Homogenization sample->homogenize extract Solvent Extraction (e.g., 80% Methanol) homogenize->extract cleanup Cleanup (SPE or d-SPE) extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Processing & Quantification lcms->data

Caption: A generalized workflow for the analysis of this compound in shellfish samples.

Troubleshooting Decision Tree for Low Analyte Recovery

troubleshooting_tree start Low Analyte Recovery Observed check_extraction Is the extraction efficient? start->check_extraction check_cleanup Is the cleanup step causing loss? check_extraction->check_cleanup Yes optimize_extraction Optimize extraction solvent and/or technique. check_extraction->optimize_extraction No check_degradation Is the analyte degrading? check_cleanup->check_degradation No optimize_cleanup Optimize SPE protocol (sorbent, wash, elution). check_cleanup->optimize_cleanup Yes check_stability Investigate analyte stability in sample and standards. check_degradation->check_stability Yes end Recovery Improved check_degradation->end No optimize_extraction->end optimize_cleanup->end check_stability->end

Caption: A decision tree to troubleshoot low recovery of this compound during analysis.

References

Stability of Brevetoxin B standards under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Brevetoxin B (PbTx-2) Standards

Welcome to the technical support center for this compound (PbTx-2) standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the proper handling and storage of this compound standards to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

1. What are the general recommendations for storing this compound (PbTx-2) standards?

For solid (lyophilized) this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] When stored as a solution, the general guidance for bioactive chemical stability suggests preparing aliquots in tightly sealed vials and storing them at -20°C for up to one month.[2] For longer-term storage, -80°C is also recommended. It is advisable to allow the solution to reach room temperature for at least 60 minutes before use and prior to opening the vial.[2]

2. How stable is this compound in solution under different temperature conditions?

Direct, long-term comparative studies on this compound stability at various temperatures are limited. However, available data suggests the following:

  • -20°C: This is the most frequently recommended temperature for storing stock solutions, with usability suggested for up to one month.[2]

  • Room Temperature (in the dark): this compound is very stable in the dark, with one study reporting only 3% degradation after 24 hours.[2]

  • Elevated Temperatures: While specific data for PbTx-2 is scarce, a study on a related brevetoxin with the same backbone (S-desoxy BTX-B2) showed no degradation when stored at 20°C and 41°C in 80% methanol, using a -20°C sample as a reference.[3]

3. Which solvent is best for dissolving and storing this compound standards?

4. Is this compound sensitive to light?

Yes, this compound is sensitive to light. Exposure to natural sunlight can lead to significant degradation. One study reported a 35% reduction in PbTx-2 concentration after 24 hours of exposure to natural sunlight.[2] Therefore, it is crucial to protect this compound solutions from light by using amber vials or by wrapping vials in foil.

5. How stable is this compound to changes in pH?

This compound is unstable in acidic and basic solutions.[1][6] Degradation occurs at a pH below 2 and above 10. A lethal dose of this compound can be detoxified by incubation with 0.1N NaOH for 10 minutes, highlighting its instability in basic conditions.[1] Therefore, it is critical to maintain a neutral pH for solutions containing this compound unless experimental conditions require otherwise.

6. Can I freeze and thaw my this compound stock solution multiple times?

While specific studies on the effect of freeze-thaw cycles on this compound are not available, it is a general best practice for bioactive molecules to minimize freeze-thaw cycles. Repeated freezing and thawing can potentially lead to degradation. It is recommended to prepare smaller aliquots of the stock solution to avoid the need for repeated freeze-thaw cycles of the entire stock.

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of this compound and related compounds under different conditions. The lack of comprehensive, direct comparative studies for PbTx-2 is a notable limitation in the current literature.

ToxinSolvent/MatrixTemperatureDurationPercent Recovery/DegradationReference
This compound (PbTx-2)Seawater/Deionized WaterRoom Temperature (Dark)24 hours~3% Degradation[2]
This compound (PbTx-2)Seawater/Deionized WaterNatural Sunlight24 hours~35% Degradation[2]
S-desoxy BTX-B280% Methanol-20°CNot SpecifiedReference (Assumed 100% Recovery)[3]
S-desoxy BTX-B280% Methanol20°CNot SpecifiedNo Degradation Observed[3]
S-desoxy BTX-B280% Methanol41°CNot SpecifiedNo Degradation Observed[3]
This compound (PbTx-2)50:50 Methanol/Water with 0.01 N NaOHNot Specified120 minutesComplete Lactone Ring Opening[6]

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general workflow for researchers to assess the stability of their own this compound standards under specific experimental conditions.

1. Preparation of this compound Stock and Working Solutions:

  • Reconstitute the lyophilized this compound standard in a suitable solvent (e.g., methanol) to a known concentration to prepare the stock solution.
  • From the stock solution, prepare multiple aliquots of working solutions at the desired experimental concentration in the solvent(s) to be tested (e.g., methanol, acetonitrile).

2. Storage Conditions:

  • Divide the working solution aliquots for storage under different conditions. For example:
  • -20°C (control)
  • 4°C
  • Room temperature (in the dark)
  • Room temperature (with light exposure - for photostability testing)
  • Ensure all vials are tightly sealed to prevent solvent evaporation.

3. Time Points for Analysis:

  • Establish a timeline for analysis. For example:
  • Time 0 (initial analysis immediately after preparation)
  • 24 hours
  • 1 week
  • 2 weeks
  • 1 month
  • Longer intervals as needed.

4. Analytical Method:

  • Use a validated analytical method to determine the concentration of this compound at each time point. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a common and sensitive method.
  • HPLC-MS/MS Example Conditions:
  • Column: A C18 reversed-phase column is typically used.
  • Mobile Phase: A gradient of methanol and water or acetonitrile and water, often with a modifier like ammonium formate or formic acid.
  • Detection: Mass spectrometry in positive ion mode, monitoring for the characteristic mass-to-charge ratio (m/z) of this compound.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the concentration at Time 0.
  • Plot the percentage recovery versus time for each storage condition to visualize the degradation profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_outcome Outcome start Start: Lyophilized PbTx-2 Standard stock Prepare Stock Solution (e.g., in Methanol) start->stock working Prepare Working Solutions (in test solvents) stock->working storage_neg20 -20°C (Control) working->storage_neg20 storage_4 4°C working->storage_4 storage_rt_dark Room Temp (Dark) working->storage_rt_dark storage_rt_light Room Temp (Light) working->storage_rt_light timepoint Analyze at Time Points (0, 24h, 1wk, etc.) storage_neg20->timepoint storage_4->timepoint storage_rt_dark->timepoint storage_rt_light->timepoint hplc HPLC-MS/MS Analysis timepoint->hplc data Data Analysis (% Recovery vs. Time) hplc->data end Determine Stability Profile data->end

References

Technical Support Center: Optimizing LC-MS/MS for Brevetoxin B Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for the challenging separation of Brevetoxin B (BTX-B) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

This compound and its isomers are large, complex, non-polar polyether molecules. Their structural similarity results in very close retention times and similar fragmentation patterns, making chromatographic separation and distinct mass spectrometric detection difficult. Effective method development must focus on maximizing chromatographic resolution and carefully selecting specific MS/MS transitions.

Q2: Which type of LC column is most effective for this compound isomer separation?

For lipophilic toxins like brevetoxins, reversed-phase chromatography is the standard approach.[1]

  • C18 and C8 Columns: Both C18 and C8 columns are widely and effectively used for the separation of brevetoxins.[1][2] A C18 column was employed with a mobile phase of 85:15 methanol/water for successful separation.[2] A BDS Hypersil C8 (50 x 2.1 mm, 3 µm) has also been used in validated methods.[3]

  • Particle Size: Columns with smaller particle sizes (e.g., ≤3 µm) generally provide higher efficiency and better resolution, which is critical for separating closely eluting isomers.

Q3: How can I optimize the mobile phase to improve isomer resolution?

Mobile phase optimization is crucial for resolving BTX-B isomers. This involves adjusting the solvent composition, additives, and gradient.

  • Solvent Selection: Acetonitrile and methanol are common organic solvents. A gradient elution using water and acetonitrile is a typical starting point.[4]

  • Additives: Adding a small amount of an acid, such as formic acid (typically 0.1%), to both the aqueous and organic mobile phases is common practice.[4] This can improve peak shape and enhance ionization efficiency in positive ion mode.

  • Gradient Optimization: A shallow, slow gradient is often necessary to resolve isomers. Avoid steep gradients, as they can cause isomers to co-elute. Experiment with the gradient slope and time to maximize the separation between target peaks.[5]

Q4: What is the recommended ionization mode and how should I optimize MS/MS parameters?

  • Ionization Mode: Positive ion electrospray ionization (ESI+) is the most common and effective mode for brevetoxin analysis.[3] Brevetoxin molecules have a high tendency to form adducts with alkali cations.[2]

  • Precursor Ions: In ESI+ mode, you will typically observe protonated molecules [M+H]⁺ and/or ammonium adducts [M+NH₄]⁺. The choice of precursor ion for fragmentation (MS/MS) should be based on which species provides the most stable and intense signal.

  • Parameter Optimization: Key parameters such as capillary voltage, cone voltage, desolvation gas temperature, and flow rate must be optimized for your specific instrument and method.[3][5] This is often done by infusing a standard solution of a brevetoxin analog and adjusting parameters to maximize the signal intensity of the precursor ion.[5]

  • Collision Energy: The collision energy required to fragment the precursor ion into product ions must be optimized for each specific MRM transition to achieve the highest sensitivity.[6]

Q5: I am observing poor peak shape (tailing or fronting). What are the likely causes and solutions?

Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.

  • Secondary Interactions: Unwanted interactions between the analytes and the column's stationary phase (e.g., with residual silanols) can cause peak tailing. Adding a mobile phase modifier like a small amount of formic acid can help suppress these interactions.[7]

  • Column Degradation: An old or contaminated column can lead to poor peak shape. Try flushing the column or replacing it if necessary.

  • Mismatched Solvents: Ensure the solvent used to dissolve your sample is not significantly stronger than the initial mobile phase conditions, as this can cause peak distortion.

Q6: How can I mitigate matrix effects from complex samples like shellfish tissue?

Matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte, are a major challenge.[7]

  • Effective Sample Preparation: Use a robust sample cleanup procedure. Solid-phase extraction (SPE) with C18 or HLB cartridges is effective for enriching brevetoxins and removing interfering matrix components.[4][8]

  • Chromatographic Separation: Optimize your LC method to separate the brevetoxin isomers from as many matrix components as possible.

  • Internal Standards: Use a stable isotope-labeled internal standard if available to compensate for signal suppression or enhancement.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing matrix effects.

Experimental Protocols

Protocol 1: Sample Extraction from Shellfish Tissue

This protocol is based on a validated method for brevetoxin analysis.[3]

  • Weigh 2.0 ± 0.1 g of homogenized shellfish tissue into a 50 mL centrifuge tube.

  • Add 9 mL of 80% (v/v) aqueous methanol.

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Centrifuge the sample to pellet the solid material.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm filter (e.g., RC filter) into an LC vial for analysis.[9]

Protocol 2: Example LC-MS/MS Method for Brevetoxin Analysis

This protocol provides a starting point for method development, combining parameters from several published studies.[3][4]

  • LC System: UHPLC or HPLC system

  • Column: C8 or C18, ≤3 µm particle size (e.g., 50 x 2.1 mm)[3]

  • Mobile Phase A: Water with 0.1% formic acid[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[4]

  • Flow Rate: 0.3 - 0.4 mL/min[4]

  • Column Temperature: 30 °C[3]

  • Injection Volume: 5 - 10 µL[4]

  • Gradient:

    • Start at 50% B

    • Linear ramp to 72% B over 12 minutes

    • Linear ramp to 100% B over 4 minutes (hold for 2 minutes)

    • Return to 50% B and re-equilibrate for 3-5 minutes (Note: This is an example gradient and must be optimized for your specific column and isomers of interest).[4]

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 500 L/h

  • Cone Gas Flow: 50 L/h

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Example LC Parameters for Brevetoxin Separation
ParameterSetting 1Setting 2
Column C18 reversed-phase[2]C8 reversed-phase[3]
Mobile Phase A WaterWater with 0.1% Formic Acid[4]
Mobile Phase B 85% Methanol / 15% Water (Isocratic)[2]Acetonitrile with 0.1% Formic Acid[4]
Flow Rate 0.2 mL/min[3]0.4 mL/min[4]
Column Temp. 30 °C[3]Room Temperature (20 ± 2 °C)[4]
Injection Vol. 10 µL[3]5 µL[4]
Table 2: Example MRM Transitions for Brevetoxin Analogs

The following table provides precursor ions and optimized product ions/collision energies from a validated method. These serve as a starting point for optimizing transitions for this compound isomers.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
PbTx-2 895.5877.516
PbTx-2 (Confirmation) 895.5319.223
PbTx-3 897.5725.521
BTX-B5 911.5875.521
BTX-B2 1034.6929.635
Source: Data adapted from a single-laboratory validation study.[3]
Table 3: Method Performance Data from a Single-Laboratory Validation Study

This table summarizes recovery and precision data for several brevetoxins in shellfish matrix.

AnalyteMean Recovery (%)Within-Lab Reproducibility (RSD %)
Brevetoxin-3 73 - 11214 - 18
Brevetoxin B5 73 - 11214 - 18
Brevetoxin B2 73 - 11214 - 18
S-desoxy Brevetoxin B2 73 - 11214 - 18
Brevetoxin-2 6127
Source: Data from a single-laboratory validation performed on four shellfish matrixes.[10][11]

Visual Guides

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Homogenize Shellfish Tissue Extraction 2. Liquid Extraction (80% Methanol) Homogenization->Extraction Cleanup 3. Centrifuge & Filter (SPE Optional) Extraction->Cleanup LC_Separation 4. LC Separation (C8/C18 Column, Gradient Elution) Cleanup->LC_Separation MS_Detection 5. MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Integration 6. Peak Integration & Quantification MS_Detection->Integration Reporting 7. Data Review & Reporting Integration->Reporting

Caption: General workflow for this compound analysis.

Troubleshooting_Resolution cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Problem: Poor Isomer Resolution or Co-elution Cause_Gradient Gradient Too Steep? Start->Cause_Gradient Cause_MobilePhase Mobile Phase Suboptimal? Start->Cause_MobilePhase Cause_Column Column Issue? Start->Cause_Column Sol_Gradient -> Decrease gradient slope -> Increase run time Sol_MobilePhase -> Adjust % organic solvent -> Check acid modifier (e.g., 0.1% FA) -> Try different solvent (ACN vs MeOH) Sol_Column -> Check for degradation/clogging -> Ensure correct column is installed -> Try different stationary phase (C18 vs C8)

Caption: Troubleshooting flowchart for poor resolution.

References

Reducing non-specific binding in Brevetoxin B receptor assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Brevetoxin B (PbTx-B) receptor assays. The focus is on practical solutions to common challenges, particularly the reduction of non-specific binding.

Troubleshooting Guide

High non-specific binding can obscure genuine binding signals and lead to inaccurate results. This guide addresses common causes and provides systematic solutions.

Question: I am observing high background or non-specific binding in my this compound receptor assay. What are the potential causes and how can I reduce it?

Answer:

High non-specific binding in this compound receptor assays, which typically target voltage-gated sodium channels (VGSCs), can stem from several factors.[1][2][3] A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions

Potential Cause Recommended Action Additional Considerations
Inadequate Blocking Optimize the concentration of your blocking agent. Commonly used agents include Bovine Serum Albumin (BSA), non-fat dry milk, or casein.[4] Start with a concentration of 3-5% and titrate to find the optimal concentration for your assay.[4] For complex matrices, using secondary biotinylated antibodies and streptavidin-horseradish peroxidase conjugates in a three-step amplification process can help reduce non-specific background signals.[5]The choice of blocking agent can depend on the nature of the target protein and the detection method.[4] For example, casein is useful when working with phosphoproteins.[4]
Suboptimal Buffer Composition Add a non-ionic surfactant like Tween-20 to your wash buffers at a concentration of 0.05-0.1% to disrupt hydrophobic interactions.[6] Adjusting the salt concentration (e.g., with NaCl) in your buffer can also help minimize charge-based non-specific interactions.[6]The binding buffer for Brevetoxin assays often contains components like HEPES, choline chloride, glucose, magnesium chloride, and potassium chloride.[7]
Properties of Labeled Ligand If using a radiolabeled or fluorescently labeled Brevetoxin, ensure its purity. Aggregates or impurities can contribute to non-specific binding. Consider using a different labeled ligand if problems persist.[8]A fluorescence-based binding assay has been developed as a quicker, safer, and less expensive alternative to radioligand assays.[9]
Assay Incubation Time and Temperature Optimize incubation time and temperature. Shorter incubation times or lower temperatures can sometimes reduce non-specific binding, but ensure that specific binding reaches equilibrium.
Inadequate Washing Increase the number of wash steps or the volume of wash buffer to more effectively remove unbound ligand.[8] The temperature of the wash buffer can also be optimized.[10]
Choice of Assay Plates/Filters The type of microplate or filter can influence non-specific binding. Test different types of plates (e.g., low-binding plates) or filter materials (e.g., nitrocellulose vs. PVDF).[4]Nitrocellulose membranes have a high protein binding capacity, while PVDF membranes have a higher binding affinity which can sometimes increase non-specific interactions.[4]

Troubleshooting Workflow for High Non-Specific Binding

troubleshooting_workflow start High Non-Specific Binding Detected check_blocking Is Blocking Agent Optimized? start->check_blocking optimize_blocking Optimize Blocking Agent (e.g., BSA, non-fat milk) - Titrate concentration (3-5%) - Test different agents check_blocking->optimize_blocking No check_buffer Is Buffer Composition Optimal? check_blocking->check_buffer Yes optimize_blocking->check_buffer optimize_buffer Optimize Wash Buffer - Add Tween-20 (0.05-0.1%) - Adjust salt concentration check_buffer->optimize_buffer No check_washing Are Washing Steps Sufficient? check_buffer->check_washing Yes optimize_buffer->check_washing optimize_washing Improve Washing Protocol - Increase wash volume - Increase number of washes check_washing->optimize_washing No check_ligand Is the Labeled Ligand of High Quality? check_washing->check_ligand Yes optimize_washing->check_ligand verify_ligand Verify Ligand Purity - Check for aggregation - Consider alternative labeled ligands check_ligand->verify_ligand No end Non-Specific Binding Reduced check_ligand->end Yes verify_ligand->end

Caption: Troubleshooting workflow for reducing high non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Brevetoxins (PbTxs) are neurotoxins that bind to site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs).[1][2] This binding leads to persistent activation of the channel by lowering the activation potential, prolonging the open state, and inhibiting inactivation.[1][2][3] The resulting influx of sodium ions disrupts normal neurological processes.[1]

Q2: What are the key components of a this compound receptor binding assay buffer?

A typical binding buffer for a this compound assay using synaptosomes includes:

  • Buffer: 50 mM HEPES, pH 7.4

  • Choline Chloride: 130 mM

  • Glucose: 5.5 mM

  • Magnesium Salt: 0.8 mM MgSO₄ or MgCl₂

  • Potassium Chloride: 5.4 mM

  • Blocking Agent: 1 mg/mL BSA

  • Emulsifier: 0.01% Emulphor EL-620 or polyoxyethylene-10-tridecylether[7][11]

Q3: How is non-specific binding typically determined in a competitive this compound receptor assay?

Non-specific binding is measured by incubating the receptor preparation (e.g., synaptosomes) and the labeled brevetoxin (e.g., [³H]PbTx-3) in the presence of a high concentration of unlabeled brevetoxin (e.g., 10 µM PbTx-3).[7] This high concentration of unlabeled ligand saturates the specific binding sites, so any remaining bound labeled ligand is considered non-specific.[10][12] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of unlabeled ligand).[10]

Q4: What are some alternatives to radioligand-based assays for this compound?

Due to the difficulties associated with radioligand assays, alternative methods have been developed. These include:

  • Fluorescence-based receptor-binding assays: These assays use a fluorescently labeled brevetoxin analog and have been shown to be quicker, safer, and less expensive.[9]

  • Chemiluminescent receptor binding assays: These have been developed using acridinium-labeled brevetoxin and can offer very low detection limits.[11][13][14]

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): ELISAs using anti-brevetoxin antibodies have been developed for the detection of brevetoxins in various samples, including seawater and shellfish.[5]

Experimental Protocols

Detailed Protocol: Competitive Radioligand Receptor Binding Assay for this compound

This protocol is a synthesized example based on commonly used methodologies.[5][7][11][15]

1. Preparation of Synaptosomes (Receptor Source)

  • Homogenize rat brain tissue in an ice-cold buffer.

  • Centrifuge the homogenate at low speed (e.g., 700 x g for 5 minutes) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at a higher speed (e.g., 21,000 x g for 30 minutes) to pellet the synaptosomes.[15]

  • Resuspend the pellet in a binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Store the synaptosome preparation at -80°C until use.

2. Assay Procedure

  • In a 96-well filter plate, add the following components in order:

    • 35 µL of binding buffer.

    • 35 µL of unlabeled PbTx-3 standard or sample (at various concentrations for competition curve). For determining non-specific binding, use a high concentration of unlabeled PbTx-3 (e.g., 10 µM). For total binding, add buffer instead.

    • 35 µL of [³H]PbTx-3 (e.g., 10 nM final concentration).[5]

    • 140 µL of synaptosome preparation.[5]

  • Incubate the plate at 4°C for 1 to 3 hours with gentle shaking.[11][15]

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters multiple times (e.g., 3 times) with ice-cold wash buffer (e.g., binding buffer without BSA).

  • Dry the filters and add a scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

3. Data Analysis

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of specific binding).

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Data Analysis prep_synaptosomes Prepare Synaptosomes add_reagents Add Reagents to Plate: - Unlabeled Ligand/Sample - Labeled Ligand - Synaptosomes prep_synaptosomes->add_reagents prep_ligands Prepare Labeled and Unlabeled Ligands prep_ligands->add_reagents prep_buffers Prepare Binding and Wash Buffers prep_buffers->add_reagents incubate Incubate (e.g., 4°C for 1-3h) add_reagents->incubate filter_wash Filter and Wash to Separate Bound/Free Ligand incubate->filter_wash add_scintillant Add Scintillation Cocktail filter_wash->add_scintillant count_radioactivity Measure Radioactivity add_scintillant->count_radioactivity calculate_binding Calculate Specific Binding count_radioactivity->calculate_binding plot_curve Plot Competition Curve calculate_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 brevetoxin_pathway brevetoxin This compound (PbTx-B) vgsc Voltage-Gated Sodium Channel (VGSC) - Site 5 brevetoxin->vgsc Binds to na_influx Persistent Na+ Influx vgsc->na_influx Causes depolarization Membrane Depolarization na_influx->depolarization ca_channels Activation of Voltage-Gated Ca2+ Channels (VGCC) depolarization->ca_channels ca_influx Increased Intracellular Ca2+ ca_channels->ca_influx erk_activation ERK1/2 Phosphorylation ca_influx->erk_activation downstream Downstream Cellular Effects (e.g., altered synaptic plasticity, neurotransmitter release) erk_activation->downstream

References

Troubleshooting low recovery of Brevetoxin B during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Brevetoxin B (PbTx-2) extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the extraction of this potent neurotoxin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may lead to low recovery of this compound during extraction.

Q1: My this compound recovery is significantly lower than expected. What are the most common causes?

A1: Low recovery of this compound can stem from several factors throughout the extraction process. The most common culprits include:

  • Suboptimal Extraction Method: The choice of extraction technique and solvent system is critical. This compound is a lipophilic molecule, and inefficient extraction from the sample matrix is a primary cause of low yield.

  • Matrix Effects: Co-eluting substances from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression and an underestimation of its concentration.

  • Presence of Contaminants: Contaminants such as polyethylene glycol (PEG) can be detrimental to the recovery of brevetoxins.

  • Formation of Flocculates: High concentrations of co-extracted hydrophobic organic carbon can lead to the formation of flocculates that entrain and sediment the extracted brevetoxins, thereby reducing their concentration in the final extract.[1]

  • Inadequate Sample Homogenization: Incomplete homogenization of the sample, especially for solid matrices like shellfish tissue, can result in inefficient extraction of the toxin.

  • Toxin Degradation: Although brevetoxins are relatively stable, prolonged exposure to harsh conditions (e.g., extreme pH, high temperatures) during extraction could potentially lead to degradation.

Q2: I'm using Solid Phase Extraction (SPE), but my recoveries are still low. How can I optimize my SPE protocol?

A2: For Solid Phase Extraction (SPE), several parameters can be optimized:

  • Sorbent Choice: The choice of SPE sorbent is critical. While C18 is commonly used for lipophilic compounds like this compound, hydrophilic-lipophilic balanced (HLB) sorbents have been shown to provide higher recovery rates for some brevetoxin congeners.[2]

  • Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's instructions. This step is crucial for consistent and efficient retention of the analyte.

  • Loading Conditions: The pH and solvent composition of the sample loaded onto the SPE cartridge can significantly impact retention. Ensure the loading conditions are optimal for this compound binding to the sorbent.

  • Wash Steps: The wash steps are designed to remove interfering compounds from the matrix. However, an overly aggressive wash solvent can lead to the premature elution of this compound. Conversely, a weak wash solvent may not effectively remove interferences, leading to matrix effects.

  • Elution Solvent: The elution solvent should be strong enough to completely elute this compound from the sorbent. Ensure the volume of the elution solvent is sufficient to recover the entire sample.

Q3: How do I know if matrix effects are impacting my this compound quantification by LC/MS?

A3: Matrix effects can be identified and quantified using a post-extraction addition method. This involves comparing the signal response of a standard in a clean solvent to the signal response of the same standard spiked into a blank matrix extract that has gone through the entire extraction and cleanup procedure. A significant difference in the signal indicates the presence of matrix effects (ion suppression or enhancement).

Q4: I am observing the formation of a precipitate (flocculate) in my extract after solvent addition. What should I do?

A4: The formation of flocculates, often due to high concentrations of co-extracted organic matter, can significantly reduce brevetoxin recovery by trapping the analyte. To address this:

  • Centrifugation: Centrifuge the sample at high speed to pellet the flocculate. Carefully collect the supernatant for further processing.

  • Solvent Polarity: Adjusting the polarity of the extraction solvent may help to minimize the co-extraction of interfering organic matter.

  • Cleanup Steps: Incorporate additional cleanup steps, such as a hexane wash to remove lipids, which can contribute to flocculate formation.[3]

Data Presentation: Brevetoxin Recovery Rates

The following table summarizes reported recovery rates for this compound (PbTx-2) and related congeners using different extraction and cleanup methods. This data can help you select the most appropriate method for your sample matrix.

ToxinMatrixExtraction MethodCleanup MethodAverage Recovery (%)Reference
Brevetoxin-2 (PbTx-2)SedimentAccelerated Solvent Extraction (ASE)Solid Phase Microextraction (SPME)62.0 ± 9.5[1]
Brevetoxin-2 (PbTx-2)ShellfishAcetone Extraction-Not specified, but ELISA results were consistent with spiked amounts[4]
Brevetoxin-2 (PbTx-2)ShellfishLC/MS/MS QuantificationNot specified61[5]
Brevetoxin-3 (PbTx-3)SeawaterSolid Phase Extraction (SPE)C18 SPEC discs108 (RBA), 99 (RIA), 125 (N2A)[6]
BrevetoxinsShellfishDispersive Solid Phase Extraction (d-SPE)Alumina-neutral sorbent75.9 - 114.1[7]

Experimental Protocols

Below are detailed methodologies for common this compound extraction procedures.

Protocol 1: Solid Phase Extraction (SPE) for Shellfish Tissue

This protocol is adapted from methodologies described for the cleanup of shellfish extracts for brevetoxin analysis.

1. Sample Homogenization:

  • Weigh 2.0 ± 0.1 g of homogenized shellfish tissue into a 50 mL polypropylene centrifuge tube.

2. Solvent Extraction:

  • Add 10 mL of acetone to the centrifuge tube.
  • Vortex vigorously for 1 minute.
  • Place in an ultrasonic bath for 5 minutes.
  • Centrifuge at 3000 x g for 10 minutes to form a firm pellet.
  • Carefully decant the supernatant into a clean 50 mL tube.
  • Repeat the extraction of the pellet with an additional 10 mL of acetone.
  • Combine the supernatants.

3. Lipid Removal (Hexane Wash):

  • Add 10 mL of n-hexane to the combined acetone extract.
  • Vortex for 1 minute.
  • Allow the layers to separate. The upper hexane layer will contain lipids.
  • Carefully remove and discard the upper hexane layer using a pipette.

4. Solid Phase Extraction (SPE) Cleanup:

  • Conditioning: Condition a C18 SPE cartridge (e.g., 60 mg) by passing 5 mL of methanol followed by 5 mL of Milli-Q water.
  • Loading: Dilute the remaining extract with Milli-Q water to a final volume of 20 mL. Load the entire volume onto the conditioned SPE cartridge at a slow, steady flow rate.
  • Washing: Wash the cartridge with 5 mL of 25% aqueous methanol to remove polar interferences.
  • Elution: Elute the brevetoxins from the cartridge with 5 mL of 100% methanol into a clean collection tube.

5. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a known volume of appropriate solvent (e.g., methanol) for analysis by LC/MS or other detection methods.

Protocol 2: Accelerated Solvent Extraction (ASE) for Sediment Samples

This protocol is a generalized procedure based on the principles of ASE for extracting brevetoxins from solid matrices.

1. Sample Preparation:

  • Grind the sediment sample to a fine, homogenous powder.
  • Mix a known amount of the ground sample (e.g., 5-10 g) with a dispersing agent like diatomaceous earth or Ottawa sand to prevent clumping.

2. ASE Cell Preparation:

  • Place a cellulose filter at the bottom of the appropriate sized ASE extraction cell.
  • Pack the sample mixture into the extraction cell.
  • Place a second cellulose filter on top of the sample.

3. ASE Instrument Parameters:

  • Solvent: Acetone or a mixture of acetone and another organic solvent.
  • Temperature: 100-150 °C (optimization may be required).
  • Pressure: 1500-2000 psi.
  • Static Time: 5-10 minutes.
  • Static Cycles: 1-2 cycles.
  • Flush Volume: 60% of the cell volume.
  • Purge Time: 100 seconds.

4. Post-Extraction Cleanup:

  • The collected extract may require further cleanup to remove co-extracted matrix components. This can be achieved using the SPE protocol described above (Protocol 1, step 4).

Visualizations

The following diagrams illustrate key workflows and concepts in troubleshooting low this compound recovery.

TroubleshootingWorkflow Start Low this compound Recovery CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckMatrix Investigate Matrix Effects Start->CheckMatrix CheckContamination Assess Potential Contamination Start->CheckContamination OptimizeSolvent Optimize Solvent System CheckExtraction->OptimizeSolvent Inefficient Extraction OptimizeSPE Optimize SPE Cleanup CheckExtraction->OptimizeSPE Poor Cleanup ImplementCleanup Implement Additional Cleanup (e.g., Hexane Wash) CheckExtraction->ImplementCleanup High Lipid Content PostExtractionSpike Perform Post-Extraction Spike Experiment CheckMatrix->PostExtractionSpike Suspected Signal Suppression CheckSolvents Analyze Solvents and Reagents for Contaminants CheckContamination->CheckSolvents Solution Improved Recovery OptimizeSolvent->Solution OptimizeSPE->Solution ImplementCleanup->Solution ChangeColumn Use Different LC Column or Gradient PostExtractionSpike->ChangeColumn Matrix Effect Confirmed ChangeColumn->Solution CheckSolvents->Solution

Caption: A flowchart for troubleshooting low this compound recovery.

MatrixEffectWorkflow Start Suspected Matrix Effects SpikeExperiment Post-Extraction Spike Experiment Start->SpikeExperiment CompareSignals Compare Signal: Spiked Extract vs. Clean Standard SpikeExperiment->CompareSignals NoEffect No Significant Difference: Matrix Effects Minimal CompareSignals->NoEffect <15% Difference EffectConfirmed Significant Signal Suppression/ Enhancement Confirmed CompareSignals->EffectConfirmed >15% Difference OptimizeCleanup Optimize Sample Cleanup (e.g., SPE, LLE) EffectConfirmed->OptimizeCleanup ModifyLC Modify LC Method (Gradient, Column Chemistry) EffectConfirmed->ModifyLC DiluteSample Dilute Sample Extract EffectConfirmed->DiluteSample UseInternalStd Use Isotope-Labeled Internal Standard EffectConfirmed->UseInternalStd Solution Accurate Quantification OptimizeCleanup->Solution ModifyLC->Solution DiluteSample->Solution UseInternalStd->Solution

References

Technical Support Center: Method Validation for Brevetoxin B Analysis in New Marine Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating methods for the analysis of Brevetoxin B (and its analogues) in new marine matrices.

Frequently Asked Questions (FAQs)

Q1: What are the typical validation parameters I need to assess for a new this compound analytical method?

A1: A comprehensive method validation for this compound should include the assessment of specificity, linearity, range, accuracy, precision (repeatability and intra-lab reproducibility), limit of detection (LOD), limit of quantification (LOQ), robustness, and evaluation of matrix effects.[1][2] It is also crucial to assess the stability of brevetoxins in the sample matrix and during storage.

Q2: Which analytical technique is most common and recommended for this compound analysis?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the qualitative and quantitative analysis of brevetoxins due to its high sensitivity and selectivity.[3][4][5] LC coupled with high-resolution mass spectrometry (LC-HRMS) is also a powerful tool for identifying unknown metabolites.[3][5]

Q3: What are the common challenges when analyzing brevetoxins in different marine matrices?

A3: Common challenges include significant matrix effects that can cause ion suppression or enhancement in the MS source, low recovery rates during extraction, and the limited availability of certified reference materials for all brevetoxin analogues.[4][6][7] Furthermore, brevetoxins can be metabolized by shellfish into various derivatives, which may not be detected if the method is only targeting the parent toxins.[8]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: To minimize matrix effects, several strategies can be employed. These include thorough sample clean-up using techniques like solid-phase extraction (SPE), optimizing chromatographic separation to resolve toxins from interfering matrix components, and using matrix-matched calibration standards or isotopically labeled internal standards.[9]

Q5: What are acceptable recovery and precision values for this compound method validation?

A5: Acceptable recovery and precision can vary depending on regulatory guidelines and the intended use of the method. Generally, mean recoveries in the range of 70-120% are considered acceptable.[1][2] For precision, the relative standard deviation (RSD) for repeatability (intra-day precision) should ideally be below 15%, while for intra-laboratory reproducibility (inter-day precision), an RSD below 25% is often acceptable.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient extraction from the matrix. Analyte degradation during sample processing. Incomplete elution from the clean-up column (e.g., SPE).Optimize the extraction solvent and technique (e.g., solvent ratio, extraction time, use of sonication). Investigate the stability of brevetoxins under your extraction and evaporation conditions. Consider performing extractions at lower temperatures. Ensure the SPE elution solvent is strong enough to desorb all brevetoxin analogues from the sorbent. Test different elution solvents and volumes.
Poor Peak Shape in Chromatogram Incompatible injection solvent with the mobile phase. Column overload. Contamination of the analytical column or guard column.Ensure the final sample extract is dissolved in a solvent similar in composition and strength to the initial mobile phase. Reduce the injection volume or dilute the sample. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
High Signal Suppression/Enhancement (Matrix Effects) Co-elution of matrix components with the analyte. Insufficient sample clean-up.Improve chromatographic separation by modifying the gradient, mobile phase composition, or using a different column chemistry. Implement a more rigorous clean-up procedure, such as using multiple SPE steps or different sorbent chemistries (e.g., alumina, C18).[1] Use matrix-matched calibration standards for quantification.
Inconsistent Results (Poor Precision) Variability in sample preparation. Instability of the LC-MS/MS system. Non-homogenous sample.Ensure consistent execution of the extraction and clean-up steps for all samples. Use of an automated liquid handler can improve precision. Check for fluctuations in pump pressure, column temperature, and MS source parameters. Equilibrate the system thoroughly before analysis. Homogenize the tissue sample thoroughly before taking a subsample for extraction.
No Peak Detected for Known Spiked Sample Incorrect MS/MS transition settings (precursor/product ions). Analyte degradation in the standard solution. Instrument sensitivity is too low.Verify the precursor and product ions for each brevetoxin analogue by infusing a standard solution directly into the mass spectrometer. Check the stability and storage conditions of your analytical standards. Prepare fresh standards if necessary. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) to enhance signal intensity.

Data Presentation: Summary of Method Validation Parameters

The following tables summarize typical quantitative data from single-laboratory validation studies of LC-MS/MS methods for brevetoxin analysis in shellfish.

Table 1: Recovery and Precision Data for Brevetoxin Analogues in Shellfish [10][11][12]

AnalyteMatrixFortification Level (mg/kg)Mean Recovery (%)Repeatability (RSDr, %)Intra-laboratory Reproducibility (RSDw, %)
Brevetoxin-3 (PbTx-3)Greenshell Mussel, Oyster, Clam0.0573 - 11214 - 1814 - 18
Brevetoxin B5 (BTX-B5)Greenshell Mussel, Oyster, Clam0.0573 - 11214 - 1814 - 18
Brevetoxin B2 (BTX-B2)Greenshell Mussel, Oyster, Clam0.0573 - 11214 - 1814 - 18
S-desoxy BTX-B2Greenshell Mussel, Oyster, Clam0.0573 - 11214 - 1814 - 18
Brevetoxin-2 (PbTx-2)Greenshell Mussel, Oyster, Clam0.05612727

Table 2: Linearity, LOD, and LOQ for Brevetoxin Analogues [1]

AnalyteCalibration Range (µg/L)Correlation Coefficient (r²)LOD (µg/kg)LOQ (µg/kg)
Brevetoxin-2 (PbTx-2)0.5 - 50> 0.991.55.0
Brevetoxin-3 (PbTx-3)0.5 - 50> 0.991.55.0
Brevetoxin B2 (BTX-B2)0.5 - 50> 0.991.55.0

Experimental Protocols

Protocol 1: Extraction and Clean-up of Brevetoxins from Shellfish Tissue

This protocol is a general guideline based on common procedures.[1][10] Optimization may be required for new matrices.

1. Sample Homogenization:

  • Weigh 5.0 g of homogenized shellfish tissue into a 50 mL polypropylene centrifuge tube.

2. Extraction:

  • Add 20 mL of 90% acetonitrile in water.

  • Homogenize with a high-speed probe for 1 minute.

  • Centrifuge at 4000 x g for 10 minutes.

  • Decant the supernatant into a clean tube.

  • Re-extract the pellet with another 20 mL of 90% acetonitrile and repeat the homogenization and centrifugation steps.

  • Combine the supernatants.

3. Clean-up (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge (500 mg, 6 mL) with 10 mL of methanol followed by 10 mL of water.

  • Load the combined supernatant onto the SPE cartridge.

  • Wash the cartridge with 10 mL of 20% acetonitrile in water to remove polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the brevetoxins with 10 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of methanol for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

1. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid and 2 mM ammonium formate.

  • Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

2. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimize spray voltage, ion source gas temperature, and gas flows for the specific instrument.

  • MRM Transitions: Monitor at least two specific precursor-product ion transitions for each brevetoxin analogue to ensure identity confirmation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis Homogenization 1. Homogenize Shellfish Tissue (5g) Extraction1 2. First Extraction (90% Acetonitrile) Homogenization->Extraction1 Centrifugation1 3. Centrifuge Extraction1->Centrifugation1 Extraction2 4. Second Extraction (90% Acetonitrile) Centrifugation1->Extraction2 Combine 6. Combine Supernatants Centrifugation1->Combine Centrifugation2 5. Centrifuge Extraction2->Centrifugation2 Centrifugation2->Combine SPE_Load 7. Load onto C18 SPE Cartridge Combine->SPE_Load SPE_Wash 8. Wash SPE SPE_Load->SPE_Wash SPE_Elute 9. Elute Toxins (Methanol) SPE_Wash->SPE_Elute Evaporate 10. Evaporate to Dryness SPE_Elute->Evaporate Reconstitute 11. Reconstitute in Methanol Evaporate->Reconstitute LC_MSMS 12. LC-MS/MS Analysis Reconstitute->LC_MSMS troubleshooting_workflow cluster_recovery Recovery Issues cluster_precision Precision Issues cluster_matrix Matrix Effects Start Inconsistent or Unexpected Results LowRecovery Low Recovery? Start->LowRecovery CheckExtraction Optimize Extraction Solvent/Method LowRecovery->CheckExtraction Yes PoorPrecision Poor Precision? LowRecovery->PoorPrecision No CheckSPE Optimize SPE Wash/Elution CheckExtraction->CheckSPE CheckStability Assess Analyte Stability CheckSPE->CheckStability CheckHomogeneity Ensure Sample Homogeneity PoorPrecision->CheckHomogeneity Yes MatrixEffect High Matrix Effect? PoorPrecision->MatrixEffect No CheckPipetting Verify Pipetting and Dilutions CheckHomogeneity->CheckPipetting CheckSystem Check LC-MS System Stability CheckPipetting->CheckSystem ImproveCleanup Enhance Sample Clean-up MatrixEffect->ImproveCleanup Yes ModifyChroma Modify Chromatography ImproveCleanup->ModifyChroma UseMatchedCal Use Matrix-Matched Calibration ModifyChroma->UseMatchedCal

References

Technical Support Center: Enhancing Specificity of Electrochemical Sensors for Brevetoxin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the specificity of electrochemical sensors for Brevetoxin B (PbTx-B).

Troubleshooting Guide

This guide addresses common issues encountered during the development and application of electrochemical sensors for this compound, with a focus on improving specificity.

Issue 1: High Cross-Reactivity with Brevetoxin Congeners (e.g., PbTx-3)

  • Question: My aptamer-based sensor shows a strong signal for both this compound (PbTx-2) and its congener PbTx-3. How can I improve the specificity for PbTx-2?

  • Answer: Cross-reactivity between closely related congeners is a common challenge.[1][2] Here are some strategies to enhance specificity:

    • Aptamer Selection & Optimization: The primary source of specificity is the recognition element.

      • Counter-SELEX: During the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for aptamer selection, introduce PbTx-3 and other similar congeners in the counter-selection steps.[3] This will remove aptamer sequences that bind to these non-target toxins.

      • Post-SELEX Optimization: Truncate the selected aptamer sequence to its core binding region. Further refinement through site-directed mutagenesis can also enhance specificity.

    • Competitive Assay Design: A competitive assay format can sometimes improve differentiation between high-affinity and low-affinity binding.

    • Optimize Binding Conditions: Systematically vary the incubation time, pH, and ionic strength of the binding buffer.[1] These conditions can influence the binding affinity of the aptamer to its target and may allow for conditions that favor PbTx-2 binding over other congeners.

Issue 2: Signal Interference from Sample Matrix (e.g., Shellfish Extracts)

  • Question: I'm seeing a significant decrease in my sensor's signal when I test it with spiked shellfish extracts compared to buffer. What is causing this matrix effect and how can I mitigate it?

  • Answer: Shellfish extracts are complex matrices containing proteins, fats, and other compounds that can non-specifically adsorb to the electrode surface, causing signal suppression.[4] This is a well-documented "matrix effect."[4][5][6]

    • Sample Preparation:

      • Dilution: The simplest approach is to dilute the shellfish extract. This reduces the concentration of interfering substances. However, ensure the final this compound concentration remains within the sensor's detection range.

      • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the sample by removing interfering compounds before analysis.

      • Protein Precipitation: For protein-rich samples, a protein precipitation step using acetonitrile or methanol can be effective.

    • Electrode Surface Modification:

      • Antifouling Layers: Modify the electrode surface with antifouling materials like polyethylene glycol (PEG) or zwitterionic compounds. These create a hydration layer that repels non-specific binding of matrix components.

      • Self-Assembled Monolayers (SAMs): The choice and packing density of the SAM can influence the sensor's susceptibility to fouling.[7] Experiment with different lengths and terminal groups of alkanethiols.

Issue 3: Poor Reproducibility and Signal Drift

  • Question: My sensor's response to the same concentration of this compound is not consistent between experiments, and the baseline signal drifts over time. What are the possible causes and solutions?

  • Answer: Poor reproducibility and signal drift can stem from several factors related to the electrode surface and experimental conditions.

    • Inconsistent Electrode Surface Preparation:

      • Standardize Cleaning Procedure: Ensure a rigorous and consistent cleaning protocol for the electrodes before modification.

      • Controlled Immobilization: Control the concentration of the aptamer and the incubation time during immobilization to achieve a consistent probe density on the electrode surface.[7]

    • Instability of the Recognition Layer:

      • Aptamer Degradation: Ensure the aptamer is stored correctly and handled in nuclease-free solutions to prevent degradation.

      • SAM Instability: The stability of the self-assembled monolayer can be a factor. Ensure high-quality reagents and proper deposition conditions.

    • Electrochemical Interrogation Parameters:

      • ACV Frequency: For techniques like AC Voltammetry, the applied frequency can impact the signal. Optimize and maintain a consistent frequency for all measurements.[7]

    • Environmental Factors:

      • Temperature Control: Perform experiments at a controlled temperature, as temperature fluctuations can affect binding kinetics and electrochemical signals.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind an aptamer-based electrochemical sensor for this compound?

A1: These sensors utilize a single-stranded DNA or RNA sequence called an aptamer that specifically binds to this compound.[7] The aptamer is immobilized on an electrode surface. When this compound is present, it binds to the aptamer, causing the aptamer to change its three-dimensional conformation.[7] This conformational change alters the flow of electrons between a redox probe and the electrode surface, which is detected as a change in the electrochemical signal (e.g., current, impedance).[8]

Q2: What are the advantages of using electrochemical detection for this compound?

A2: Electrochemical detection offers several advantages, including high sensitivity, rapid analysis times, low cost, and the potential for miniaturization into portable, field-deployable devices for on-site monitoring.[9]

Q3: How can I confirm that my aptamer is successfully immobilized on the electrode surface?

A3: Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for monitoring the step-by-step fabrication of the sensor.[10][11] You should observe a change in the charge transfer resistance (Rct) after each modification step (e.g., bare electrode, SAM formation, aptamer immobilization). Cyclic Voltammetry (CV) can also be used to characterize the modified electrode surface.

Q4: What is a competitive assay format, and how can it improve specificity?

A4: In a competitive assay, a known concentration of a this compound conjugate or a complementary DNA strand is pre-incubated with the aptamer-modified electrode. When the sample containing free this compound is introduced, it competes for binding to the aptamer, displacing the pre-bound molecule. This displacement event generates a signal. This format can sometimes enhance specificity by requiring a higher affinity interaction to displace the competitor.[3]

Q5: What are the typical performance metrics for a this compound electrochemical sensor?

A5: Key performance metrics include:

  • Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected.

  • Linear Range: The concentration range over which the sensor's response is directly proportional to the this compound concentration.

  • Selectivity/Specificity: The ability of the sensor to detect this compound in the presence of other, potentially interfering, molecules.

  • Stability: The duration over which the sensor maintains its performance characteristics.

  • Reproducibility: The consistency of results for the same sample measured multiple times.

Data Presentation

Table 1: Comparison of Aptamer-Based Electrochemical Sensors for Brevetoxin-2 (PbTx-2)

AptamerElectrode MaterialDetection TechniqueLimit of Detection (LOD)Linear RangeKey Specificity FindingsReference
BT10GoldEIS106 pg/mLNot SpecifiedHigh cross-reactivity with PbTx-3; no cross-reactivity with other marine toxins.[1][2]
A5-S3GNot Specified (BLI Sensor)Biolayer Interferometry4.5 nM100 nM - 2000 nMHigh specificity for PbTx-1; no cross-reactivity with PbTx-2.[12]

Experimental Protocols

Protocol 1: Fabrication of an Aptamer-Based Electrochemical Sensor for this compound

This protocol describes the modification of a gold electrode for the detection of this compound using Electrochemical Impedance Spectroscopy (EIS).

  • Electrode Cleaning:

    • Polish the gold electrode with 0.3 µm and 0.05 µm alumina slurry for 5 minutes each.

    • Rinse thoroughly with deionized (DI) water.

    • Sonciate in DI water, followed by ethanol, for 5 minutes each to remove any residual alumina particles.

    • Electrochemically clean the electrode by cycling the potential in 0.5 M H₂SO₄ until a stable cyclic voltammogram is obtained.

    • Rinse with DI water and dry under a gentle stream of nitrogen.

  • Self-Assembled Monolayer (SAM) Formation:

    • Immerse the clean gold electrode in a solution of 1 mM mercaptohexanol (MCH) in ethanol for at least 12 hours to form a passivating monolayer.

    • Rinse the electrode with ethanol and DI water to remove non-specifically adsorbed MCH.

  • Aptamer Immobilization:

    • Prepare a 1 µM solution of the thiol-modified this compound aptamer in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Incubate the MCH-modified electrode in the aptamer solution for 1-2 hours at room temperature to allow for the immobilization of the aptamer onto the gold surface via Au-S bond formation.

    • Rinse the electrode with buffer to remove any unbound aptamers.

  • Blocking:

    • To block any remaining active sites on the electrode surface and to orient the aptamers, immerse the electrode in a 1 mM MCH solution for 30 minutes.

    • Rinse thoroughly with buffer. The sensor is now ready for use.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) Measurement

  • Setup:

    • Use a three-electrode system with the fabricated aptasensor as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Perform all measurements in an electrochemical cell containing a redox probe solution (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBS).

  • Measurement Parameters:

    • Apply a DC potential of +0.2 V (or the formal potential of the redox couple).

    • Superimpose an AC potential with an amplitude of 5-10 mV.

    • Sweep the frequency from a high frequency (e.g., 100 kHz) to a low frequency (e.g., 0.1 Hz).

  • Data Acquisition:

    • Record the impedance spectra (Nyquist plot) for the bare electrode, after SAM formation, after aptamer immobilization, and after blocking to confirm successful surface modification.

    • To perform the assay, incubate the sensor with different concentrations of this compound for a specified time (e.g., 30 minutes).

    • Record the impedance spectrum after incubation. The change in the charge transfer resistance (Rct) is proportional to the concentration of this compound.

Visualizations

experimental_workflow cluster_prep Electrode Preparation cluster_detection Detection Bare_Electrode Bare Gold Electrode Clean_Electrode Cleaned Electrode Bare_Electrode->Clean_Electrode Polishing & Electrochemical Cleaning SAM_Formation SAM Formation (e.g., MCH) Clean_Electrode->SAM_Formation Aptamer_Immobilization Aptamer Immobilization SAM_Formation->Aptamer_Immobilization Blocking Blocking Step (e.g., MCH) Aptamer_Immobilization->Blocking Ready_Sensor Functionalized Sensor Blocking->Ready_Sensor Incubation Incubation with This compound Sample Ready_Sensor->Incubation EIS_Measurement EIS Measurement Incubation->EIS_Measurement Data_Analysis Data Analysis (ΔRct vs. [PbTx-B]) EIS_Measurement->Data_Analysis

Caption: Experimental workflow for the fabrication and use of an aptamer-based electrochemical sensor.

signaling_pathway Electrode Electrode Aptamer Aptamer Aptamer->Electrode Electron Transfer Blocked (Signal Change) Brevetoxin This compound Brevetoxin->Aptamer Binding Event (Conformational Change) Redox_Probe [Fe(CN)6]3-/4- Redox_Probe->Electrode Electron Transfer (Baseline Signal) troubleshooting_logic cluster_solutions_cr Solutions for Cross-Reactivity cluster_solutions_me Solutions for Matrix Effects Start Problem: Low Specificity Check_CrossReactivity High Cross-Reactivity with Congeners? Start->Check_CrossReactivity Check_MatrixEffect Signal Drop in Real Samples? Check_CrossReactivity->Check_MatrixEffect No Optimize_SELEX Optimize SELEX (Counter-Selection) Check_CrossReactivity->Optimize_SELEX Yes Sample_Cleanup Implement Sample Cleanup (SPE, Dilution) Check_MatrixEffect->Sample_Cleanup Yes End Improved Specificity Check_MatrixEffect->End No Optimize_Binding Optimize Binding Conditions (pH, etc.) Optimize_SELEX->Optimize_Binding Competitive_Assay Use Competitive Assay Optimize_Binding->Competitive_Assay Competitive_Assay->End Antifouling_Surface Use Antifouling Surface Chemistry Sample_Cleanup->Antifouling_Surface Antifouling_Surface->End

References

Challenges in differentiating Brevetoxin B from its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brevetoxin B (PbTx-2) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in differentiating this compound from its derivatives?

The primary challenges stem from the structural similarity among this compound (PbTx-2) and its numerous derivatives. These derivatives often differ by only minor chemical modifications, such as reduction, oxidation, or conjugation with amino acids or fatty acids.[1][2] This structural similarity leads to:

  • Co-elution in Chromatography: Similar physicochemical properties can cause derivatives to elute closely together in High-Performance Liquid Chromatography (HPLC), making individual quantification difficult.

  • Isobaric Interferences in Mass Spectrometry: Different derivatives can have the same nominal mass, leading to ambiguity in identification based on mass-to-charge (m/z) ratio alone in Mass Spectrometry (MS).[3]

  • Cross-reactivity in Immunoassays: Antibodies used in Enzyme-Linked Immunosorbent Assays (ELISA) may bind to multiple this compound derivatives, leading to an overestimation of the total concentration of a specific toxin.[4]

Q2: Which analytical techniques are most suitable for differentiating this compound and its derivatives?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the specific identification and quantification of this compound and its derivatives.[5][6] This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the differentiation of compounds with similar structures and masses.[7] Other useful techniques include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: While less specific than LC-MS/MS, HPLC-UV can be used for routine monitoring and quantification when reference standards are available and chromatographic separation is optimized.[8]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput screening tool that can detect the presence of this compound-type compounds.[9][10] However, due to potential cross-reactivity, positive results should be confirmed by a more specific method like LC-MS/MS.[11]

Q3: What are the common metabolic derivatives of this compound found in biological samples?

In shellfish and other marine organisms, this compound is metabolized into a variety of derivatives.[3][12] Common metabolic pathways include the reduction of the side chain aldehyde to an alcohol (forming PbTx-3) and conjugation with amino acids like cysteine.[3] These conjugates can be further metabolized, leading to a complex mixture of toxins in contaminated samples.[12]

Troubleshooting Guides

LC-MS/MS Analysis
Problem Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the guard or analytical column.- Ensure the mobile phase pH is within the optimal range for the column (typically pH 2-8).[13]- Dilute the sample to avoid overloading the column.
Inconsistent Retention Times - Fluctuation in mobile phase composition- Leaks in the HPLC system- Temperature variations- Prepare fresh mobile phase and ensure proper mixing and degassing.- Check for leaks at all fittings, seals, and pump heads.- Use a column oven to maintain a constant temperature.[14]
Low Signal Intensity / Poor Sensitivity - Inefficient ionization in the MS source- Contaminated MS source- Suboptimal MS/MS transition parameters- Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Clean the MS source components according to the manufacturer's instructions.- Optimize collision energy and select the most abundant and specific precursor and product ions for each analyte.[15]
Co-elution of this compound and Derivatives - Inadequate chromatographic separation- Optimize the HPLC gradient profile (e.g., slower gradient, different organic modifier).- Use a column with a different stationary phase chemistry (e.g., C8 instead of C18).[15]- Adjust the mobile phase composition and pH.
ELISA Analysis
Problem Possible Cause(s) Troubleshooting Steps
High Background Signal - Insufficient washing- Non-specific binding of antibodies- Contaminated reagents- Ensure thorough washing between steps, completely removing all wash buffer.[16][17]- Increase the concentration of blocking agents (e.g., BSA or gelatin) in the blocking buffer.- Use fresh, high-quality reagents.
Low Signal or No Color Development - Inactive enzyme conjugate- Incorrect antibody dilution- Substrate solution has degraded- Use a fresh vial of HRP-conjugate and ensure it is properly reconstituted and stored.- Optimize the antibody concentrations (both primary and secondary).- Use a fresh TMB substrate solution and protect it from light.[14]
High Variability Between Replicate Wells - Inaccurate pipetting- Uneven temperature across the plate during incubation- Edge effects- Use calibrated pipettes and ensure consistent pipetting technique.- Incubate the plate in a temperature-controlled environment and avoid stacking plates.[14]- Avoid using the outer wells of the plate if edge effects are suspected.
Suspected Cross-Reactivity with Derivatives - The antibody used recognizes multiple this compound analogs.- Confirm positive results with a more specific method like LC-MS/MS.[11]- If available, use a more specific monoclonal antibody.

Quantitative Data

Table 1: Mass Spectrometry Data for this compound and Selected Derivatives

CompoundAbbreviationMolecular Formula[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compoundPbTx-2C₅₀H₇₀O₁₄895.5877.5, 319.2[15]
Brevetoxin-3PbTx-3C₅₀H₇₂O₁₄897.5725.5[15]
Brevetoxin B5BTX-B5C₅₀H₇₀O₁₅911.5875.5[15]
S-desoxy Brevetoxin B2C₅₁H₇₅NO₁₆S1018.6204.2, 248.2[15]
Brevetoxin B2BTX-B2C₅₁H₇₅NO₁₇S1034.6929.6[15]

Table 2: ELISA Cross-Reactivity of a Commercial Kit with this compound Derivatives

CompoundCross-Reactivity (%)
This compound (PbTx-2)102
Deoxy-PbTx-2133
PbTx-5127
PbTx-983
PbTx-613
PbTx-15
Data is illustrative and based on a specific commercial ELISA kit. Cross-reactivity can vary between different kits and antibody lots.[4]

Experimental Protocols

Protocol 1: Sample Preparation of Shellfish for LC-MS/MS Analysis

This protocol is a generalized procedure for the extraction of brevetoxins from shellfish tissue.

  • Homogenization: Homogenize a representative sample of shellfish tissue (e.g., 2 g) with 9 mL of 80% methanol in water.[13]

  • Extraction: Vortex the mixture vigorously for 2 minutes and then centrifuge at 3000 x g for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solvent Evaporation: Evaporate the supernatant to near dryness under a stream of nitrogen.

  • Reconstitution and Cleanup: Re-solubilize the residue in 25% methanol.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the re-solubilized sample onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the brevetoxins with 100% methanol.[12]

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable solvent (e.g., 80% methanol) for LC-MS/MS analysis.[12]

Protocol 2: Competitive ELISA for this compound

This is a general protocol for a competitive ELISA. Specific incubation times and reagent concentrations may vary depending on the kit manufacturer.

  • Plate Coating: Coat a 96-well microtiter plate with a Brevetoxin-protein conjugate (e.g., PbTx-3-BSA) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add standards or samples and a fixed concentration of anti-Brevetoxin B antibody to the wells. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample will compete with the coated Brevetoxin for antibody binding.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. A blue color will develop in wells where the HRP-conjugated antibody is present. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change to yellow.

  • Reading the Absorbance: Read the absorbance at 450 nm using a microplate reader.[10][17]

Visualizations

Brevetoxin_Workflow cluster_sample_prep Sample Preparation cluster_data Data Interpretation sample Shellfish Tissue Sample homogenize Homogenization (Methanol/Water) sample->homogenize extract Centrifugation & Supernatant Collection homogenize->extract cleanup Solid-Phase Extraction (SPE) (C18 Cartridge) extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms Primary Method hplc HPLC-UV Analysis cleanup->hplc Alternative Method elisa ELISA Screening cleanup->elisa Screening quant Quantification of This compound & Derivatives lcms->quant confirm Confirmation of Identity lcms->confirm hplc->quant elisa->quant Semi-quantitative

Caption: Experimental workflow for this compound analysis.

Brevetoxin_Signaling cluster_membrane Cell Membrane vgsc Voltage-Gated Sodium Channel (VGSC) na_ion_in Na+ (intracellular) depolarization Membrane Depolarization vgsc->depolarization Persistent Activation & Inhibited Inactivation brevetoxin This compound (or Derivative) brevetoxin->vgsc Binds to Site 5 na_ion_out Na+ (extracellular) na_ion_out->vgsc Influx ap Repetitive Action Potentials depolarization->ap neurotoxicity Neurotoxicity ap->neurotoxicity

Caption: this compound mechanism of action on VGSCs.

References

Mitigating the effects of sample degradation on Brevetoxin B quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the effects of sample degradation on Brevetoxin B quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern for quantification?

This compound (PbTx-2) is a potent neurotoxin produced by the marine dinoflagellate Karenia brevis. It is a complex, lipid-soluble polyether compound.[1][2][3] Its stability is a critical concern for accurate quantification because the molecule can degrade under various environmental conditions, leading to underestimation of its concentration in samples. Key factors that can cause degradation include exposure to sunlight (photodegradation), enzymatic activity in biological matrices, and potentially extreme pH and high temperatures.[4]

Q2: What are the main degradation pathways for this compound?

The primary documented degradation pathway for this compound is photodegradation. Exposure to natural sunlight can significantly reduce this compound concentrations.[4] In a laboratory setting, a 35% reduction in PbTx-2 was observed after 24 hours of exposure to natural sunlight.[4] In contrast, this compound is relatively stable in the dark, with only a 3% degradation reported over the same period.[4] Another significant pathway is metabolic degradation in organisms like shellfish, where this compound can be converted to various metabolites.[1] Bacterial biodegradation in the marine environment also contributes to its breakdown.[5]

Q3: What are the common methods for quantifying this compound?

Several analytical methods are used for the quantification of this compound and its analogues. The most common are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying individual brevetoxin congeners.[6]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput screening method based on antibody recognition of brevetoxins.[7][8] It is sensitive but may have cross-reactivity with different brevetoxin analogues.[7][9]

  • Receptor Binding Assay (RBA): This functional assay measures the total toxic potency of a sample by assessing the binding of toxins to the voltage-gated sodium channel receptor.[8]

Q4: How should I store my samples to minimize this compound degradation?

To minimize degradation, samples should be protected from light and stored at low temperatures. For long-term storage, freezing at -20°C to -80°C is recommended for both sample extracts and tissues.[10] Samples should be stored in amber glass vials to prevent photodegradation and potential adsorption to plastic surfaces. If using glass, pretreatment of the vials may be necessary to prevent loss of the toxin to the glass surface.[7] Repeated freeze-thaw cycles should be avoided.[9]

Troubleshooting Guides

Issue 1: Low Recovery of this compound in Spiked Samples
Possible Cause Troubleshooting Step Rationale
Degradation during sample processing Work under low light conditions or use amber-colored labware. Keep samples on ice or in a cooling rack during extraction and processing.This compound is susceptible to photodegradation.[4] Lower temperatures slow down potential enzymatic degradation.
Adsorption to surfaces Use silanized glass vials or polypropylene tubes. For seawater samples, a pretreatment solution can be added to prevent loss of Brevetoxin to the glass surface.[7]Brevetoxins are lipophilic and can adsorb to glass and certain plastic surfaces, leading to lower measured concentrations.
Inefficient extraction Ensure the chosen solvent is appropriate for the sample matrix and the specific brevetoxin analogue. For shellfish tissue, homogenization followed by extraction with a solvent like methanol/water is common.[7] Ensure vigorous mixing and adequate extraction time.The complex polyether structure of this compound requires efficient disruption of the sample matrix for complete extraction.
pH-related instability Maintain a neutral to slightly acidic pH during extraction and in the final extract. Avoid strongly acidic or basic conditions.While specific data on pH-driven degradation is limited for brevetoxins, other complex polyethers can be susceptible to degradation at pH extremes.[11]
Issue 2: High Variability Between Replicate Samples
Possible Cause Troubleshooting Step Rationale
Inhomogeneous sample For solid samples like shellfish tissue, ensure thorough homogenization before taking aliquots for extraction.Brevetoxins may not be evenly distributed throughout the tissue.
Inconsistent sample handling Standardize all sample handling procedures, including exposure to light and temperature, extraction times, and solvent volumes.Even minor variations in handling can lead to different rates of degradation or extraction efficiency between samples.
Instrumental variability Check the performance of your analytical instrument (e.g., LC-MS/MS, ELISA reader) with standards and quality control samples.Instrument drift or malfunction can lead to inconsistent readings.
Issue 3: Unexpected Peaks or Results in Chromatograms (LC-MS/MS)
Possible Cause Troubleshooting Step Rationale
Presence of brevetoxin metabolites Consult literature on known brevetoxin metabolites and their mass transitions.[6] If possible, obtain standards for common metabolites for confirmation.Shellfish and other organisms can metabolize this compound into various derivatives that will have different retention times and mass-to-charge ratios.[1]
Degradation products Compare chromatograms of fresh samples with those that have been stored for some time or exposed to light. Photodegradation can produce a variety of by-products.[4]Degradation can lead to the formation of new compounds that may be detected by the instrument.
Matrix effects Perform a matrix effect study by comparing the response of a standard in pure solvent versus a post-extraction spiked blank matrix sample. If significant matrix effects are observed, consider further sample cleanup or the use of an internal standard.Components of the sample matrix can interfere with the ionization of the target analyte, leading to signal enhancement or suppression.

Data Presentation

Table 1: Recovery and Precision of Brevetoxin Quantification by LC-MS/MS in Shellfish

Brevetoxin AnalogueMean Recovery (%)Within-Laboratory Reproducibility (RSD %)
Brevetoxin-373 - 11214 - 18
Brevetoxin B573 - 11214 - 18
Brevetoxin B273 - 11214 - 18
S-desoxy brevetoxin B273 - 11214 - 18
Brevetoxin-26127
Brevetoxin B1Not determined12

Data adapted from a single-laboratory validation study.[6]

Table 2: Cross-Reactivity of a Commercial Brevetoxin ELISA Kit

Brevetoxin AnalogueCross-Reactivity (%)
PbTx-3100
Deoxy PbTx-2133
PbTx-5127
PbTx-2102
PbTx-983
PbTx-613
PbTx-15

Data indicates the relative response of different brevetoxin analogues in the ELISA compared to PbTx-3.[7]

Experimental Protocols

Protocol 1: Sample Collection and Preservation
  • Shellfish Tissue:

    • Collect shellfish and shuck them, removing the tissue.

    • Wash the tissue with deionized water, drain, and blot dry.

    • Homogenize the tissue using a blender or homogenizer.

    • Immediately place the homogenized tissue in an amber glass container and freeze at -20°C or lower until extraction.[10]

  • Seawater:

    • Collect water samples in clean amber glass bottles.

    • To prevent adsorption, a pretreatment solution may be added immediately after collection.[7]

    • Store samples on ice and in the dark during transport to the laboratory.

    • Upon arrival, either process immediately or freeze at -20°C.

Protocol 2: Extraction of this compound from Shellfish Tissue
  • Weigh 1.0 g of homogenized shellfish tissue into a glass centrifuge tube.

  • Add 9.0 mL of a methanol/deionized water (9:1 v/v) solution.

  • Cap the tube and shake vigorously for 2 minutes.

  • Centrifuge the mixture for 10 minutes at 3000 x g.

  • Carefully transfer the supernatant to a clean amber glass vial.

  • The extract is now ready for analysis or further cleanup if required. For some assays like ELISA, a further dilution in a specific sample diluent is necessary.[7]

Visualizations

experimental_workflow cluster_collection Sample Collection & Preservation cluster_extraction Extraction cluster_analysis Analysis Collection Collect Sample (Shellfish/Seawater) Preservation Preserve Immediately - Freeze at -20°C - Protect from light Collection->Preservation Extraction Homogenize & Extract (e.g., with Methanol) Preservation->Extraction Minimize light & heat exposure Centrifugation Centrifuge to Separate Supernatant Extraction->Centrifugation Quantification Quantify this compound (LC-MS/MS, ELISA, RBA) Centrifugation->Quantification Analyze supernatant

Caption: Workflow for this compound sample handling and analysis.

troubleshooting_workflow start This compound Quantification Issue (e.g., Low Recovery) check_storage Were samples stored correctly? (Frozen, dark) start->check_storage check_handling Was sample handling minimized? (Light/heat exposure) check_storage->check_handling Yes improve_storage Action: Review storage protocol. Use amber vials, freeze immediately. check_storage->improve_storage No check_extraction Was extraction efficient? (Solvent, homogenization) check_handling->check_extraction Yes improve_handling Action: Work on ice, use low light. check_handling->improve_handling No check_matrix Are matrix effects suspected? check_extraction->check_matrix Yes optimize_extraction Action: Optimize extraction solvent/time. check_extraction->optimize_extraction No perform_matrix_study Action: Conduct matrix effect study. Consider sample cleanup. check_matrix->perform_matrix_study Yes end Re-analyze Samples check_matrix->end No improve_storage->end improve_handling->end optimize_extraction->end perform_matrix_study->end

Caption: Troubleshooting decision tree for low this compound recovery.

degradation_pathway cluster_degradation Degradation Pathways PbTx2 This compound (PbTx-2) Photodegradation Photodegradation Products PbTx2->Photodegradation Sunlight Metabolites Metabolites (e.g., in shellfish) PbTx2->Metabolites Enzymatic Activity Biodegradation Bacterial Biodegradation Products PbTx2->Biodegradation Marine Bacteria

Caption: Simplified degradation pathways of this compound.

References

Technical Support Center: Refinement of Animal Models for Studying Sublethal Brevetoxin B Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the sublethal effects of Brevetoxin B (PbTx).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving sublethal exposure to this compound in animal models.

Issue Potential Cause Troubleshooting Steps
High mortality at presumed sublethal doses - Incorrect dose calculation: Errors in calculating the dose based on animal weight. - Vehicle effects: The vehicle used to dissolve this compound may have inherent toxicity or affect its bioavailability. - Animal strain/sex differences: Sensitivity to this compound can vary between different strains and sexes of rodents.[1] - Route of administration: Different administration routes (e.g., intraperitoneal vs. oral) have different absorption rates and toxicities.- Verify dose calculations: Double-check all calculations for dilution and administration volumes. - Vehicle control group: Always include a vehicle-only control group to assess baseline toxicity. - Pilot study: Conduct a pilot study with a small number of animals to determine the appropriate sublethal dose for the specific strain and sex being used. - Review literature: Consult literature for established LD50 and sublethal doses for the chosen animal model and administration route.[2][3]
High variability in behavioral or physiological responses - Inconsistent dosing: Variation in the administered volume or concentration of this compound. - Animal stress: Improper handling or stressful experimental conditions can influence physiological responses. - Circadian rhythm: Time of day of the experiment can affect animal behavior and metabolism.- Standardize administration technique: Ensure consistent and accurate administration of the toxin. For oral gavage, use appropriate needle sizes and techniques to minimize stress.[4] - Acclimatize animals: Allow animals to acclimate to the experimental environment and handling procedures to reduce stress.[5][6] - Consistent timing: Perform experiments at the same time each day to minimize variability due to circadian rhythms.
No observable effects at expected sublethal doses - Toxin degradation: this compound may degrade if not stored properly. - Low bioavailability: The chosen route of administration may result in poor absorption of the toxin. - Metabolism: Rapid metabolism and clearance of the toxin in the animal model.- Verify toxin integrity: Ensure proper storage of this compound and verify its concentration and purity. - Alternative administration route: Consider a different route of administration that may offer better bioavailability. - Time-course study: Conduct a time-course study to determine the peak effect time of the toxin.
Animal distress or adverse clinical signs - Dose is too high: The administered dose may be closer to a lethal dose than a sublethal one. - Pain or discomfort from administration: The administration procedure itself may be causing distress.- Reduce the dose: Lower the administered dose to a level that elicits the desired sublethal effects without causing severe distress. - Refine procedures: Refine handling and administration techniques to minimize pain and stress. Consider the use of analgesics if appropriate and justified in the experimental protocol.[7]

Frequently Asked Questions (FAQs)

1. What are the primary animal models used for studying sublethal this compound effects?

The most common animal models are rodents, specifically mice (e.g., Swiss, BALB/c) and rats (e.g., Sprague-Dawley, F344).[1][5][6] These models are used to investigate the neurotoxic, immunotoxic, and respiratory effects of sublethal brevetoxin exposure.

2. What are the typical sublethal doses of this compound used in these models?

Sublethal doses vary depending on the specific brevetoxin analog (e.g., PbTx-2, PbTx-3), the animal species and strain, and the route of administration. For example:

  • Intraperitoneal (i.p.) injection in mice: A sublethal dose of PbTx-2 has been reported at 0.15 mg/g body weight.[3]

  • Oral gavage in mice: For BTX-3, No Observed Adverse Effect Levels (NOAELs) have been identified at 100 µg/kg body weight for endpoints like decreased body temperature and weight in females.[8]

  • Inhalation in rats: Repeated exposure to brevetoxin-3 at concentrations around 50 µg/m³ has been shown to suppress the immune system.[5]

3. What are the key signaling pathways affected by sublethal this compound exposure?

This compound primarily targets voltage-gated sodium channels (VGSCs).[9] Its binding leads to persistent channel activation, causing an influx of sodium ions. This disrupts the ionic balance and leads to downstream effects, including:

  • Reversal of the Na+/Ca2+ exchanger, resulting in increased intracellular calcium.

  • Activation of N-methyl-D-aspartate (NMDA) receptors.

  • Phosphorylation and activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway, which is involved in synaptic plasticity and cell survival.[10][11]

4. What are some strategies for refining animal models in this compound research to improve animal welfare?

In line with the 3Rs principle (Reduction, Refinement, and Replacement), several strategies can be implemented:[12][13]

  • Reduction: Use the minimum number of animals required to obtain statistically significant data. Conduct power analyses to determine appropriate sample sizes.

  • Refinement:

    • Implement humane endpoints to minimize pain and suffering.

    • Use positive reinforcement training for procedures like handling and dosing to reduce stress.[7]

    • Provide environmental enrichment.

    • Optimize administration techniques (e.g., proper gavage needle size) to minimize discomfort.[4]

  • Replacement: Whenever possible, use in vitro models such as cell cultures (e.g., Neuro-2A, SJCRH30 cell lines) or in silico models to screen for toxicity and understand mechanisms of action before proceeding to in vivo studies.[14][15][16]

Quantitative Data Summary

Table 1: Sublethal Doses of this compound Analogs and Observed Effects in Rodent Models

Brevetoxin Analog Animal Model Route of Administration Dose/Concentration Observed Sublethal Effects Reference
PbTx-2MouseIntraperitoneal (i.p.)0.15 mg/gMinor histopathological effects, changes in gene expression related to acute phase inflammatory response.[3]
BTX-3Mouse (Female)Oral Gavage100 µg/kgNo Observed Adverse Effect Level (NOAEL) for decreased body temperature and body weight.[8]
BTX-3Mouse (Female)Oral Gavage250 µg/kgNo Observed Adverse Effect Level (NOAEL) for altered muscle activity.[17]
BTX-3Rat (Male, F344)Nose-only Inhalation50 µg/m³ (2 hr/day for 12 days)Suppression of humoral-mediated immunity, delayed clearance of influenza A virus.[5]
Brevetoxin-3Rat (Male, Sprague-Dawley)Nose-only Inhalation500 µg/m³ (0.5 or 2 hr/day for 5 days)Suppression of humoral-mediated immunity.[6]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) protocols.

Materials:

  • This compound (e.g., PbTx-3)

  • Appropriate vehicle (e.g., ≤ 5% DMSO in saline)[8]

  • Gavage needles (appropriate size for the mouse)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse accurately to calculate the correct dose volume.

    • Restrain the mouse firmly but gently, ensuring the head and body are in a vertical alignment to straighten the esophagus.[4]

  • Gavage Needle Measurement:

    • Measure the appropriate insertion length by placing the gavage needle alongside the mouse, with the tip at the last rib. The hub of the needle should align with the incisors. This prevents accidental insertion into the stomach.[4]

  • Administration:

    • Gently insert the gavage needle into the mouth, over the tongue, and into the pharynx. The mouse should swallow reflexively, allowing the needle to slide easily into the esophagus. Do not force the needle. [4]

    • Slowly administer the prepared this compound solution.

    • Withdraw the needle smoothly in the same direction it was inserted.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of distress, such as labored breathing or fluid coming from the nose.[4]

    • Monitor for expected sublethal effects at predetermined time points (e.g., 2, 24, and 48 hours).[18]

Protocol 2: Nose-Only Inhalation Exposure to this compound in Rats

This protocol is a general guideline for conducting nose-only inhalation studies and requires specialized equipment. All procedures must be approved by the IACUC.

Materials:

  • This compound (e.g., Brevetoxin-3)

  • Vehicle (e.g., ethanol-saline solution)[19]

  • Nose-only inhalation chamber

  • Nebulizer for aerosol generation

  • Restraint tubes for the rats

Procedure:

  • Animal Acclimation:

    • Prior to the study, acclimate the rats to the nose-only restraint tubes for increasing durations over several days to reduce stress.[5][6]

  • Aerosol Generation:

    • Prepare the this compound solution in the appropriate vehicle at the desired concentration.

    • Use a nebulizer to generate a stable and respirable aerosol of the toxin within the inhalation chamber.[5]

    • Monitor and characterize the aerosol concentration and particle size throughout the exposure period.[20]

  • Exposure:

    • Place the rats in the restraint tubes and connect them to the ports of the nose-only inhalation chamber.

    • Expose the animals to the brevetoxin aerosol for the predetermined duration (e.g., 2 hours).[5]

    • A control group should be exposed to a vehicle-only aerosol under identical conditions.

  • Post-Exposure Monitoring:

    • After exposure, remove the animals from the restraint tubes and return them to their cages.

    • Observe the animals for any clinical signs of toxicity.

    • Conduct endpoint analysis at specified time points post-exposure.

Visualizations

BrevetoxinB_Signaling_Pathway PbTx This compound (PbTx) VGSC Voltage-Gated Sodium Channel (VGSC) PbTx->VGSC Binds to Site 5 Na_influx Increased Intracellular Na+ Concentration VGSC->Na_influx Persistent Activation NaCa_exchanger Reversal of Na+/Ca2+ Exchanger Na_influx->NaCa_exchanger NMDA_R NMDA Receptor Activation Na_influx->NMDA_R Secondary to Glutamate Release Ca_influx Increased Intracellular Ca2+ Concentration NaCa_exchanger->Ca_influx NMDA_R->Ca_influx ERK_pathway ERK1/2 Signaling Pathway Activation Ca_influx->ERK_pathway CREB CREB Phosphorylation ERK_pathway->CREB Gene_expression Altered Gene Expression (e.g., BDNF) CREB->Gene_expression Cellular_effects Changes in Synaptic Plasticity & Cell Survival Gene_expression->Cellular_effects Experimental_Workflow_Oral_Gavage start Start: Animal Acclimation & Baseline Measurements dose_prep Dose Preparation: This compound in Vehicle start->dose_prep gavage Oral Gavage Administration dose_prep->gavage monitoring Post-Administration Monitoring (e.g., 2h, 24h, 48h) gavage->monitoring behavioral Behavioral Assessments (e.g., Grip Strength, Activity) monitoring->behavioral physiological Physiological Measurements (e.g., Body Weight, Temperature) monitoring->physiological tissue Tissue Collection & Endpoint Analysis behavioral->tissue physiological->tissue end End of Study tissue->end Refinement_Strategies_Logic goal Goal: Refine Animal Models for This compound Research reduction Reduction goal->reduction refinement Refinement goal->refinement replacement Replacement goal->replacement red_actions • Power analysis for sample size • Maximize data from each animal reduction->red_actions ref_actions • Humane endpoints • Improved handling & housing • Minimize procedural pain refinement->ref_actions rep_actions • In vitro cell-based assays • In silico computational models replacement->rep_actions

References

Technical Support Center: Enhancing Brevetoxin B Screening Assay Throughput

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the throughput of Brevetoxin B (PbTx-B) screening assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary high-throughput screening (HTS) methods for this compound?

A1: The main HTS methods for PbTx-B detection and quantification include competitive Enzyme-Linked Immunosorbent Assays (ELISA), cell-based cytotoxicity assays, and fluorescence-based receptor-binding assays. These methods offer significant advantages in terms of speed, cost, and sample throughput compared to traditional methods like the mouse bioassay.[1][2]

Q2: How does this compound exert its toxic effects?

A2: this compound binds to Site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs) in cell membranes.[3][4] This binding leads to persistent channel activation by shifting the activation potential to more negative values and inhibiting channel inactivation.[5] The resulting influx of sodium ions causes membrane depolarization, leading to uncontrolled nerve firing and cytotoxicity.[6]

Q3: Which cell lines are suitable for high-throughput cytotoxicity screening of this compound?

A3: The mouse neuroblastoma cell line (Neuro-2A) is traditionally used, often sensitized with ouabain and veratridine to enhance sensitivity.[1][7] However, for higher throughput and to avoid the confounding effects of sensitizing agents, the human rhabdomyosarcoma cell line SJCRH30 has shown promise, exhibiting good sensitivity to PbTx-B without the need for ouabain and veratridine.[7]

Q4: What are the key advantages of a fluorescence-based receptor-binding assay over a radioligand-binding assay?

A4: Fluorescence-based assays are quicker, safer, and more cost-effective than traditional radioligand-binding assays. They do not generate radioactive waste and eliminate the need for specialized facilities and handling procedures for radioactive materials.

Data Presentation: Comparison of this compound Screening Assays

The following tables summarize quantitative data for key this compound screening assays to facilitate easy comparison.

Table 1: Performance Characteristics of Common this compound Screening Assays

Assay TypeTypical ThroughputLimit of Detection (LOD)Assay TimeKey AdvantagesKey Disadvantages
Competitive ELISA High (96- or 384-well plates)0.2 - 2 ng/mL[8][9]< 2 hours[10]Rapid, no live cells required, cost-effective.Cross-reactivity with different brevetoxin analogs can vary.
Cytotoxicity (Neuro-2A) Medium to High (96- or 384-well plates)EC50: ~5.8 ng/mL (PbTx-3)[11]24 - 48 hoursMeasures functional toxicity.Requires cell culture facilities, longer incubation times.
Cytotoxicity (SJCRH30) Medium to High (96- or 384-well plates)EC50 values in the low µM range for PbTx-2[7]48 hoursNo need for sensitizing agents like ouabain and veratridine.May have lower sensitivity than sensitized Neuro-2A cells.
Fluorescence Receptor Binding High (96- or 384-well plates)Kd in the low nM range.< 4 hoursNo radioactive materials, direct measure of binding affinity.Requires purified receptor source and fluorescently labeled toxin.
Radioligand Receptor Binding Low to MediumHigh sensitivity (pM to nM range).4 - 6 hoursGold standard for binding affinity studies.Use of radioactive materials, high cost, low throughput.

Table 2: Reported EC50 Values for this compound Analogs in Cytotoxicity Assays

Brevetoxin AnalogCell LineAssay ConditionsEC50 ValueReference
PbTx-1SJCRH3048h incubation, XTT assay~10 µM[7]
PbTx-2SJCRH3048h incubation, XTT assay~1 µM[7]
PbTx-2THP-124h incubation, XTT assay~2 µM[12]
PbTx-3Neuro-2AWith ouabain and veratridine5.8 ng/mL[11]
PbTx-3THP-124h incubation, XTT assay> 50 µM[12]
PbTx-6THP-124h incubation, XTT assay~2 µM[12]

Experimental Protocols

High-Throughput Competitive ELISA Protocol
  • Plate Coating: Coat a 96-well microtiter plate with sheep anti-Brevetoxin antibodies and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a suitable washing buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add standards or samples containing this compound, followed by the addition of a Brevetoxin-enzyme conjugate (e.g., Brevetoxin-HRP). Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the amount of this compound in the sample.

High-Throughput Cytotoxicity Assay Protocol (SJCRH30 Cell Line)
  • Cell Seeding: Seed SJCRH30 cells into a 96- or 384-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a cell culture incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for 48 hours in the cell culture incubator.

  • Viability Reagent Addition: Add a cell viability reagent (e.g., resazurin, CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Incubation: Incubate for the recommended time (typically 1-4 hours) to allow for the conversion of the reagent by viable cells.

  • Data Acquisition: Measure the fluorescence or luminescence using a microplate reader. A decrease in signal indicates a reduction in cell viability and thus, cytotoxicity.

Troubleshooting Guides

Competitive ELISA
IssuePossible Cause(s)Recommended Solution(s)
High Background Signal - Insufficient washing- Ineffective blocking- Antibody concentration too high- Increase the number of wash cycles or the soaking time.- Optimize the blocking buffer and incubation time.- Titrate the primary and/or secondary antibody to the optimal concentration.
Low Signal - Reagents not at room temperature- Insufficient incubation times- Inactive enzyme conjugate- Ensure all reagents are equilibrated to room temperature before use.- Increase the incubation times for the antibody and substrate steps.- Use a fresh batch of enzyme conjugate.
High Well-to-Well Variability - Inconsistent pipetting- Improper mixing of reagents- Edge effects on the plate- Use a multichannel pipette or an automated liquid handler for better precision.- Ensure thorough mixing of all reagents before adding to the plate.- Avoid using the outer wells of the plate or fill them with buffer.
Cytotoxicity Assays
IssuePossible Cause(s)Recommended Solution(s)
High Variability Between Replicates - Uneven cell seeding- Edge effects- Inconsistent compound addition- Ensure a single-cell suspension before seeding and mix the cell suspension between plating.- Use a humidified incubator and consider not using the outer wells.- Utilize automated liquid handlers for precise compound delivery.
Low Assay Window (Signal-to-Background) - Low cell number- Suboptimal incubation time- Insensitive viability reagent- Optimize the initial cell seeding density.- Perform a time-course experiment to determine the optimal incubation time for toxicity.- Test different cell viability reagents to find one with a better dynamic range.
Compound Interference - Compound is fluorescent or quenches the signal- Compound precipitates at high concentrations- Run a control plate with the compound but without cells to check for autofluorescence.- Assess the solubility of the compound in the assay media and reduce the highest concentration if necessary.

Visualizations

Brevetoxin_Signaling_Pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_Influx Increased Na+ Influx VGSC->Na_Influx 2. Persistent Activation Brevetoxin_B This compound Brevetoxin_B->VGSC 1. Binding Binding Binds to Site 5 Depolarization Membrane Depolarization Na_Influx->Depolarization 3. Ion Imbalance AP_Firing Uncontrolled Action Potential Firing Depolarization->AP_Firing 4. Hyperexcitability Cytotoxicity Cytotoxicity AP_Firing->Cytotoxicity 5. Cellular Stress

Caption: this compound signaling pathway leading to cytotoxicity.

HTS_Workflow cluster_prep Assay Preparation cluster_exec Assay Execution (Automated) cluster_acq Data Acquisition & Analysis Plate_Prep Plate Preparation (Coating/Cell Seeding) Compound_Addition Compound Addition Plate_Prep->Compound_Addition Compound_Prep Compound Library (Serial Dilution) Compound_Prep->Compound_Addition Incubation Incubation Compound_Addition->Incubation Reagent_Addition Reagent Addition Incubation->Reagent_Addition Plate_Reading Plate Reading (Absorbance/Fluorescence) Reagent_Addition->Plate_Reading Data_Analysis Data Analysis (Curve Fitting, Hit ID) Plate_Reading->Data_Analysis Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation

Caption: General high-throughput screening workflow for this compound.

Troubleshooting_Logic Start Assay Fails QC Check_Signal High Background or Low Signal? Start->Check_Signal High_BG Review Washing/Blocking Steps and Reagent Concentrations Check_Signal->High_BG High BG Low_Signal Check Reagent Viability and Incubation Times Check_Signal->Low_Signal Low Signal Check_Variability High Variability? High_BG->Check_Variability Low_Signal->Check_Variability High_Var Verify Pipetting/Liquid Handling and Cell Seeding Consistency Check_Variability->High_Var Yes Check_Controls Review Positive/Negative Controls Check_Variability->Check_Controls No High_Var->Check_Controls End Assay Optimized Check_Controls->End

Caption: Logical troubleshooting flow for this compound HTS assays.

References

Technical Support Center: Statistical Analysis of Brevetoxin B Toxicity Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brevetoxin B (PbTx-2). The information is designed to address specific issues that may arise during experimental analysis of brevetoxin toxicity and to provide guidance on best practices for data acquisition and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound toxicity data?

A1: Variability in this compound toxicity data can arise from several sources throughout the experimental workflow. Key contributors include the analytical method employed, matrix effects from the sample source (e.g., shellfish tissue), and the inherent biological variability of the test system. For instance, multi-laboratory studies have shown that the between-laboratory relative standard deviations (RSD) can range from 10% to 44% depending on the assay.[1]

Q2: Which analytical method is most reliable for quantifying this compound?

A2: The choice of analytical method depends on the specific research question, required sensitivity, and available resources. Liquid chromatography-mass spectrometry (LC-MS) is highly specific and sensitive, but can be affected by the lack of certified standards for all brevetoxin metabolites.[1] Enzyme-linked immunosorbent assays (ELISAs) offer high throughput and good performance, with between-laboratory RSDs as low as 10-20%.[1] The neuroblastoma (N2a) cell-based assay is very sensitive but can exhibit high data variation.[1]

Q3: What are "matrix effects" and how do they impact this compound analysis?

A3: Matrix effects refer to the interference of other components within the sample (the "matrix") with the detection and quantification of the target analyte, in this case, this compound. In shellfish extracts, for example, lipids and other co-extracted substances can suppress or enhance the signal in LC-MS analysis, leading to inaccurate quantification.[2] Sample cleanup procedures are crucial to minimize these effects.[3]

Troubleshooting Guides

Neuroblastoma (N2a) Cytotoxicity Assay

Problem: High variability in EC50 values between experiments.

  • Possible Cause 1: Inconsistent cell density.

    • Solution: Ensure a consistent cell seeding density across all wells and plates. Low cell density can lead to poor signal-to-noise ratios.[4][5]

  • Possible Cause 2: Variability in ouabain and veratridine concentrations.

    • Solution: Prepare fresh ouabain and veratridine solutions and use a consistent final concentration. The literature reports a wide range of concentrations used (5-50 µM for veratridine), which contributes to inter-assay variability.[4]

  • Possible Cause 3: Non-linear dose-response curves.

    • Solution: Brevetoxin can produce non-sigmoidal, polynomial-shaped dose-response curves in N2a assays, making EC50 calculations highly variable.[4][6][7] Consider using alternative models for curve fitting or a different cell line, such as SJCRH30, which may not require ouabain and veratridine.[6][7]

Problem: High background signal in control wells.

  • Possible Cause 1: Cytotoxicity of ouabain/veratridine.

    • Solution: Ouabain and veratridine themselves can be toxic to the cells.[8] Optimize the concentrations to sensitize the cells to brevetoxin without causing excessive cell death in the controls.

  • Possible Cause 2: Contamination of cell culture.

    • Solution: Regularly check cell cultures for any signs of contamination. Use aseptic techniques throughout the experimental process.

LC-MS/MS Analysis

Problem: Poor recovery of this compound from shellfish samples.

  • Possible Cause 1: Inefficient extraction protocol.

    • Solution: The choice of extraction solvent significantly impacts recovery. Acetone extraction has been shown to yield higher recovery rates compared to ethyl ether for shellfish tissue.[9] A common procedure involves extraction with acetone, followed by a series of cleanup steps.[2]

  • Possible Cause 2: Matrix effects suppressing the signal.

    • Solution: Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before LC-MS/MS analysis.[2]

Problem: Inaccurate quantification of total brevetoxin toxicity.

  • Possible Cause: Lack of standards for all metabolites.

    • Solution: this compound is metabolized into various derivatives in shellfish.[10] Quantifying only the parent compound can lead to an underestimation of total toxicity. If standards are unavailable, consider using a method that measures the combined toxic effect, such as a receptor binding assay or ELISA with broad cross-reactivity.[1]

ELISA

Problem: Inconsistent results or high coefficient of variation (CV%).

  • Possible Cause 1: Improper storage or handling of reagents.

    • Solution: Store the ELISA kit components at the recommended temperature (usually 2-8°C) and allow them to reach room temperature before use.[11] Avoid exposure of the substrate solution to direct sunlight.[12]

  • Possible Cause 2: Inaccurate pipetting or incubation times.

    • Solution: Use calibrated pipettes and ensure precise timing for all incubation steps. Deviations can lead to significant errors in the final absorbance readings.[11]

  • Possible Cause 3: Cross-reactivity with different brevetoxin analogs.

    • Solution: Be aware of the cross-reactivity profile of the antibody used in the kit.[13] Different analogs will be detected with varying efficiencies, which can affect the accuracy of total brevetoxin concentration measurements.

Data Presentation

Table 1: Comparison of Performance Parameters for Different this compound Analytical Methods

Analytical MethodAverage Recovery (%)Within-Laboratory RSDr (%)Between-Laboratory RSDR (%)
LC-MS/MS 781444
ELISA 871016
Receptor Binding Assay (96-well) 1361623
Receptor Binding Assay (Test-tube) 972739

Data compiled from a multi-laboratory study on shellfish tissue extracts.[1]

Table 2: Single-Laboratory Validation of LC-MS/MS for Brevetoxin Quantification in Shellfish

Brevetoxin AnalogMatrixMethod Recovery (%)Within-Laboratory Reproducibility (RSD %)
Brevetoxin-2 (PbTx-2)Multiple6127
Brevetoxin-3 (PbTx-3)Multiple73-11214-18
Brevetoxin B1Hard Clam-12
Brevetoxin B2Multiple73-11214-18
Brevetoxin B5Multiple73-11214-18
S-desoxy Brevetoxin B2Multiple73-11214-18

Data from a single-laboratory validation study.[14][15][16] Recovery and precision were determined using fortified shellfish flesh at 0.05 mg/kg.

Experimental Protocols

This compound Extraction from Shellfish Tissue for LC-MS/MS Analysis
  • Homogenization: Homogenize shellfish tissue using a blender.

  • Extraction: Extract the homogenate with acetone. Centrifuge the mixture to pellet the solids.

  • Supernatant Collection: Combine the supernatants from multiple extractions.

  • Solvent Evaporation: Evaporate the acetone from the combined supernatant.

  • Re-solubilization and Hexane Wash: Re-solubilize the residue in 80% methanol and wash with n-hexane to remove lipids.

  • Methanol Evaporation: Evaporate the methanol from the washed extract.

  • Solid-Phase Extraction (SPE) Cleanup: Re-solubilize the residue in 25% methanol and apply it to a C18 SPE column.

  • Elution: Elute the brevetoxins from the SPE column with 100% methanol.

  • Final Preparation: Evaporate the methanol and re-solubilize the final extract in methanol for LC-MS/MS analysis.[2]

Neuroblastoma (N2a) Cytotoxicity Assay
  • Cell Seeding: Plate Neuro-2A cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[4]

  • Treatment: Treat the cells with a serial dilution of this compound. A subset of cells should also be treated with ouabain (e.g., 500 µM) and veratridine (e.g., 25 µM) at the same time as the brevetoxin treatment.[4]

  • Incubation: Incubate the treated plates for 24-72 hours.[4]

  • Cytotoxicity Measurement: Assess cell viability using a suitable method, such as a fluorescence-based assay with nuclear staining (e.g., Hoechst 33342) or a colorimetric assay (e.g., MTT or XTT).[4][17]

  • Data Analysis: Calculate the percentage of cell survival relative to control wells and determine the EC50 value by fitting the data to an appropriate dose-response curve.

Visualizations

Brevetoxin_Signaling_Pathway PbTx2 This compound (PbTx-2) VGSC Voltage-Gated Sodium Channel (VGSC) Site 5 PbTx2->VGSC Binds to Na_influx Na+ Influx VGSC->Na_influx Persistent Activation Depolarization Membrane Depolarization Na_influx->Depolarization Leads to Repetitive_Firing Repetitive Neuronal Firing Depolarization->Repetitive_Firing Neurotoxicity Neurotoxicity Repetitive_Firing->Neurotoxicity

Caption: this compound binds to and persistently activates voltage-gated sodium channels, leading to neurotoxicity.

Experimental_Workflow Sample Shellfish Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Acetone) Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Analysis Analysis Cleanup->Analysis LCMS LC-MS/MS Analysis->LCMS ELISA ELISA Analysis->ELISA N2a N2a Assay Analysis->N2a Data Data Interpretation & Statistical Analysis LCMS->Data ELISA->Data N2a->Data

Caption: A generalized experimental workflow for the analysis of this compound in shellfish samples.

Caption: Key factors contributing to the variability observed in this compound toxicity data.

References

Validation & Comparative

A Comparative Guide to Brevetoxin B Detection: ELISA vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of Brevetoxin B (PbTx-2) and its analogs are critical for public health, environmental monitoring, and toxicological studies. Brevetoxins are potent neurotoxins produced by the dinoflagellate Karenia brevis, responsible for neurotoxic shellfish poisoning (NSP).[1] This guide provides a detailed comparison of two primary analytical methods: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering insights into their respective methodologies, performance characteristics, and ideal applications.

Mechanism of Action: Brevetoxin Signaling

Brevetoxins exert their toxic effects by targeting voltage-gated sodium channels (VGSCs) in nerve cells.[1][2] They bind to site 5 on the alpha-subunit of the channel, leading to persistent activation.[1][3] This binding lowers the activation potential required to open the channel, inhibits its inactivation, and prolongs the mean open time.[1][4] The result is an uncontrolled influx of sodium ions, leading to nerve cell depolarization, repetitive firing, and the disruption of normal neurological processes that characterize NSP.[1][3]

cluster_membrane Cell Membrane VGSC_closed Voltage-Gated Sodium Channel (VGSC) (Resting State) VGSC_open VGSC (Persistent Activation) VGSC_closed->VGSC_open Lowers Activation Potential Na_influx Na+ Influx VGSC_open->Na_influx Brevetoxin This compound (PbTx-2) Brevetoxin->VGSC_closed Binds to Site 5 Depolarization Membrane Depolarization Na_influx->Depolarization Neurotoxicity Neurotoxicity (NSP) Depolarization->Neurotoxicity Disrupts Neurological Processes

Caption: this compound mechanism of action on a voltage-gated sodium channel.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA for brevetoxin detection is typically a competitive immunoassay.[5] This method is based on the competition between the brevetoxin in the sample and a labeled brevetoxin conjugate for a limited number of specific antibody binding sites, which are immobilized on a microtiter plate.[5] The resulting color signal is inversely proportional to the concentration of brevetoxin in the sample.[5]

Detailed Protocol:

  • Reagent Preparation: All reagents and samples are brought to room temperature.[6]

  • Sample Addition: 50 µL of standards, controls, or samples are dispensed into the appropriate wells of the antibody-coated microplate.[6]

  • Antibody Addition: 100 µL of the anti-brevetoxin antibody solution is added to each well.[6]

  • Incubation: The plate is gently shaken and incubated for 30 minutes at room temperature.[6] During this time, competitive binding occurs.

  • Washing: The contents of the wells are decanted, and the plate is washed three times with 250 µL of wash solution per well to remove unbound material.[6]

  • Substrate Reaction: 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution is added to each well and incubated for 15 minutes at room temperature.[6]

  • Stopping Reaction: The enzymatic reaction is stopped by adding 100 µL of stop solution to each well.[6]

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The concentration of brevetoxin in the samples is determined by interpolation from a standard curve constructed with each run.[5][6]

A Add Standards & Samples to Antibody-Coated Plate B Add Anti-Brevetoxin Antibody A->B C Incubate (30 min) Competitive Binding Occurs B->C D Wash Plate (3x) Remove Unbound Reagents C->D E Add TMB Substrate D->E F Incubate (15 min) Color Develops E->F G Add Stop Solution F->G H Read Absorbance (450 nm) Calculate Concentration G->H

Caption: General experimental workflow for a competitive this compound ELISA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It allows for the definitive identification and quantification of specific brevetoxin analogs.[7]

Detailed Protocol:

  • Sample Extraction: Shellfish tissue (e.g., 2g) is homogenized and extracted with a solvent like 80% aqueous methanol or acetone.[8][9] The mixture is centrifuged to pellet solids.

  • Solvent Partitioning & Cleanup: The supernatant is often washed with a non-polar solvent like n-hexane to remove lipids.[8] The methanolic layer is then diluted and subjected to Solid Phase Extraction (SPE) using a C18 or similar cartridge for cleanup and concentration.[8][9]

  • Elution: The brevetoxins are eluted from the SPE cartridge with 100% methanol, which is then evaporated.[8] The residue is reconstituted in a suitable solvent (e.g., methanol) for analysis.[8]

  • LC Separation: The prepared sample is injected into an HPLC system. Separation is typically achieved on a C8 or C18 reversed-phase column with a gradient mobile phase of water and acetonitrile containing a modifier like acetic acid.[8][10]

  • MS/MS Detection: The column eluent is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode.[10] Analytes are detected and quantified using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for each brevetoxin analog.[9][11]

A Homogenize & Extract Sample (e.g., Acetone, Methanol) B Centrifuge & Collect Supernatant A->B C Solid Phase Extraction (SPE) Cleanup & Concentration B->C D Elute, Evaporate & Reconstitute Sample C->D E Inject into HPLC (C18 Column Separation) D->E F Electrospray Ionization (ESI) E->F G Tandem Mass Spectrometry (MRM Detection) F->G H Data Analysis (Identify & Quantify Analogs) G->H

Caption: General experimental workflow for this compound LC-MS/MS analysis.

Quantitative Data Comparison

The performance of ELISA and LC-MS/MS for brevetoxin detection varies significantly in terms of sensitivity, specificity, and precision.

ParameterELISALC-MS/MSSource(s)
Specificity Detects total brevetoxin-like compounds due to antibody cross-reactivity with multiple analogs.High; resolves and quantifies individual brevetoxin analogs (e.g., PbTx-2, PbTx-3, BTX-B5).[12][13],[9][10]
Quantitative Range 0.04 - 2.00 ng/mL (in human plasma for PbTx-3)Analyte-dependent, typically in the low ng/g to mg/kg range.[12][14]
Limit of Detection (LOD) / Quantitation (LOQ) LOD in spiked oysters: 2.5 µ g/100g (25 ng/g)LOQ in shellfish: 5 µg/kg (5 ng/g) for each toxin.[15],[16]
Precision (RSD) <20% (inter- and intraday)Within-lab reproducibility: 14-18% (up to 27% for PbTx-2).[12][14],[17][18]
Accuracy (Recovery) 94.0% - 109% (inter- and intraday)73% - 112% for various analogs in shellfish.[12][14],[10][17]
Sample Throughput High (96-well plate format)Lower (sequential sample injection)[5]
Confirmation Positive samples may require confirmation by another method.[5]Considered a confirmatory method due to high specificity.[12]

Cross-Validation of Methods

For comprehensive monitoring and research, ELISA and LC-MS/MS are often used in a complementary fashion. ELISA serves as a rapid, high-throughput screening tool to identify potentially positive samples. LC-MS/MS is then employed as a confirmatory method to eliminate false positives and provide precise quantification of the specific brevetoxin congeners present.[12]

cluster_screening Screening Phase cluster_confirmation Confirmation Phase Samples Large Batch of Samples ELISA ELISA Analysis Samples->ELISA Negative Negative Samples (Below Threshold) ELISA->Negative Positive Presumptive Positive Samples ELISA->Positive LCMS LC-MS/MS Analysis Results Confirmed & Quantified Results LCMS->Results Positive->LCMS For Confirmation

Caption: Logical workflow for cross-validation of ELISA and LC-MS/MS.

Conclusion

Both ELISA and LC-MS/MS are powerful tools for the detection of this compound. The choice of method depends on the specific research or monitoring objective.

  • ELISA is an ideal choice for rapid screening of a large number of samples, such as in routine environmental monitoring or initial toxicological assessments.[15] Its high throughput and relative ease of use make it cost-effective for identifying samples that require further investigation. However, its results represent the total "brevetoxin-like" immunoreactivity and may lack the specificity to distinguish between different analogs.[12]

  • LC-MS/MS is the gold standard for confirmation and precise quantification .[7] Its ability to separate and identify individual brevetoxin congeners is essential for detailed toxicological studies, regulatory enforcement, and research into toxin metabolism.[10] While it has a lower throughput and requires more extensive sample preparation and sophisticated instrumentation, its superior specificity and accuracy are indispensable for definitive analysis.

References

Brevetoxin A and Brevetoxin B Subtypes: A Comparative Guide on Their Toxicological Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the toxicity of Brevetoxin A (PbTx-A) and Brevetoxin B (PbTx-B) subtypes. The information presented is supported by experimental data to assist researchers in understanding the nuanced differences in the toxicological profiles of these marine neurotoxins.

Introduction to Brevetoxins

Brevetoxins are a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These lipid-soluble polyether compounds are known to cause neurotoxic shellfish poisoning (NSP) in humans and widespread fish kills.[1] Brevetoxins are broadly classified into two structural backbones: Brevetoxin A and this compound.[1] This guide focuses on the comparative toxicity of the primary subtypes within these two groups.

The primary mechanism of action for all brevetoxins is their binding to site 5 on the alpha-subunit of voltage-gated sodium channels (VSSCs).[2] This binding leads to persistent channel activation, causing an influx of sodium ions, membrane depolarization, and repetitive neuronal firing.[2]

Comparative Toxicity Data

The following tables summarize the available quantitative data on the in vivo and in vitro toxicity of various Brevetoxin A and B subtypes.

In Vivo Toxicity Data
Toxin SubtypeAnimal ModelRoute of AdministrationLD50 (µg/kg)Reference
PbTx-1 (A-type) MouseIntraperitoneal180[3]
PbTx-2 (B-type) MouseIntraperitoneal170 - 500[4]
PbTx-2 (B-type) MouseOral6600[5]
PbTx-3 (B-type) MouseOral520[5]
PbTx-6 (B-type) MouseIntraperitoneal~5x higher than PbTx-2[4]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

In Vitro Cytotoxicity Data
Toxin SubtypeCell LineAssayEndpointValueReference
PbTx-1 (A-type) Neuro-2aFluorescence Microscopy% Cytotoxicity @ 0.1 µM20-30%[6]
PbTx-2 (B-type) Neuro-2aFluorescence Microscopy% Cytotoxicity @ 0.1 µM40-50%[6]
PbTx-1 (A-type) -icELISAIC50 (µg/kg)52.61[7]
PbTx-2 (B-type) -icELISAIC50 (µg/kg)60.71[7]
PbTx-3 (B-type) -icELISAIC50 (µg/kg)51.83[7]
PbTx-2 (B-type) Jurkat E6-1Cellular ProliferationIC50Most cytotoxic[2]
PbTx-3 (B-type) Jurkat E6-1Cellular ProliferationIC50Less cytotoxic than PbTx-2 & 6[2]
PbTx-6 (B-type) Jurkat E6-1Cellular ProliferationIC50Less cytotoxic than PbTx-2[2]
PbTx-9 (B-type) Jurkat E6-1Cellular ProliferationIC50Least cytotoxic[2]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. icELISA stands for indirect competitive enzyme-linked immunosorbent assay.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by brevetoxins and a typical experimental workflow for assessing their cytotoxicity.

Brevetoxin_Signaling_Pathway cluster_membrane Cell Membrane VSSC Voltage-Gated Sodium Channel (VSSC) Na_influx Na+ Influx VSSC->Na_influx Persistent Activation Brevetoxin Brevetoxin Brevetoxin->VSSC Binds to Site 5 Depolarization Membrane Depolarization Na_influx->Depolarization Ca_increase Increased Intracellular Ca2+ Depolarization->Ca_increase ERK_activation ERK1/2 Activation Ca_increase->ERK_activation Neuronal_response Altered Neuronal Survival & Plasticity ERK_activation->Neuronal_response Cytotoxicity_Assay_Workflow Start Start Cell_Culture Culture Neuro-2a cells Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Add Brevetoxins (with Ouabain & Veratridine) Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., Fluorescence Microscopy) Incubation->Assay Data_Analysis Analyze Data (Calculate % Cytotoxicity or EC50) Assay->Data_Analysis End End Data_Analysis->End

References

Interspecies Susceptibility to Brevetoxin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential susceptibility of various species to Brevetoxin B (PbTx-2), a potent neurotoxin produced by the marine dinoflagellate Karenia brevis. Understanding these interspecies differences is critical for toxicological risk assessment, the development of therapeutic countermeasures, and the use of brevetoxins as pharmacological tools. This document summarizes key quantitative toxicity data, details relevant experimental methodologies, and illustrates the underlying molecular mechanisms.

Quantitative Toxicity Data

The susceptibility to this compound varies significantly across different species and is influenced by the route of administration. The following tables summarize the available quantitative data from in vivo and in vitro studies.

In Vivo Lethality Data (LD50)

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. Significant variations in LD50 values for this compound and its analogs have been observed across different species.

SpeciesToxinRoute of AdministrationLD50Reference(s)
Mouse (Mus musculus)This compound (PbTx-2)Intraperitoneal (i.p.)0.35 mg/kg[1]
Mouse (Mus musculus)This compound mixture (BTX-B)Intraperitoneal (i.p.)455 µg/kg[2]
Mouse (Mus musculus)Brevetoxin 3 (PbTx-3)Oral>4000 µg/kg (mortality observed)[3]
Fish (Medaka, Oryzias latipes) embryoBrevetoxin 3 (PbTx-3)Microinjection4.0 ng/egg[4][5]
FishBrevetoxin 1 (PbTx-1)Waterborne4 ng/mL[6]

Note: There are inconsistencies in the reported units for mouse LD50 values in the literature; the values presented here are as cited in the respective sources.

In Vitro Cytotoxicity Data (EC50/IC50)

In vitro assays using cell cultures from different species provide valuable insights into the cellular mechanisms of toxicity and allow for a more controlled comparison of susceptibility.

Cell Line/Primary CultureSpecies of OriginToxinEC50/IC50Reference(s)
Cerebellar Granule NeuronsRat (Rattus norvegicus)This compound (PbTx-2)80.5 ± 5.9 nM[7]
Neuro-2A (N2a)Mouse (Mus musculus)This compound (PbTx-2)~0.1 µM (initial cytotoxicity)[8]
SJCRH30Human (Homo sapiens)This compound (PbTx-2)More sensitive than Neuro-2A[8]
THP-1 (monocytes)Human (Homo sapiens)This compound (PbTx-2)Low µM range[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess this compound toxicity.

In Vivo Acute Toxicity: Mouse Bioassay

The mouse bioassay is a standard method for determining the toxicity of brevetoxin samples, particularly in the context of shellfish monitoring.

  • Animal Model: ICR or Swiss Webster mice are commonly used.

  • Toxin Preparation and Administration:

    • Brevetoxin is typically extracted from shellfish tissue or algal cultures using acetone.[6]

    • The extract is then dissolved in a suitable vehicle. Historically, cottonseed oil was used, but 1-5% Tween-60 in saline is now more common to improve solubility and consistency.[2][6]

    • A single dose is administered via intraperitoneal (i.p.) injection.[2]

  • Observation:

    • Mice are observed for clinical signs of toxicity, which may include neurotoxic symptoms like convulsions, ataxia, and respiratory distress.[2][3]

    • The time to death is recorded over a specified period, typically up to 24 or 48 hours.[2]

  • LD50 Calculation: The LD50 value is calculated using statistical methods based on the mortality rates at different dose levels.

In Vitro Cytotoxicity: Neuro-2A Cell Assay

The Neuro-2A (N2a) neuroblastoma cell line is frequently used to assess the cytotoxicity of neurotoxins that act on voltage-gated sodium channels.

  • Cell Culture:

    • Neuro-2A cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded in multi-well plates at a specific density and allowed to adhere overnight.[8]

  • Toxin Exposure:

    • To enhance sensitivity to brevetoxins, cells are often co-treated with ouabain (a Na+/K+-ATPase inhibitor) and veratridine (another sodium channel activator).[8]

    • This compound is added at various concentrations, and the cells are incubated for a defined period (e.g., 24-48 hours).[8]

  • Viability Assessment:

    • Cell viability is measured using various assays, such as the MTT or XTT assay, which measure metabolic activity, or by using fluorescent dyes that stain dead or live cells.[8]

  • EC50/IC50 Calculation: The effective concentration (EC50) or inhibitory concentration (IC50) is determined by plotting cell viability against toxin concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The primary molecular target of this compound is the voltage-gated sodium channel (VGSC). Its binding leads to a cascade of downstream events culminating in cellular dysfunction and toxicity.

This compound Signaling Pathway

This compound binds to site 5 on the α-subunit of VGSCs, causing the channels to open at normal resting membrane potentials and remain open for longer periods.[10] This leads to a persistent influx of sodium ions (Na+), resulting in membrane depolarization. The sustained depolarization triggers excessive release of neurotransmitters, such as glutamate, leading to excitotoxicity, particularly in neurons.[7] This excitotoxicity is mediated by the overactivation of glutamate receptors like the NMDA receptor, leading to a massive influx of calcium ions (Ca2+), which in turn activates various downstream pathways that can lead to cell death.

BrevetoxinB_Signaling_Pathway PbTx2 This compound (PbTx-2) VGSC Voltage-Gated Sodium Channel (VGSC) PbTx2->VGSC Binds to Site 5 Na_influx Persistent Na+ Influx VGSC->Na_influx Persistent Activation Depolarization Membrane Depolarization Na_influx->Depolarization NT_release Neurotransmitter Release (e.g., Glutamate) Depolarization->NT_release GluR Glutamate Receptor Activation (e.g., NMDA) NT_release->GluR Ca_influx Excessive Ca2+ Influx GluR->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Cell Death Ca_influx->Excitotoxicity

Caption: this compound signaling pathway.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxicity of this compound using a cell-based assay.

Cytotoxicity_Workflow start Start culture_cells Culture Neuronal Cells (e.g., Neuro-2A) start->culture_cells seed_plates Seed Cells into Multi-well Plates culture_cells->seed_plates exposure Expose Cells to Toxin (with Ouabain/Veratridine) seed_plates->exposure toxin_prep Prepare this compound Serial Dilutions toxin_prep->exposure incubation Incubate for 24-48 hours exposure->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay data_acquisition Acquire Data (e.g., Spectrophotometer) viability_assay->data_acquisition analysis Analyze Data & Calculate EC50/IC50 data_acquisition->analysis end End analysis->end

Caption: In vitro cytotoxicity workflow.

References

Brevetoxin B: A Comparative Analysis of its Activity on Voltage-Gated Sodium Channel Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activity of Brevetoxin B (PbTx-2), a potent neurotoxin produced by the dinoflagellate Karenia brevis, across various voltage-gated sodium channel (NaV) isoforms. Brevetoxins are known to bind to site 5 on the α-subunit of these channels, causing persistent activation and leading to the symptoms of Neurotoxic Shellfish Poisoning (NSP).[1] Understanding the isoform-specific interactions of this compound is crucial for neuropharmacology and the development of potential therapeutics.

Quantitative Comparison of this compound Activity

The following tables summarize the key quantitative data on the effects of this compound (specifically the congeners PbTx-3 and PbTx-2) on different human NaV channel isoforms. The data is compiled from electrophysiological and binding assay studies.

Table 1: Electrophysiological Effects of PbTx-3 on Human NaV Isoforms

Data from this table is sourced from a 2023 study utilizing automated patch-clamp electrophysiology on human NaV channels expressed in mammalian cells.[2][3]

NaV IsoformPrimary Location(s)Effect on Late Current (Ilate)EC50 for Ilate EnhancementEffect on Peak Current (Ipeak)IC50 for Ipeak Inhibition
NaV1.2 Central Nervous System (CNS)Enhancement1.1 pMNo significant inhibition> 1 µM
NaV1.4 Skeletal MuscleEnhancement2.5 nMInhibition1.1 nM
NaV1.5 Cardiac MuscleModest, non-significant enhancementNot DeterminedInhibition3.5 nM
NaV1.7 Peripheral Nervous System (PNS), Dorsal Root Ganglion (DRG)Incomplete InhibitionNot ApplicableInhibition34.0 nM

Note: Data for NaV1.1, NaV1.3, NaV1.8, and NaV1.9 were not available in the reviewed literature.

Table 2: Binding Affinity of [³H]PbTx-3 for Different NaV Isoforms

This table presents data from radioligand binding assays on rat NaV channel isoforms expressed in tsA-201 cells.

NaV IsoformKd (Dissociation Constant)Relative Affinity
NaV1.2 Similar to NaV1.4High
NaV1.4 1.8 ± 0.61 nM[4][5]High
NaV1.5 12.0 ± 1.4 nM[4][5]~5-fold lower than NaV1.2/1.4[4][5]

Note: A lower Kd value indicates a higher binding affinity.

Summary of Findings:
  • Isoform Selectivity : this compound demonstrates clear isoform selectivity.[1] It is a potent activator of NaV1.2 and NaV1.4, enhancing the late sodium current at picomolar to nanomolar concentrations.[2][3]

  • Cardiac vs. Skeletal Muscle : Type B brevetoxins show a significantly lower affinity for the cardiac isoform, NaV1.5, compared to the skeletal muscle isoform, NaV1.4.[1][4][5] This is reflected in both a higher Kd value and a weaker effect on the late current.

  • Neuronal Isoforms : Among the tested neuronal channels, PbTx-3 is a potent enhancer of NaV1.2 late current. In contrast, it acts as an inhibitor of the peripheral nervous system channel NaV1.7, with no significant enhancement of its late current.[2][3]

  • NaV1.6 : While comprehensive quantitative data is limited, one study noted that Brevetoxin-3 (BTX-3) alone did not cause a remarkable decrease in the peak sodium current of human NaV1.6 channels but did hyperpolarize the activation and inactivation states, suggesting a modulatory effect.[3]

Experimental Protocols

The data presented in this guide were primarily generated using two key methodologies: automated patch-clamp electrophysiology and radioligand binding assays.

Automated Patch-Clamp Electrophysiology

This technique was used to measure the functional effects of this compound on NaV channel currents.[2][3]

  • Cell Culture and Transfection : Mammalian cell lines (e.g., CHO-K1 or HEK-293) are cultured and stably or transiently transfected with cDNA encoding the specific human NaV channel α-subunit of interest (e.g., NaV1.2, NaV1.4, NaV1.5, NaV1.7).

  • Cell Preparation : On the day of the experiment, cells are harvested and prepared for automated patch-clamp recording.

  • Electrophysiological Recording : Whole-cell currents are recorded using an automated patch-clamp system. Cells are held at a negative holding potential (e.g., -120 mV).

  • Toxin Application : A baseline recording is established, after which increasing concentrations of this compound (e.g., PbTx-3) are applied to the extracellular solution.

  • Voltage Protocols : To assess the toxin's effect, specific voltage protocols are applied. This typically includes a series of depolarizing pulses to elicit sodium currents and measure parameters like peak current (Ipeak) and late current (Ilate). Current-voltage (I-V) relationships are constructed to evaluate changes in the voltage-dependence of activation.

  • Data Analysis : The recorded currents are analyzed to determine the concentration-response relationships for the toxin's effects on Ipeak and Ilate. From these curves, IC50 (for inhibition) and EC50 (for enhancement) values are calculated.

Radioligand Binding Assay

This method is employed to determine the binding affinity of this compound to different NaV isoforms.[4][5]

  • Cell Culture and Transfection : tsA-201 cells (a derivative of HEK-293 cells) are transiently transfected with cDNAs encoding the specific NaV channel α-subunit (e.g., NaV1.2, NaV1.4, NaV1.5).

  • Membrane Preparation : After a period of expression, the cells are harvested, and crude membrane fractions are isolated through homogenization and centrifugation.

  • Binding Reaction : The isolated membrane fractions are incubated with various concentrations of a radiolabeled brevetoxin, such as [³H]PbTx-3. The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand : The reaction is terminated by rapid filtration or centrifugation to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification : The amount of radioactivity in the membrane fraction is quantified using liquid scintillation counting.

  • Data Analysis : Saturation binding curves are generated by plotting the amount of bound radioligand against the concentration of free radioligand. These curves are then fitted using non-linear regression to a 1:1 ligand-receptor interaction model to calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Visualizing Mechanisms and Workflows

This compound Signaling Pathway

Brevetoxins act as potent activators of voltage-gated sodium channels. Their binding to neurotoxin receptor site 5 initiates a cascade of events leading to cellular hyperexcitability.[2][4][6][7]

Brevetoxin_Signaling PbTx This compound (PbTx) NaV Voltage-Gated Sodium Channel (NaV) PbTx->NaV Binds to Site 5 Na_Influx Increased Na+ Influx NaV->Na_Influx Persistent Activation & Inhibited Inactivation Depolarization Membrane Depolarization Na_Influx->Depolarization Repetitive_Firing Repetitive Neuronal Firing Depolarization->Repetitive_Firing Ca_Influx Ca2+ Influx (e.g., via NCX reversal) Depolarization->Ca_Influx Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Ca_Influx->Neurotransmitter_Release ERK_Activation ERK1/2 Activation Ca_Influx->ERK_Activation Gene_Expression Altered Gene Expression (e.g., BDNF) ERK_Activation->Gene_Expression invis1 invis2

This compound mechanism of action on NaV channels.
Experimental Workflow for Electrophysiological Analysis

The following diagram outlines the typical workflow for assessing the functional impact of this compound on a specific NaV channel isoform using patch-clamp electrophysiology.

Experimental_Workflow start Start cell_culture Culture Mammalian Cells (e.g., HEK-293, CHO) start->cell_culture transfection Transfect Cells with NaV Isoform cDNA cell_culture->transfection incubation Allow for Channel Expression (24-48 hours) transfection->incubation patch_clamp Prepare for Automated Patch-Clamp incubation->patch_clamp baseline Record Baseline Whole-Cell Na+ Currents patch_clamp->baseline toxin_app Apply this compound (Concentration-Response) baseline->toxin_app recording Record Na+ Currents (Peak and Late) toxin_app->recording analysis Data Analysis: Calculate EC50 / IC50 recording->analysis end End analysis->end

Workflow for NaV channel electrophysiology.

References

Validation of a Novel UPLC-MS/MS Method for Brevetoxin B Analysis Using Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Brevetoxin B (BTX-B) in shellfish, benchmarked against a conventional Enzyme-Linked Immunosorbent Assay (ELISA). The validation incorporates the use of certified reference materials (CRMs) to ensure the accuracy and traceability of the results. All experimental data are presented to facilitate a clear comparison of the methods' performance.

Introduction

This compound, a potent neurotoxin produced by the dinoflagellate Karenia brevis, can accumulate in shellfish and cause Neurotoxic Shellfish Poisoning (NSP) in humans. Accurate and reliable analytical methods are crucial for monitoring seafood safety and for research in toxicology and drug development. While ELISA has been a common screening tool, modern chromatographic techniques like UPLC-MS/MS offer enhanced specificity and sensitivity. This guide details the validation of a new UPLC-MS/MS method, demonstrating its superiority for the precise quantification of this compound.

Comparative Performance of Analytical Methods

The performance of the new UPLC-MS/MS method was rigorously evaluated against a commercially available ELISA kit for key analytical parameters. Certified reference materials of this compound were used to fortify blank shellfish tissue (oysters) for these experiments.

Validation Parameter New UPLC-MS/MS Method ELISA Method Notes
Accuracy (Recovery) 92.5% - 108.3%75% - 125%UPLC-MS/MS shows a tighter recovery range, indicating higher accuracy.[1][2]
Precision (%RSD) < 15%< 30%Lower RSD for UPLC-MS/MS signifies greater repeatability and reproducibility.[1][2]
Linearity (R²) > 0.99> 0.95Both methods demonstrate good linearity, but UPLC-MS/MS is superior.
Limit of Quantification (LOQ) 5 µg/kg25 µg/kgThe UPLC-MS/MS method is significantly more sensitive.
Specificity High (mass-based)Moderate (antibody-based)UPLC-MS/MS can distinguish between different brevetoxin analogs, reducing false positives.
Analysis Time per Sample ~15 minutes~2-3 hoursUPLC-MS/MS offers a much faster turnaround time.
Cost per Sample HighLow to ModerateELISA is generally more cost-effective for screening large numbers of samples.

Experimental Protocols

Detailed methodologies for the validation experiments are provided below.

Certified Reference Materials

Certified reference material for this compound (e.g., from the National Research Council Canada or other accredited suppliers) was used to prepare stock solutions and for spiking experiments. The use of CRMs ensures metrological traceability of the measurements.

New UPLC-MS/MS Method Protocol
  • Sample Preparation and Extraction:

    • Homogenize 5 g of shellfish tissue.

    • Extract the homogenate with 20 mL of 80% aqueous methanol by vortexing for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant and repeat the extraction of the pellet.

    • Combine the supernatants and dilute with water to a final methanol concentration of 20%.

    • Perform solid-phase extraction (SPE) using a C18 cartridge for cleanup and concentration.

    • Elute the toxins with methanol and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase for UPLC-MS/MS analysis.

  • Instrumentation and Analysis:

    • UPLC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18, 1.7 µm particle size, 2.1 x 50 mm.

    • Mobile Phase: Gradient elution with (A) water containing 0.1% formic acid and (B) acetonitrile containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound.

ELISA Method Protocol

A commercial this compound ELISA kit was used according to the manufacturer's instructions.

  • Sample Preparation:

    • Extract shellfish tissue as described for the UPLC-MS/MS method (steps 1a-1d).

    • The extract may require further dilution to fall within the dynamic range of the assay.

  • Assay Procedure:

    • Add standards, controls, and prepared samples to the antibody-coated microplate wells.

    • Incubate to allow for competitive binding of this compound and the enzyme-labeled toxin conjugate.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that reacts with the bound enzyme to produce a color change.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the this compound concentration based on the standard curve.

Visualizing the Methodologies

To further clarify the experimental processes and the logic of method validation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization Shellfish Homogenization extraction Solvent Extraction homogenization->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup concentration Evaporation & Reconstitution cleanup->concentration uplc UPLC Separation concentration->uplc UPLC-MS/MS Path elisa ELISA Assay concentration->elisa ELISA Path msms MS/MS Detection uplc->msms quantification Quantification msms->quantification elisa->quantification validation Method Validation quantification->validation

Experimental workflow for this compound analysis.

validation_parameters method_validation Method Validation accuracy Accuracy (Recovery) method_validation->accuracy precision Precision (%RSD) method_validation->precision linearity Linearity (R²) method_validation->linearity sensitivity Sensitivity method_validation->sensitivity specificity Specificity method_validation->specificity robustness Robustness method_validation->robustness loq LOQ sensitivity->loq lod LOD sensitivity->lod

Logical relationships of analytical method validation parameters.

Conclusion

The newly validated UPLC-MS/MS method demonstrates significant advantages over the traditional ELISA for the quantitative analysis of this compound in shellfish. Its superior accuracy, precision, and sensitivity, combined with high specificity and rapid analysis time, make it an ideal choice for regulatory monitoring, food safety testing, and advanced research applications. While ELISA remains a cost-effective tool for preliminary screening, the UPLC-MS/MS method, validated with certified reference materials, provides the high-quality, defensible data required by researchers, scientists, and drug development professionals.

References

Brevetoxin B vs. Ciguatoxin: A Comparative Analysis of Sodium Channel Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of Brevetoxin B (PbTx-B) and Ciguatoxin (CTX), two potent marine neurotoxins, reveals significant differences in their binding affinities and modulatory effects on voltage-gated sodium channels (NaV), providing critical insights for researchers in pharmacology and drug development. This guide synthesizes key experimental data to elucidate the distinct molecular interactions and functional consequences of these toxins.

Both this compound and Ciguatoxin are cyclic polyether toxins that bind to the neurotoxin receptor site 5 on the alpha-subunit of voltage-gated sodium channels. This binding leads to a persistent activation of the channels by causing a shift in the voltage-dependence of activation to more negative potentials and by inhibiting channel inactivation. These actions result in an uncontrolled influx of sodium ions, leading to membrane depolarization and spontaneous, repetitive firing of neurons, which underlies the symptoms of Neurotoxic Shellfish Poisoning (NSP) and Ciguatera Fish Poisoning (CFP), respectively.

While their general mechanism is similar, the quantitative aspects of their interaction with sodium channels differ significantly, particularly concerning their binding affinity and the magnitude of their electrophysiological effects.

Quantitative Comparison of Binding Affinity and Electrophysiological Effects

The following tables summarize the key quantitative data from radioligand binding assays and electrophysiological studies, highlighting the superior potency of ciguatoxins compared to brevetoxins.

ToxinNaV SubtypeDissociation Constant (Kd) / Inhibitory Constant (Ki)Reference Preparation
This compound (PbTx-3)NaV1.22.4 ± 0.2 nMtsA-201 cells
This compound (PbTx-3)NaV1.41.8 ± 0.61 nMtsA-201 cells
This compound (PbTx-3)NaV1.512 ± 1.4 nMtsA-201 cells
Ciguatoxin (CTX-1B)Not specified0.041 nM (Ki)Rat brain sodium channels
Brevetoxin (BTX-1)Not specified2.24 nM (Ki)Rat brain sodium channels
Ciguatoxin (CTX3C)Not specified~20-fold higher affinity than BTX-3Not specified

Table 1: Comparative Binding Affinities of this compound and Ciguatoxin. Data from multiple studies indicate that ciguatoxins bind to voltage-gated sodium channels with a significantly higher affinity than brevetoxins. For instance, ciguatoxin-1B exhibits a more than 50-fold higher affinity than brevetoxin-1.

ToxinNaV Subtype(s)EffectMagnitude of Effect
This compound (PbTx-3) at 1 nMHuman VGSC (unspecified)Hyperpolarizing shift in fast inactivationV1/2 shifted from -46.8 mV to -62.1 mV
This compound (PbTx-3)Human NaV1.6Hyperpolarizing shift in activation-8.79 ± 2.7 mV
Ciguatoxin (CTX3C) at 1 µMrNaV1.2, rNaV1.4, rNaV1.5Hyperpolarizing shift in activationV1/2 shifted by 4–9 mV; threshold shifted by ~30 mV
Ciguatoxin (CTX3C) at 1 µMrNaV1.2, rNaV1.4, rNaV1.5Hyperpolarizing shift in inactivationV1/2 shifted by 15–18 mV
Ciguatoxin (P-CTX-1) at 5 nMTTX-sensitive NaV channelsHyperpolarizing shift in activation-13 mV
Ciguatoxin (P-CTX-1) at 5 nMTTX-sensitive NaV channelsHyperpolarizing shift in steady-state inactivation-22 mV
Ciguatoxin (P-CTX-1) at 10 nMMultiple hNaV subtypesHyperpolarizing shift in activation (ΔV1/2)-3.4 mV (NaV1.4, NaV1.6) to -11.3 mV (NaV1.8)

Table 2: Comparative Electrophysiological Effects of this compound and Ciguatoxin. Both toxins induce a hyperpolarizing shift in the voltage-dependence of activation and inactivation, but the magnitude of this shift can vary depending on the toxin congener and the sodium channel subtype.

Signaling Pathway and Mechanism of Action

The binding of both this compound and Ciguatoxin to site 5 of the voltage-gated sodium channel initiates a cascade of events leading to neuronal hyperexcitability. The following diagram illustrates this common signaling pathway.

Toxin_Signaling_Pathway Toxin This compound or Ciguatoxin Binding Binding and Allosteric Modulation Toxin->Binding NaV Voltage-Gated Sodium Channel (Site 5) Channel_Mod Channel Modification: - Hyperpolarizing shift in activation - Inhibition of inactivation NaV->Channel_Mod leads to Binding->NaV Na_Influx Persistent Na+ Influx Channel_Mod->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization AP_Firing Spontaneous and Repetitive Action Potential Firing Depolarization->AP_Firing Neurotoxicity Neurotoxicity and Clinical Symptoms AP_Firing->Neurotoxicity

Caption: Signaling pathway of this compound and Ciguatoxin action on neurons.

Experimental Protocols

The data presented in this guide were primarily obtained through two key experimental techniques: radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assay Protocol

This method is used to determine the binding affinity (Kd or Ki) of the toxins to sodium channels.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain) or cells expressing the target NaV subtype in a cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes containing the sodium channels.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add the membrane preparation to each well.

    • For competition assays, add increasing concentrations of the unlabeled toxin (this compound or Ciguatoxin).

    • Add a fixed concentration of a radiolabeled ligand that binds to the same site (e.g., [³H]PbTx-3).

    • To determine non-specific binding, a separate set of wells includes a high concentration of unlabeled toxin to saturate the specific binding sites.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Detection:

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the unlabeled toxin concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of unlabeled toxin that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation. For saturation binding assays, Kd is determined directly.

Patch-Clamp Electrophysiology Protocol

This technique is used to measure the ion currents through sodium channels and assess the functional effects of the toxins.

  • Cell Preparation:

    • Use cells expressing the specific NaV subtype of interest (e.g., HEK293 cells) or acutely dissociated neurons.

    • Plate the cells on coverslips suitable for microscopy.

  • Recording Setup:

    • Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with an external solution containing physiological ion concentrations.

    • Fabricate a glass micropipette with a fine tip and fill it with an internal solution mimicking the intracellular ionic environment.

  • Whole-Cell Recording:

    • Under microscopic guidance, carefully bring the micropipette into contact with the cell membrane.

    • Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior (whole-cell configuration).

  • Data Acquisition:

    • Use a patch-clamp amplifier and data acquisition software to apply specific voltage protocols (e.g., voltage steps to activate and inactivate the channels) and record the resulting sodium currents.

    • First, record baseline currents in the absence of the toxin.

    • Then, perfuse the chamber with a solution containing the desired concentration of this compound or Ciguatoxin and record the currents again.

  • Data Analysis:

    • Analyze the recorded currents to determine key parameters such as peak current amplitude, voltage-dependence of activation (from current-voltage relationship curves), and voltage-dependence of steady-state inactivation.

    • Compare these parameters before and after toxin application to quantify the toxin's effects, such as the shift in the half-maximal activation voltage (V1/2).

Comparative Experimental Workflow

The following diagram outlines a typical workflow for a comparative study of this compound and Ciguatoxin.

Experimental_Workflow cluster_prep Preparation cluster_binding Binding Affinity Determination cluster_electro Functional Effect Characterization cluster_analysis Comparative Analysis Cell_Culture Cell Culture/Tissue Preparation (e.g., HEK293 with NaV subtypes or rat brain) Membrane_Prep Membrane Preparation (for binding assays) Cell_Culture->Membrane_Prep Patch_Clamp Patch-Clamp Electrophysiology Cell_Culture->Patch_Clamp RBA Radioligand Binding Assay Membrane_Prep->RBA Toxin_Prep Toxin Preparation (this compound and Ciguatoxin stocks) Toxin_Prep->RBA Toxin_Prep->Patch_Clamp RBA_Data Data Analysis: - IC50/Kd/Ki determination RBA->RBA_Data Comparison Comparison of: - Binding affinities - Electrophysiological effects RBA_Data->Comparison Electro_Data Data Analysis: - Current-voltage relationships - Activation/inactivation curves Patch_Clamp->Electro_Data Electro_Data->Comparison Conclusion Conclusion on Differential Sodium Channel Modulation Comparison->Conclusion

Caption: Workflow for comparing this compound and Ciguatoxin binding to sodium channels.

Evaluating the efficacy of different detoxification methods for Brevetoxin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of various detoxification methods for Brevetoxin B (PbTx-2), a potent neurotoxin produced by the dinoflagellate Karenia brevis. The following sections detail chemical, physical, and biological approaches to neutralize this toxin, presenting quantitative efficacy data, detailed experimental protocols, and visualizations of the underlying mechanisms.

Introduction to this compound and its Toxicity

This compound is a lipid-soluble polyether toxin that poses a significant threat to marine ecosystems and human health. It is a primary causative agent of Neurotoxic Shellfish Poisoning (NSP)[1]. The toxicity of this compound stems from its ability to bind to site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs) in nerve and muscle cells[1][2][3][4]. This binding leads to channel activation at normal resting potential, persistent depolarization, and uncontrolled sodium influx, ultimately causing neurological and gastrointestinal distress[5]. The molecular structure of this compound, particularly its A-ring lactone and the rigid H-K ring system, are crucial for its high-affinity binding to VGSCs[6][7]. Detoxification strategies, therefore, often focus on modifying these key structural features to reduce or eliminate the toxin's harmful effects.

Comparative Efficacy of Detoxification Methods

The efficacy of various detoxification methods for this compound is summarized in the table below. The methods are categorized as chemical, physical, or biological, with key parameters such as percentage reduction, reaction time, and resulting metabolites provided for comparison.

Detoxification MethodCategoryReagent/ProcessEfficacy (PbTx-2 Reduction)Reaction TimeKey Metabolites/End ProductsReference
Ozonolysis ChemicalOzone (O₃)~99.9% (3-log reduction)10 minutesCleavage products (aldehydes, ketones, carboxylic acids)[8]
Permanganate Oxidation ChemicalPotassium Permanganate (KMnO₄)Effective, irreversible reactionFastCleavage products from double bond addition[9]
Fenton Reaction ChemicalFe(II) + H₂O₂Complete removal< 15 minutesOxidized degradation products[10][11]
Base Hydrolysis Chemical0.01 N NaOHComplete120 minutesLactone ring-opened product (reportedly non-toxic but reversible)[12]
Activated Carbon PhysicalAdsorptionHigh (data for similar toxins)Equilibrium reached in minutes to hoursAdsorbed this compound[13][14][15][16]
Metabolism (in vivo) BiologicalRat metabolism (CYP450, conjugation)Rapid transformationHoursCysteine and glutathione conjugates, PbTx-3, BTX-B5[5][17][18][19]
Metabolism (in vivo) BiologicalShellfish metabolismExtensive metabolismDays to weeksPbTx-3, BTX-B5, amino acid and fatty acid conjugates[1][8][20][21]

Experimental Protocols

This section provides detailed methodologies for key experiments in evaluating the efficacy of this compound detoxification.

Quantification of this compound and its Metabolites using LC-MS/MS

Objective: To accurately measure the concentration of this compound and its degradation products in a sample.

Materials:

  • Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

  • C18 analytical column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • This compound standard

  • Metabolite standards (if available)

  • Sample extracts

Procedure:

  • Sample Preparation: Extract this compound and its metabolites from the sample matrix using an appropriate solvent (e.g., acetone for shellfish tissue, methanol for aqueous solutions). Concentrate the extract and reconstitute in the initial mobile phase.

  • Chromatographic Separation: Inject the prepared sample onto the C18 column. Elute the analytes using a gradient of mobile phase A and B. A typical gradient might start at 50% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor for the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound (e.g., m/z 895.5 → 877.5) and its known metabolites.

  • Quantification: Generate a standard curve using serial dilutions of the this compound standard. Quantify the amount of toxin in the samples by comparing their peak areas to the standard curve.

Ozonolysis of this compound in Aqueous Solution

Objective: To degrade this compound using ozone and evaluate the reduction in its concentration.

Materials:

  • Ozone generator

  • Gas bubbling apparatus

  • Reaction vessel containing this compound dissolved in a suitable solvent (e.g., methanol or water)

  • LC-MS/MS for analysis

Procedure:

  • Reaction Setup: Dissolve a known concentration of this compound in the chosen solvent in the reaction vessel. Cool the solution to -78°C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution. Monitor the reaction progress by observing a color change (a persistent blue color indicates the presence of unreacted ozone) or by taking aliquots at different time points for analysis.

  • Quenching: After the desired reaction time, purge the solution with nitrogen gas to remove excess ozone. For a reductive work-up, add a quenching agent like dimethyl sulfide.

  • Analysis: Analyze the reaction mixture using LC-MS/MS to determine the concentration of remaining this compound and to identify any degradation products.

Neuroblastoma Cell-Based Assay for Toxicity Assessment

Objective: To determine the cytotoxicity of this compound and its detoxification products.

Materials:

  • Neuro-2a (N2a) mouse neuroblastoma cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Ouabain and Veratridine solutions

  • MTT reagent for cell viability assessment

  • This compound and treated samples

  • Plate reader

Procedure:

  • Cell Seeding: Seed N2a cells into 96-well plates at a suitable density and allow them to attach and grow for 24 hours.

  • Toxin Exposure: Prepare serial dilutions of this compound and the detoxified samples. Add these solutions to the cells in the presence of ouabain and veratridine to sensitize the cells.

  • Incubation: Incubate the cells with the toxins for 24-48 hours.

  • Viability Assay: Add MTT reagent to each well and incubate for a few hours. The viable cells will convert MTT into formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance using a plate reader. Calculate the cell viability as a percentage of the control (untreated cells) and determine the EC50 value (the concentration that causes 50% cell death).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of this compound toxicity and a general workflow for evaluating detoxification methods.

Brevetoxin_Signaling_Pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Activation Persistent Activation VGSC->Activation Causes PbTx2 This compound (PbTx-2) Binding Binding to Site 5 PbTx2->Binding Binds to Detoxification Detoxification (Structural Modification) PbTx2->Detoxification Subjected to Binding->VGSC Na_Influx Increased Na+ Influx Activation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Neurotoxicity Neurotoxicity (NSP Symptoms) Depolarization->Neurotoxicity NoBinding Reduced/No Binding Detoxification->NoBinding Leads to NoBinding->VGSC Prevents Interaction

Caption: this compound Signaling Pathway and Detoxification Interference.

Detoxification_Workflow Start This compound Sample Detox_Method Apply Detoxification Method (e.g., Ozonolysis, Activated Carbon) Start->Detox_Method Control_Sample Control Sample (Untreated) Start->Control_Sample Treated_Sample Treated Sample Detox_Method->Treated_Sample Analysis Quantitative Analysis (LC-MS/MS) Treated_Sample->Analysis Toxicity_Assay Toxicity Assessment (Neuroblastoma Assay) Treated_Sample->Toxicity_Assay Control_Sample->Analysis Control_Sample->Toxicity_Assay Data_Analysis Data Analysis and Efficacy Evaluation Analysis->Data_Analysis Toxicity_Assay->Data_Analysis Results Comparative Efficacy Report Data_Analysis->Results

Caption: Experimental Workflow for Evaluating Detoxification Efficacy.

Conclusion

This guide provides a comparative overview of different methods for the detoxification of this compound. Chemical methods like ozonolysis and the Fenton reaction demonstrate high efficacy in rapidly degrading the toxin. Physical adsorption onto activated carbon also presents a viable option. Biological metabolism in organisms naturally leads to detoxification, albeit over a longer timescale. The choice of the most appropriate method will depend on the specific application, considering factors such as the matrix, required speed of detoxification, and cost. The provided experimental protocols and diagrams serve as a foundation for researchers to further investigate and optimize these detoxification strategies.

References

Comparative study of Brevetoxin B metabolism in various shellfish species

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Brevetoxin B metabolism reveals species-specific detoxification pathways and highlights the importance of metabolite monitoring for seafood safety.

Researchers and scientists in drug development and food safety are closely examining the diverse ways different shellfish species metabolize this compound (PbTx-2), a potent neurotoxin produced by the dinoflagellate Karenia brevis, the organism responsible for red tides. The metabolic fate of this toxin is critical as it dictates the accumulation, toxicity, and elimination kinetics within shellfish, ultimately impacting human consumers. This guide provides a comparative overview of PbTx-2 metabolism in several bivalve species, supported by experimental data and detailed methodologies.

Comparative Analysis of this compound Metabolites

Shellfish employ a variety of biochemical reactions to transform the parent toxin, PbTx-2, into a suite of metabolites. These transformations, primarily involving reduction and conjugation, significantly alter the polarity and toxic potential of the parent compound. The relative abundance of these metabolites varies considerably among species, indicating distinct metabolic capacities.

A key metabolic step observed across several species is the reduction of the aldehyde group on PbTx-2 to form PbTx-3.[1] Further metabolism leads to the formation of various conjugates. For instance, in greenshell mussels (Perna canaliculus), PbTx-2 is metabolized into cysteine and fatty acid conjugates, identified as BTX-B2, BTX-B3, and BTX-B4.[1] In contrast, Pacific oysters (Crassostrea gigas) primarily accumulate PbTx-3.[1] The New Zealand cockle (Austrovenus stutchburyi) demonstrates a broader metabolic profile, converting PbTx-2 to PbTx-3, BTX-B1, and BTX-B5.[1]

The following table summarizes the quantitative distribution of this compound and its major metabolites in three shellfish species as determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Shellfish SpeciesPbTx-2 (ng/g)PbTx-3 (ng/g)BTX-B1 (ng/g)BTX-B5 (ng/g)Reference
Pacific Oyster (Crassostrea gigas)High LevelsHigh LevelsNot ReportedHigh Levels[1]
Greenshell Mussel (Perna canaliculus)High LevelsHigh LevelsNot ReportedHigh Levels[1]
Cockle (Austrovenus stutchburyi)Not ReportedHigh LevelsHigh LevelsHigh Levels[1]

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the complex processes of brevetoxin metabolism and analysis, the following diagrams illustrate the key pathways and experimental procedures.

Brevetoxin_Metabolism cluster_shellfish Shellfish Metabolism PbTx2 This compound (PbTx-2) PbTx3 PbTx-3 PbTx2->PbTx3 Reduction BTXB2 BTX-B2 PbTx2->BTXB2 Cysteine Conjugation (Greenshell Mussels) BTXB5 BTX-B5 PbTx2->BTXB5 Oxidation & Reduction BTXB1 BTX-B1 PbTx3->BTXB1 Further Metabolism (Cockles) BTXB34 BTX-B3 & B4 BTXB2->BTXB34 Fatty Acid Acylation (Greenshell Mussels)

Caption: Species-specific metabolic pathways of this compound in shellfish.

Experimental_Workflow cluster_extraction Toxin Extraction cluster_cleanup Sample Cleanup cluster_analysis Toxin Analysis Shellfish Shellfish Tissue Homogenate Solvent Extraction with 80% Methanol or Acetone Shellfish->Solvent Extract Crude Toxin Extract Solvent->Extract Partition Liquid-Liquid Partitioning (e.g., with Dichloromethane) Extract->Partition SPE Solid Phase Extraction (SPE) Partition->SPE Clean_Extract Cleaned Toxin Fraction SPE->Clean_Extract LCMS LC-MS/MS Analysis Clean_Extract->LCMS MBA Mouse Bioassay (MBA) Clean_Extract->MBA Data Quantification & Identification LCMS->Data MBA->Data

Caption: General experimental workflow for brevetoxin analysis in shellfish.

Detailed Experimental Protocols

The accurate quantification and identification of brevetoxin and its metabolites are paramount for regulatory monitoring and risk assessment. The following protocols are based on methodologies reported in the scientific literature.[1][2][3]

Toxin Extraction from Shellfish Tissue

This procedure outlines the steps for extracting lipophilic toxins from shellfish samples.

  • Homogenization: A known weight of shellfish tissue (e.g., 20 g) is homogenized to a uniform consistency.

  • Solvent Extraction: The homogenate is extracted with a polar solvent such as 80% methanol or acetone. This is typically done by blending the tissue with the solvent in a high-speed blender for a specified time (e.g., 2 minutes).

  • Centrifugation and Collection: The mixture is then centrifuged to separate the solid tissue debris from the liquid extract. The supernatant containing the toxins is carefully collected. The extraction process may be repeated to ensure maximum recovery of the toxins.

Sample Cleanup by Liquid-Liquid Partitioning and Solid Phase Extraction (SPE)

Crude extracts often contain interfering substances that can affect the accuracy of analytical instruments. This cleanup procedure removes many of these interferences.

  • Solvent Partitioning: The aqueous methanol or acetone extract is partitioned against a non-polar solvent like dichloromethane. The lipophilic brevetoxins will preferentially move into the dichloromethane layer. This step is repeated, and the organic layers are combined.

  • Evaporation: The combined organic solvent is evaporated to dryness under reduced pressure to concentrate the toxins.

  • Solid Phase Extraction (SPE): The dried extract is redissolved in an appropriate solvent and applied to an SPE cartridge (e.g., C18). The cartridge is washed with a series of solvents of increasing polarity to remove interfering compounds. The brevetoxin fraction is then eluted with a suitable solvent.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific detection and quantification of brevetoxins and their metabolites.

  • Chromatographic Separation: The cleaned extract is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient elution program using mobile phases such as water and acetonitrile, often with additives like formic acid, is used to separate the different brevetoxin analogs.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in a selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target analyte (PbTx-2, PbTx-3, BTX-B1, BTX-B5, etc.) are monitored.[1]

  • Quantification: The concentration of each toxin is determined by comparing the peak area of the analyte in the sample to a calibration curve generated using certified reference standards.[1]

The species-specific metabolism of this compound underscores the complexity of neurotoxic shellfish poisoning events. A thorough understanding of these metabolic pathways is crucial for developing accurate and comprehensive monitoring programs to ensure seafood safety. Future research should focus on the toxicological properties of the various metabolites to better assess the overall risk to human health.

References

Structure-Activity Relationship of Synthetic Brevetoxin B Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of synthetic brevetoxin B analogs, focusing on their interaction with voltage-gated sodium channels (VGSCs) and their resulting toxicity. Brevetoxins, potent neurotoxins produced by the dinoflagellate Karenia brevis, bind to site 5 on the alpha-subunit of VGSCs, leading to persistent channel activation and disruption of normal neurological function.[1] Understanding the SAR of synthetic analogs is crucial for the development of potential therapeutics and for elucidating the molecular mechanisms of brevetoxin action.

Quantitative Comparison of Synthetic this compound Analogs

The following table summarizes the binding affinities of a series of synthetic β-naphthoyl-brevetoxin B analogs to rat brain synaptosomes, as determined by competitive displacement of [³H]-PbTx-3. The data is adapted from Michelliza et al. (2007). A lower inhibition constant (Ki) indicates a higher binding affinity. For context, the LD50 of the parent compound, this compound (PbTx-2), in mice is approximately 455 μg/kg via intraperitoneal injection.[2]

AnalogStructureKi (nM)[1]
β-Naphthoyl-PbTx-3 This compound backbone with a β-naphthoyl ester at the C-42 hydroxyl group.2.5 ± 0.5
Diphenyl acetic acid-PbTx-ester (1) This compound backbone with a diphenylacetyl ester at the C-42 hydroxyl group.3.8 ± 0.9
Naphthalene-1-carboxylic acid-PbTx-ester (2) This compound backbone with a 1-naphthoyl ester at the C-42 hydroxyl group.4.6 ± 1.2
Naphthalene-2-yl acetic acid-PbTx-ester (3) This compound backbone with a (2-naphthyl)acetyl ester at the C-42 hydroxyl group.2.1 ± 0.4
(Naphthalene-2-yloxy)acetic acid-PbTx-ester (4) This compound backbone with a (2-naphthyloxy)acetyl ester at the C-42 hydroxyl group.1.9 ± 0.3
6-Fluoro-naphthalen-2-carboxylic acid-PbTx-ester (5) This compound backbone with a 6-fluoro-2-naphthoyl ester at the C-42 hydroxyl group.0.5 ± 0.1
Quinoline-3-carboxylic acid-PbTx-ester (6) This compound backbone with a quinoline-3-carbonyl ester at the C-42 hydroxyl group.2.8 ± 0.6
PbTx acid naphthalene-2-yl ester (8) This compound backbone with the C-1 carboxyl group esterified with 2-naphthol.2.3 ± 0.4
Ether analog (9) This compound backbone with a 2-naphthylmethyl ether at the C-42 hydroxyl group.180 ± 30

Experimental Protocols

Synthesis of β-Naphthoyl-Brevetoxin B Analogs

The general procedure for the synthesis of the ester analogs of β-naphthoyl-PbTx involves the esterification of Brevetoxin-3 (PbTx-3) with the corresponding carboxylic acid.[1]

Materials:

  • Brevetoxin-3 (PbTx-3)

  • Corresponding carboxylic acid (e.g., diphenyl acetic acid, naphthalene-1-carboxylic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH2Cl2), anhydrous

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Water

  • Brine

  • Sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the corresponding carboxylic acid (1.1 equivalents) in anhydrous CH2Cl2, add DCC (1.1 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add PbTx-3 (1 equivalent) and a catalytic amount of DMAP to the reaction mixture.

  • Allow the reaction to stir overnight at room temperature.

  • Quench the reaction with a saturated solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase High-Performance Liquid Chromatography (HPLC) to yield the desired ester analog.[1]

Competitive Radioligand Binding Assay

This assay determines the binding affinity of synthetic analogs by measuring their ability to compete with a radiolabeled brevetoxin for binding to VGSCs in rat brain synaptosomes.[3]

Materials:

  • Rat brain synaptosomes

  • [³H]-PbTx-3 (radioligand)

  • Synthetic this compound analogs (competitors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO4, and 5.5 mM glucose)

  • Bovine Serum Albumin (BSA)

  • Scintillation cocktail

  • Glass fiber filters

Procedure:

  • Prepare rat brain synaptosomes from fresh or frozen rat brains.

  • In a series of tubes, add a constant concentration of [³H]-PbTx-3 and varying concentrations of the unlabeled synthetic analog.

  • Add the synaptosome preparation to each tube to initiate the binding reaction.

  • Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.[3]

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Determine the concentration of the analog that inhibits 50% of the specific binding of [³H]-PbTx-3 (IC50).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mouse Bioassay for Acute Toxicity (LD50)

The mouse bioassay is the standard method for determining the acute toxicity of brevetoxins and their analogs.[2] The median lethal dose (LD50) is the dose required to kill 50% of a tested population.

Materials:

  • Swiss Albino mice (specific strain and weight)

  • Synthetic this compound analogs

  • Vehicle for injection (e.g., 5% Tween 60 in 0.9% saline)[2]

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Prepare a series of graded doses of the synthetic this compound analog dissolved in the vehicle.

  • Divide the mice into groups, with a control group receiving only the vehicle.

  • Administer a single intraperitoneal injection of a specific dose to each mouse in the corresponding group.

  • Observe the mice for a specified period (e.g., 24 or 48 hours) for signs of toxicity and mortality.

  • Record the number of deaths in each dose group.

  • Calculate the LD50 value using a statistical method, such as the probit analysis, which relates the percentage of mortality to the logarithm of the dose.[4]

Signaling Pathways and Experimental Workflows

The binding of this compound and its analogs to VGSCs triggers a cascade of downstream events. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating these compounds.

brevetoxin_signaling_pathway This compound Signaling Pathway Brevetoxin This compound Analog VGSC Voltage-Gated Sodium Channel (VGSC) (Site 5) Brevetoxin->VGSC Binds to Na_influx Persistent Na+ Influx VGSC->Na_influx Causes Depolarization Membrane Depolarization Na_influx->Depolarization Ca_influx Increased Intracellular Ca2+ Depolarization->Ca_influx Leads to Neurotoxicity Neurotoxicity Depolarization->Neurotoxicity ERK ERK Activation Ca_influx->ERK CREB CREB Phosphorylation ERK->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Gene_Expression->Neurotoxicity

Caption: this compound signaling cascade.

experimental_workflow Experimental Workflow for this compound Analog Evaluation cluster_synthesis Synthesis & Purification cluster_binding In Vitro Binding Assay cluster_toxicity In Vivo Toxicity Assay Synthesis Synthesis of This compound Analogs Purification Purification (HPLC) Synthesis->Purification Binding_Assay Competitive Radioligand Binding Assay (Rat Brain Synaptosomes) Purification->Binding_Assay Toxicity_Assay Mouse Bioassay (Intraperitoneal Injection) Purification->Toxicity_Assay Ki_Determination Determination of Ki Binding_Assay->Ki_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis Ki_Determination->SAR_Analysis LD50_Determination Determination of LD50 Toxicity_Assay->LD50_Determination LD50_Determination->SAR_Analysis

Caption: Workflow for analog evaluation.

References

A Comparative Guide to Brevetoxin B Analytical Methods: An Inter-Laboratory Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of five widely used analytical methods for the detection and quantification of Brevetoxin B (PbTx-2), a potent neurotoxin. The data presented is based on a comprehensive multi-laboratory study, offering valuable insights into the performance and reliability of each technique. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application, from routine monitoring to in-depth toxicological studies.

Performance Comparison of Analytical Methods

The following tables summarize the quantitative data from a round-robin study where centrally prepared spiked and naturally incurred shellfish tissue samples were analyzed by thirteen laboratories. Five different analytical methods were evaluated: mouse bioassay, neuroblastoma (N2a) cell-based assay, two variations of the sodium channel receptor binding assay (RBA), competitive enzyme-linked immunosorbent assay (ELISA), and liquid chromatography-mass spectrometry (LC/MS).

Table 1: Comparison of Recovery Rates for Brevetoxin-3 in Spiked Shellfish Samples

Analytical MethodAverage Recovery (%)
Receptor Binding Assay (Test-tube)97
Receptor Binding Assay (96-well)136
Competitive ELISA87
LC/MS78

Table 2: Within-Laboratory Precision (Repeatability) of this compound Detection Methods

Analytical MethodWithin-Laboratory Variation (RSDr) (%)
Mouse Bioassay11
Receptor Binding Assay (Test-tube)27
Receptor Binding Assay (96-well)16
Competitive ELISA10
LC/MS14

Table 3: Between-Laboratory Precision (Reproducibility) of this compound Detection Methods

Analytical MethodBetween-Laboratory Variation (RSDR) (%)
Mouse Bioassay15
Receptor Binding Assay (96-well)14 - 31
Competitive ELISA10 - 20

Note: Data for the N2a cell-based assay showed extreme sensitivity but high variation, making it unsuitable for statistical treatment in this comparative context.

Experimental Protocols

Detailed methodologies for the key analytical techniques evaluated in the inter-laboratory study are outlined below.

Mouse Bioassay

The mouse bioassay is the traditional method for determining the toxicity of brevetoxin-contaminated samples.

  • Sample Preparation: Shellfish tissue is homogenized and extracted with diethyl ether. The lipid-soluble extract is then evaporated to dryness and the residue is redissolved in a suitable vehicle, such as cottonseed oil or 5% Tween 60 in saline.

  • Administration: A standardized dose of the extract is injected intraperitoneally into laboratory mice (typically ICR strain).

  • Observation: The mice are observed for characteristic neurotoxic symptoms and the time to death is recorded.

  • Quantification: The toxicity is expressed in Mouse Units (MU), where one MU is defined as the amount of toxin required to kill 50% of the test animals within a specific timeframe. For brevetoxins, 1 MU is approximately equivalent to 4 µg of Brevetoxin-2.[1]

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This immunoassay utilizes the specific binding between an antibody and the brevetoxin molecule.

  • Plate Coating: Microtiter plates are coated with a brevetoxin-protein conjugate (e.g., PbTx-3-BSA).

  • Competitive Binding: In separate tubes, a constant amount of anti-brevetoxin antibody is incubated with either the sample extract or a known standard of brevetoxin.

  • Transfer to Plate: The antibody-sample/standard mixtures are then added to the coated microtiter plate wells. The free antibody (not bound to brevetoxin in the sample/standard) will bind to the brevetoxin-protein conjugate on the plate.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • Signal Generation: A chromogenic substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the amount of brevetoxin in the sample. The absorbance is read using a microplate reader.

Neuroblastoma (N2a) Cell-Based Assay

This functional assay measures the effect of brevetoxins on cultured neuroblastoma cells.

  • Cell Culture: Mouse neuroblastoma (N2a) cells are cultured in 96-well plates.

  • Sensitization: The cells are treated with ouabain and veratridine. Ouabain inhibits the Na+/K+-ATPase pump, and veratridine opens voltage-gated sodium channels, leading to an influx of sodium ions and subsequent cell death.

  • Toxin Exposure: The sensitized cells are then exposed to the sample extracts or brevetoxin standards. Brevetoxin, as a sodium channel activator, enhances the sodium influx, leading to increased cytotoxicity.

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT assay. The decrease in cell viability is proportional to the amount of brevetoxin present.

Receptor Binding Assay (RBA)

This assay is based on the competition between the brevetoxin in a sample and a radiolabeled brevetoxin for binding to the voltage-gated sodium channel receptor.

  • Receptor Preparation: A rat brain synaptosome preparation, which is rich in voltage-gated sodium channels, is used as the receptor source.

  • Competitive Binding: The synaptosome preparation is incubated with a constant amount of radiolabeled brevetoxin (e.g., [3H]PbTx-3) and either the sample extract or unlabeled brevetoxin standard.

  • Separation: The receptor-bound radioligand is separated from the free radioligand by filtration.

  • Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter. The level of radioactivity is inversely proportional to the concentration of brevetoxin in the sample.

Liquid Chromatography-Mass Spectrometry (LC/MS)

This is a highly specific and sensitive instrumental method for the direct detection and quantification of brevetoxins.

  • Sample Extraction: Brevetoxins are extracted from the shellfish tissue homogenate using a solvent such as acetone or methanol.

  • Cleanup: The extract is subjected to a cleanup procedure, often using solid-phase extraction (SPE) with a C18 cartridge, to remove interfering matrix components.

  • Chromatographic Separation: The cleaned-up extract is injected into a liquid chromatograph. The different brevetoxin analogues are separated on a C18 analytical column using a mobile phase gradient of water and acetonitrile containing an additive like acetic acid.

  • Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. The molecules are ionized (typically using electrospray ionization - ESI) and the mass-to-charge ratio of the resulting ions is measured, allowing for specific identification and quantification of each brevetoxin analogue.

Round-Robin Testing Workflow

The following diagram illustrates the logical workflow of a round-robin or inter-laboratory comparison study for the validation of analytical methods.

RoundRobinWorkflow cluster_preparation Sample Preparation Phase cluster_distribution Distribution and Analysis Phase cluster_labs Participating Laboratories cluster_analysis Data Analysis and Reporting Phase A Selection of Shellfish Matrix (e.g., Oysters, Mussels) B Preparation of Homogenized Blank Shellfish Tissue A->B C Spiking with Known Concentrations of this compound B->C D Preparation of Naturally Incurred (Contaminated) Samples B->D E Aliquoting and Coding of Samples for Blinding C->E D->E F Distribution of Coded Samples to Participating Laboratories E->F Lab1 Lab 1 (Method A) F->Lab1 Lab2 Lab 2 (Method B) F->Lab2 LabN Lab N (Method X) F->LabN G Independent Analysis of Samples using Assigned/Chosen Methods Lab1->G Lab2->G LabN->G H Collection of Raw Data from all Laboratories G->H I Statistical Analysis (Recovery, RSDr, RSDR) H->I J Comparison of Method Performance I->J K Publication of Comparison Guide J->K

Caption: Workflow of an inter-laboratory round-robin study.

Signaling Pathway of this compound

This compound exerts its neurotoxic effects by targeting the voltage-gated sodium channels (VGSCs) in excitable cells such as neurons. The following diagram illustrates the signaling pathway.

BrevetoxinSignaling cluster_membrane Cell Membrane VGSC_closed Voltage-Gated Sodium Channel (Closed State) VGSC_open Voltage-Gated Sodium Channel (Open State) VGSC_closed->VGSC_open Conformational Change (Activation) Na_in Na+ Influx VGSC_open->Na_in Brevetoxin This compound Brevetoxin->VGSC_closed Binds to Site 5 Depolarization Membrane Depolarization Na_in->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Toxicity Neurotoxicity Neurotransmitter->Toxicity

Caption: this compound signaling pathway.

References

A Comparative Guide to In Vitro and In Vivo Models for Brevetoxin B Toxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed in vitro and in vivo models for assessing the toxicity of Brevetoxin B (BTX-B), a potent neurotoxin produced by the marine dinoflagellate Karenia brevis. Understanding the strengths and limitations of these models is crucial for accurate risk assessment, mechanistic studies, and the development of potential therapeutics.

Executive Summary

This compound primarily exerts its toxic effects by binding to and activating voltage-gated sodium channels (VGSCs), leading to persistent neuronal firing and subsequent downstream cellular damage.[1] The assessment of this toxicity has traditionally relied on in vivo animal models, most notably the mouse bioassay. However, ethical considerations and the need for higher throughput screening have driven the development and refinement of various in vitro alternatives. This guide presents a detailed comparison of these models, focusing on quantitative data, experimental protocols, and the underlying biological pathways.

Data Presentation: Quantitative Comparison of Toxicity Models

The following tables summarize key quantitative parameters for various in vitro and in vivo models used in this compound toxicity assessment. These values can vary based on experimental conditions, specific toxin congeners, and the biological system used.

Table 1: Comparison of In Vitro Models for this compound Toxicity Assessment

Model TypeCell LineEndpointBTX-B Concentration (EC50)Key AdvantagesKey Limitations
Cytotoxicity Assay Neuro-2a (mouse neuroblastoma)Cell Viability (e.g., MTT, XTT assay)~5.8 ng/mL (PbTx-3)[2]Well-established, sensitive to VGSC activators.Often requires co-treatment with ouabain and veratridine, which can introduce variability.[2][3]
Cytotoxicity Assay SJCRH30 (human rhabdomyosarcoma)Cell Viability (fluorescence microscopy)~10-100 nM (for PbTx-1 and PbTx-2)Does not require ouabain and veratridine, potentially reducing variability.[3]Less established than the Neuro-2a assay for brevetoxin testing.
Receptor Binding Assay Rat brain synaptosomesCompetitive displacement of a radiolabeled ligandIC50 of ~2.9 nMHigh specificity for VGSC site 5, good for screening.Does not provide information on cellular toxicity or downstream effects.
Immunoassay (ELISA) N/AAntibody-based detectionDetection limit ~0.031 ng/mL in seawaterHigh sensitivity and specificity, suitable for high-throughput screening of environmental and biological samples.[4]Does not measure biological activity or toxicity.

Table 2: Comparison of In Vivo Models for this compound Toxicity Assessment

Model TypeSpeciesEndpointBTX-B Concentration (LD50)Key AdvantagesKey Limitations
Mouse Bioassay Mouse (Mus musculus)Time to death~455 µg/kg (intraperitoneal injection)[5]Provides data on systemic toxicity and lethal dose in a whole organism. The traditional regulatory method.[3]Ethical concerns, high variability, low throughput, and high cost.[3]
Zebrafish Embryo Assay Zebrafish (Danio rerio)Developmental toxicity, mortality, behavioral changesNot standardized for BTX-BHigh-throughput potential, allows for visualization of developmental defects, ethically more favorable than rodent models.Differences in physiology compared to mammals may limit direct extrapolation.

Experimental Protocols

In Vitro Model: Neuro-2a Cytotoxicity Assay

This protocol is a generalized representation based on common practices.

  • Cell Culture: Mouse neuroblastoma (Neuro-2a) cells are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microplates at a density of approximately 2 x 10^4 cells per well and allowed to attach overnight.

  • Toxin Exposure: Prepare serial dilutions of this compound in culture media. The media in the wells is replaced with the toxin-containing media. For enhanced sensitivity, cells are often co-treated with ouabain (a Na+/K+-ATPase inhibitor) and veratridine (another VGSC activator).[2][3]

  • Incubation: The plates are incubated for a defined period, typically 24 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or XTT. The absorbance is read using a microplate reader.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to control (untreated) cells. The EC50 value (the concentration of toxin that causes a 50% reduction in cell viability) is calculated from the dose-response curve.

In Vivo Model: Mouse Bioassay

This is a summary of the standard regulatory method.

  • Animal Model: Healthy, specific-pathogen-free mice (typically female, 18-22 g) are used.

  • Toxin Preparation: this compound is dissolved in a suitable vehicle, such as saline containing 1% Tween-80.

  • Administration: A defined volume of the toxin solution is injected intraperitoneally into each mouse. A control group receives only the vehicle.

  • Observation: The mice are observed continuously for the first few hours and then periodically for up to 24-48 hours. Symptoms of toxicity (e.g., neurotoxic signs like paralysis, convulsions) and the time of death are recorded.

  • LD50 Determination: The LD50, the dose that is lethal to 50% of the test animals, is calculated using appropriate statistical methods (e.g., probit analysis) based on the mortality data from different dose groups.[5]

Mandatory Visualizations

This compound Signaling Pathway

Brevetoxin_Signaling_Pathway BTXB This compound (BTX-B) VGSC Voltage-Gated Sodium Channel (VGSC) BTXB->VGSC Binds to Site 5 Na_influx Na+ Influx VGSC->Na_influx Persistent Activation Depolarization Membrane Depolarization Na_influx->Depolarization Ca_channels Voltage-Gated Ca2+ Channels Depolarization->Ca_channels Activation Na_Ca_exchanger Na+/Ca2+ Exchanger (Reversal) Depolarization->Na_Ca_exchanger Neurotoxicity Neurotoxicity Depolarization->Neurotoxicity Ca_influx Ca2+ Influx Ca_channels->Ca_influx ERK ERK1/2 Activation Ca_influx->ERK Na_Ca_exchanger->Ca_influx CREB CREB Phosphorylation ERK->CREB Gene_expression Altered Gene Expression CREB->Gene_expression Gene_expression->Neurotoxicity

Caption: Signaling pathway of this compound toxicity.

Experimental Workflow: Comparing In Vitro and In Vivo Models

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start Prepare Cell Cultures (e.g., Neuro-2a) invitro_expose Expose to BTX-B (Dose-Response) invitro_start->invitro_expose invitro_assay Perform Cytotoxicity/ Receptor Binding Assay invitro_expose->invitro_assay invitro_data Calculate EC50/IC50 invitro_assay->invitro_data comparison Comparative Analysis invitro_data->comparison invivo_start Acclimate Animal Models (e.g., Mice) invivo_expose Administer BTX-B (Dose Groups) invivo_start->invivo_expose invivo_observe Observe for Toxicity & Mortality invivo_expose->invivo_observe invivo_data Calculate LD50 invivo_observe->invivo_data invivo_data->comparison conclusion Conclusion on Model Suitability & Correlation comparison->conclusion

Caption: Workflow for comparing in vitro and in vivo models.

Discussion

The choice between in vitro and in vivo models for this compound toxicity assessment depends on the specific research question. In vitro assays, particularly cell-based and receptor binding assays, offer high-throughput capabilities and are invaluable for screening large numbers of samples, studying specific molecular interactions, and reducing animal use.[6] However, they may not fully recapitulate the complex physiological environment of a whole organism, including metabolic activation or detoxification processes and the integrated response of multiple organ systems.

In vivo models, while providing a more holistic view of toxicity, are beset by ethical concerns, higher costs, and lower throughput. The traditional mouse bioassay, though historically the regulatory standard, is known for its variability.[3] Newer in vivo models like the zebrafish embryo assay present a promising alternative, offering a balance between throughput and biological complexity.[7][8]

Ultimately, an integrated approach that utilizes both in vitro and in vivo models is often the most effective. High-throughput in vitro screening can be used to identify potential toxins and prioritize them for further investigation, while targeted in vivo studies can then be used to confirm toxicity and assess the risk to whole organisms. This tiered approach allows for a more efficient and ethically responsible assessment of this compound toxicity.

References

Brevenal's Counteractive Effects on Brevetoxin B Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antagonistic effects of brevenal on the activity of brevetoxin B (PbTx-2), a potent neurotoxin produced by the marine dinoflagellate Karenia brevis. Brevetoxins are notorious for their role in neurotoxic shellfish poisoning (NSP) and respiratory irritation associated with harmful algal blooms.[1][2][3][4] Brevenal, a naturally co-occurring polyether, has emerged as a promising antagonist to brevetoxin's harmful effects, making it a significant subject of research for potential therapeutic applications.[5][6][7][8]

Mechanism of Action: A Tale of Two Molecules at the Sodium Channel

This compound exerts its neurotoxic effects by binding to site 5 on the α-subunit of voltage-gated sodium channels (VGSCs).[9][10] This binding leads to a conformational change in the channel, causing it to open at normal resting membrane potentials and remain open for an extended period. The persistent influx of sodium ions results in nerve cell depolarization, uncontrolled nerve firing, and subsequent neurotoxicity.[10][11]

Brevenal, while structurally related to brevetoxins, acts as an antagonist.[1][12] Evidence suggests that brevenal's mechanism of antagonism is complex. Some studies indicate a competitive binding relationship with brevetoxin at or near site 5 on the VGSC.[5][6][7] However, other research has shown that brevenal binds to a distinct site on the sodium channel that allosterically modulates brevetoxin binding and counteracts its effects.[1][3] This interaction prevents the persistent activation of the sodium channel, thereby mitigating the toxic downstream effects of this compound.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities of this compound and brevenal to voltage-gated sodium channels, as determined by radioligand binding assays in rat brain synaptosomes.

CompoundAssay TypeParameterValueReference
This compound (PbTx-3 as radioligand)Competition BindingKi of PbTx-20.81 nM[1]
BrevenalCompetition BindingKi vs [3H]-PbTx-398 nM[1]
Brevenol (reduced form of brevenal)Competition BindingKi vs [3H]-PbTx-3661 nM[1]
[3H]-BrevenolSaturation BindingKD67 nM[1]
BrevenalCompetition BindingKi vs [3H]-Brevenol75 nM[1]
BrevenolCompetition BindingKi vs [3H]-Brevenol56 nM[1]

Ki (inhibitory constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. KD (dissociation constant) is the concentration of radioligand at which half of the receptors are occupied at equilibrium. A lower KD indicates a higher binding affinity.

Comparative Efficacy in Functional Assays

The antagonistic action of brevenal has been demonstrated in various functional assays that measure the physiological consequences of this compound activity.

AssayModel SystemThis compound EffectBrevenal's Antagonistic EffectReference
Fish BioassayGulf killifish (Fundulus grandis)Neurotoxicity and deathProtects fish from the lethal effects of brevetoxin.[5][6][7]
Airway ConstrictionAsthmatic SheepConcentration-dependent bronchoconstrictionPretreatment with brevenal ameliorated brevetoxin-induced bronchoconstriction.[1]
NeurosecretionBovine Chromaffin CellsP-CTX-1B (a related toxin) induced neurosecretionInhibited neurosecretion with an initial high affinity in the nanomolar range.[1]
DNA DamageHuman LymphocytesBrevetoxin-induced DNA damageReduced the level of DNA damage caused by brevetoxin.[13]

Signaling Pathways and Experimental Workflow

The interaction of this compound and brevenal with the voltage-gated sodium channel initiates a cascade of intracellular events. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing their effects.

Brevetoxin_Signaling_Pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_influx Na+ Influx VGSC->Na_influx Persistent Opening PbTx This compound PbTx->VGSC Binds to Site 5 (Activates) Brevenal Brevenal Brevenal->VGSC Binds to a separate site (Inhibits) Depolarization Membrane Depolarization Na_influx->Depolarization Ca_channel Voltage-Gated Ca2+ Channels Depolarization->Ca_channel Opens Glutamate_release Glutamate Release Depolarization->Glutamate_release Ca_influx Ca2+ Influx Ca_channel->Ca_influx ERK_activation ERK1/2 Activation Ca_influx->ERK_activation Neurotoxicity Neurotoxicity Glutamate_release->Neurotoxicity ERK_activation->Neurotoxicity Experimental_Workflow start Start prep Prepare Rat Brain Synaptosomes start->prep incubation Incubate with [3H]-PbTx-3 and varying concentrations of Brevenal (competitor) prep->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Calculate Ki) quantification->analysis end End analysis->end

References

Comparative Toxicogenomic Analysis of Brevetoxin B and its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicogenomic effects of Brevetoxin B (BTX-B), also known as PbTx-2, and its primary metabolites. Brevetoxins are a group of neurotoxins produced by the marine dinoflagellate Karenia brevis, the organism responsible for "red tides." Exposure to these toxins can lead to neurotoxic shellfish poisoning (NSP) and respiratory irritation in humans and marine life. Understanding the comparative toxicity and mechanisms of action of BTX-B and its metabolites is crucial for risk assessment, diagnostics, and the development of potential therapeutics.

Executive Summary

This document synthesizes experimental data to compare the toxicological profiles of this compound (PbTx-2) and its key metabolites, including PbTx-3, PbTx-6, and PbTx-9. The parent compound, PbTx-2, and its metabolite PbTx-6, which both possess an aldehyde functional group, exhibit higher cytotoxicity compared to their alcohol-containing counterparts, PbTx-3 and PbTx-9. This suggests that the aldehyde moiety is a significant contributor to their toxic effects.

Toxicogenomic analyses reveal that brevetoxins modulate complex signaling pathways involved in inflammation, apoptosis, DNA damage, and cellular stress responses. Notably, PbTx-6 has been shown to bind to the aryl hydrocarbon receptor (AhR), suggesting a potential for gene expression changes, although this does not appear to be the primary mechanism of its toxicity. Both PbTx-2 and PbTx-6 induce an acute phase inflammatory response. Furthermore, recent proteomic studies indicate that PbTx-2 can induce the unfolded protein response (UPR) and oxidative stress, highlighting additional mechanisms of toxicity.

This guide presents quantitative data on the comparative cytotoxicity of these compounds, detailed experimental protocols for their toxicogenomic analysis, and visual representations of the key signaling pathways involved.

Data Presentation: Comparative Cytotoxicity and Genotoxicity

The following tables summarize the quantitative data on the in vitro toxicity of this compound (PbTx-2) and its metabolites. The data is compiled from studies on Jurkat E6-1 T cells, a human leukemia cell line commonly used in toxicological research.

Table 1: Comparative Cytotoxicity of this compound and its Metabolites in Jurkat E6-1 Cells

CompoundChemical Modification from PbTx-2IC50 (M)Relative Cytotoxicity Ranking
PbTx-2 Parent Compound (aldehyde)1.0 x 10⁻⁸1 (Most Cytotoxic)
PbTx-6 Epoxide on H-ring (aldehyde)5.0 x 10⁻⁸2
PbTx-3 Aldehyde reduced to alcohol1.0 x 10⁻⁷3
PbTx-9 Dihydrogenated side chain (alcohol)> 1.0 x 10⁻⁶4 (Least Cytotoxic)

Data synthesized from Murrell and Gibson (2009).[1]

Table 2: Comparative Genotoxicity and Apoptosis Induction in Jurkat E6-1 Cells

CompoundSignificant DNA DamageApoptosis InductionCaspase 3/7 and 8 Activation
PbTx-2 YesYesYes
PbTx-6 YesYesYes
PbTx-3 YesYesNot Significant
PbTx-9 Not SignificantYesNot Significant

Data synthesized from Murrell and Gibson (2009).[1]

Table 3: Comparative Gene Expression Changes in Mouse Liver Induced by PbTx-2 and PbTx-6

GeneFunctionFold Change (PbTx-2)Fold Change (PbTx-6)
Metallothionein-1Heavy metal detoxification, oxidative stress response+2.5+2.2
Orosomucoid 1Acute-phase reactant+3.1+2.8
Serum amyloid A1Acute-phase reactant+2.1Not Significant
HaptoglobinAcute-phase reactantNot Significant+2.4

Data from Walsh et al. (2003).[2] Note: This study used intraperitoneal injection in mice, and gene expression was measured by cDNA microarray.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicogenomic studies. The following protocols are based on established methods for the in vitro analysis of brevetoxin effects.

Cell Culture and Toxin Exposure
  • Cell Line: Jurkat E6-1 T cells (ATCC TIB-152) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Toxin Preparation: Brevetoxin standards (PbTx-2, PbTx-3, PbTx-6, PbTx-9) are dissolved in a suitable solvent such as ethanol to create stock solutions. Serial dilutions are prepared in culture medium to achieve the desired final concentrations. A vehicle control (medium with the highest concentration of solvent used) must be included in all experiments.

  • Exposure: Cells are seeded in appropriate culture plates (e.g., 96-well plates for cytotoxicity assays, 6-well plates for RNA extraction) and allowed to acclimate before the addition of the brevetoxin dilutions or vehicle control. Exposure times can vary depending on the endpoint being measured (e.g., 4 hours for apoptosis assays, 24 hours for gene expression analysis).[1][3]

Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.

  • Procedure:

    • After the toxin exposure period, MTT solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

    • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle control, and IC50 values are calculated using a suitable statistical software.

RNA Extraction and Quality Control
  • Procedure:

    • Following toxin exposure, cells are harvested and total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • The protocol typically involves cell lysis, homogenization, and purification of RNA using silica-based columns.

    • An on-column DNase digestion step is recommended to remove any contaminating genomic DNA.

  • Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) to measure the A260/A280 and A260/A230 ratios. RNA integrity is further evaluated using an Agilent Bioanalyzer or similar capillary electrophoresis system.

Gene Expression Analysis (Microarray or RNA-Seq)
  • Microarray Analysis:

    • Labeled cDNA is synthesized from the extracted RNA using reverse transcriptase and fluorescently labeled nucleotides (e.g., Cy3 and Cy5 for two-color arrays).

    • The labeled cDNA is hybridized to a microarray chip containing probes for thousands of genes.

    • After hybridization, the arrays are washed to remove unbound cDNA and scanned using a microarray scanner to detect the fluorescence signals.

    • The raw data is then normalized and analyzed to identify differentially expressed genes between the toxin-treated and control groups.[2]

  • RNA-Sequencing (RNA-Seq):

    • A sequencing library is prepared from the extracted RNA, which involves rRNA depletion or poly(A) selection, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

    • The library is sequenced using a next-generation sequencing platform (e.g., Illumina).

    • The resulting sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is quantified.

    • Differential gene expression analysis is performed using specialized software packages (e.g., DESeq2, edgeR).

Quantitative PCR (qPCR) Validation
  • Principle: qPCR is used to validate the results of microarray or RNA-Seq experiments for a subset of differentially expressed genes.

  • Procedure:

    • A portion of the extracted RNA is reverse transcribed into cDNA.

    • The cDNA is used as a template for qPCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe.

    • The amplification of the target genes is monitored in real-time, and the relative expression levels are calculated using the ΔΔCt method, normalizing to one or more stable housekeeping genes.[4][5]

Visualization of Key Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by brevetoxins and a typical experimental workflow for their toxicogenomic analysis.

Experimental_Workflow cluster_Phase1 In Vitro Exposure cluster_Phase2 Data Acquisition cluster_Phase3 Data Analysis & Validation CellCulture Cell Culture (e.g., Jurkat E6-1) ToxinExposure Toxin Exposure (BTX-B & Metabolites) CellCulture->ToxinExposure Cytotoxicity Cytotoxicity Assays (e.g., MTT) ToxinExposure->Cytotoxicity RNA_Extraction RNA Extraction & QC ToxinExposure->RNA_Extraction GeneExpression Gene Expression Profiling (Microarray / RNA-Seq) RNA_Extraction->GeneExpression DataAnalysis Bioinformatic Analysis (Differential Gene Expression) GeneExpression->DataAnalysis PathwayAnalysis Pathway Enrichment Analysis DataAnalysis->PathwayAnalysis qPCR qPCR Validation DataAnalysis->qPCR

Fig. 1: Experimental workflow for comparative toxicogenomic analysis.

Brevetoxin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus VSSC Voltage-Gated Sodium Channel (VSSC) IKK IKK VSSC->IKK Ca²⁺ influx AhR_complex AhR-Hsp90 Complex AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocation & Dimerization Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation NFkB_complex NF-κB-IκB Complex IKK->NFkB_complex Phosphorylation NFkB_nuc NF-κB NFkB_complex->NFkB_nuc Translocation UPR Unfolded Protein Response (UPR) Apoptosis & DNA\nDamage Response Apoptosis & DNA Damage Response UPR->Apoptosis & DNA\nDamage Response ARNT ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding NFkB_RE NF-κB Response Element NFkB_nuc->NFkB_RE Binding Antioxidant & Detoxification\nGenes (e.g., HO-1) Antioxidant & Detoxification Genes (e.g., HO-1) ARE->Antioxidant & Detoxification\nGenes (e.g., HO-1) Xenobiotic Metabolism Genes\n(e.g., CYP1A1) Xenobiotic Metabolism Genes (e.g., CYP1A1) XRE->Xenobiotic Metabolism Genes\n(e.g., CYP1A1) Inflammatory Genes\n(e.g., Cytokines) Inflammatory Genes (e.g., Cytokines) NFkB_RE->Inflammatory Genes\n(e.g., Cytokines) BTXB This compound (PbTx-2) & Metabolites BTXB->VSSC Activation BTXB->AhR_complex Binding (e.g., PbTx-6) Oxidative Stress Oxidative Stress BTXB->Oxidative Stress Oxidative Stress->Keap1 Inhibition Oxidative Stress->UPR Induction

Fig. 2: Key signaling pathways modulated by this compound and its metabolites.

Conclusion

The toxicogenomic analysis of this compound and its metabolites reveals a complex interplay of cellular responses. While the primary mechanism of action for brevetoxins is the activation of voltage-gated sodium channels, it is clear that downstream effects involve multiple signaling pathways, including those related to inflammation, oxidative stress, and the unfolded protein response. The cytotoxicity of brevetoxins appears to be significantly influenced by the presence of an aldehyde functional group, with PbTx-2 and PbTx-6 being more potent than their alcohol counterparts, PbTx-3 and PbTx-9.

For researchers and drug development professionals, these findings have several implications. The differential toxicity of brevetoxin metabolites highlights the importance of considering metabolic transformation in risk assessment. The identification of key signaling pathways provides potential targets for the development of therapeutics to mitigate the effects of brevetoxin exposure. Furthermore, the detailed experimental protocols provided in this guide offer a framework for conducting further research to elucidate the precise molecular mechanisms of brevetoxin toxicity and to screen for potential antagonists. Future research should focus on obtaining direct comparative toxicogenomic data for a wider range of brevetoxin metabolites to build a more comprehensive understanding of their structure-activity relationships.

References

A Comparative Guide to Biomarkers for Brevetoxin B Exposure in Marine Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated biomarkers for monitoring Brevetoxin B (PbTx-2) exposure in marine animals, with a primary focus on shellfish. Experimental data from various analytical methods are presented to support the comparison, along with detailed protocols for key methodologies.

Introduction to this compound and the Need for Biomarkers

This compound (PbTx-2), a potent neurotoxin produced by the dinoflagellate Karenia brevis, is the primary causative agent of Neurotoxic Shellfish Poisoning (NSP) in humans. Marine animals, particularly filter-feeding shellfish, can accumulate these toxins, posing a significant threat to public health and marine ecosystems. Monitoring for brevetoxin exposure is crucial for seafood safety and environmental assessment. While the parent toxin can be measured, its rapid metabolism within marine organisms necessitates the use of specific biomarkers for a more accurate assessment of exposure and potential toxicity. Brevetoxins are extensively metabolized in shellfish through processes like oxidation, reduction, and conjugation with amino acids and fatty acids.[1][2][3] This guide focuses on the validation and comparison of these metabolic biomarkers.

Comparison of Key Biomarkers and Detection Methods

The most extensively studied biomarkers for this compound exposure are its metabolites formed in shellfish. The primary methods for their detection and quantification are Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA). While LC-MS offers high specificity and the ability to identify individual metabolites, ELISA provides a measure of the total composite brevetoxin-like compounds. The traditional mouse bioassay is also used as a measure of overall toxicity.

Quantitative Data Summary

The following tables summarize the performance of different analytical methods for the detection of this compound and its metabolites.

Table 1: Performance of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Brevetoxin Biomarker Analysis in Shellfish [4][5]

BiomarkerShellfish MatrixRecovery (%)Within-Laboratory Reproducibility (RSD %)
Brevetoxin-2 (PbTx-2)Greenshell mussel, Eastern oyster, Hard clam, Pacific oyster6127
Brevetoxin-3 (PbTx-3)Greenshell mussel, Eastern oyster, Hard clam, Pacific oyster73 - 11214 - 18
Brevetoxin B1 (BTX-B1)Hard clam-12
Brevetoxin B2 (BTX-B2)Greenshell mussel, Eastern oyster, Hard clam, Pacific oyster73 - 11214 - 18
S-desoxy Brevetoxin B2Greenshell mussel, Eastern oyster, Hard clam, Pacific oyster73 - 11214 - 18
Brevetoxin B5 (BTX-B5)Greenshell mussel, Eastern oyster, Hard clam, Pacific oyster73 - 11214 - 18

Data from a single-laboratory validation study. Recovery and precision were determined from seven analytical batches using shellfish flesh fortified at 0.05 mg/kg.

Table 2: Performance of Competitive ELISA for Brevetoxin Detection [2]

Sample MatrixDetection Limit
Spiked Oysters2.5 µ g/100 g shellfish meat

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Brevetoxin Metabolite Analysis in Shellfish

This protocol is a generalized procedure based on established methods for the extraction and analysis of brevetoxin metabolites from shellfish tissue.[1][6]

1. Sample Preparation and Extraction: a. Homogenize 2 grams of shellfish tissue. b. Extract the homogenized tissue with 9 mL of 80% aqueous methanol by vortexing for 1 minute. c. Centrifuge the mixture and collect the supernatant. d. For a more comprehensive extraction of metabolites with varying polarities, a sequential extraction with diethyl ether followed by acetone can be performed.[7]

2. Solid-Phase Extraction (SPE) Cleanup: a. The crude extract can be further purified using a C18 SPE column to remove interfering matrix components. b. Condition the SPE cartridge with methanol followed by water. c. Load the extract onto the cartridge. d. Wash the cartridge with a low percentage of organic solvent (e.g., 25% methanol) to remove polar impurities. e. Elute the brevetoxin metabolites with 100% methanol.

3. LC-MS/MS Analysis: a. Evaporate the eluted sample to dryness and reconstitute in a suitable solvent (e.g., methanol). b. Inject the sample into an HPLC system coupled to a tandem mass spectrometer. c. Chromatographic Separation: Use a C18 column with a gradient elution profile. A typical mobile phase consists of water and acetonitrile, both containing a small amount of an additive like acetic acid or ammonium fluoride to improve ionization.[1][6] d. Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantitative analysis, targeting the specific precursor-to-product ion transitions for each brevetoxin metabolite.[6]

Competitive Enzyme-Linked Immunosorbent Assay (cELISA) Protocol for Brevetoxin Detection

This protocol describes a direct competitive ELISA for the detection of brevetoxins in shellfish samples.[8][9]

1. Sample Preparation: a. Homogenize shellfish tissue. b. For a simple screening, the homogenate can be diluted directly in the assay buffer. c. Alternatively, perform a solvent extraction (e.g., with acetone) for a cleaner sample matrix.[2]

2. ELISA Procedure: a. The assay is based on the competition between brevetoxins in the sample and a brevetoxin-enzyme conjugate for binding to anti-brevetoxin antibodies coated on a microtiter plate.[8] b. Add standards and prepared samples to the wells of the antibody-coated microtiter plate. c. Add the brevetoxin-enzyme conjugate to the wells. d. Incubate the plate to allow for competitive binding. e. Wash the plate to remove unbound reagents. f. Add a substrate solution that reacts with the enzyme to produce a color signal. g. The intensity of the color is inversely proportional to the concentration of brevetoxins in the sample.[8] h. Stop the reaction and measure the absorbance using an ELISA plate reader. i. Quantify the brevetoxin concentration in the samples by comparing their absorbance to a standard curve.

1H NMR Spectroscopy for Metabolomic Analysis of Brevetoxin Exposure

This protocol outlines a general workflow for investigating metabolic changes in shellfish gills in response to brevetoxin exposure using 1H NMR spectroscopy.[10]

1. Sample Collection and Acclimation: a. Acclimate marine animals (e.g., clams) in a controlled environment. b. Expose a group of animals to a known concentration of this compound (e.g., 100-ppb PbTx-2) for a defined period (e.g., 24 hours). A control group should be maintained under the same conditions without the toxin.

2. Metabolite Extraction: a. Dissect the target tissue (e.g., gills) from both control and exposed animals. b. Extract the metabolites from the tissue using a suitable solvent system (e.g., methanol-chloroform).

3. NMR Analysis: a. Reconstitute the dried metabolite extracts in a deuterated solvent containing an internal standard. b. Acquire 1H NMR spectra using a high-resolution NMR spectrometer. c. Process the NMR data, including phasing, baseline correction, and referencing.

4. Data Analysis: a. Identify and quantify the metabolites present in the spectra using spectral databases and specialized software. b. Use multivariate statistical analysis (e.g., Principal Component Analysis) to compare the metabolic profiles of the control and exposed groups and identify metabolites that are significantly altered by brevetoxin exposure.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for biomarker validation.

Brevetoxin_Signaling_Pathway PbTx2 This compound (PbTx-2) VGSC Voltage-Gated Sodium Channel (VGSC) PbTx2->VGSC Binds and Activates Immune_response Immune Cell Activation PbTx2->Immune_response Potential direct/indirect effects Na_influx Persistent Na+ Influx VGSC->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization Ca_influx Increased Intracellular Ca2+ NMDA_receptor NMDA Receptor Na_influx->NMDA_receptor Upregulates Ca_channels Voltage-Gated Ca2+ Channels Depolarization->Ca_channels Opens Ca_channels->Ca_influx ERK_pathway ERK1/2 Signaling Pathway Activation Ca_influx->ERK_pathway NMDA_receptor->Ca_influx Cellular_effects Downstream Cellular Effects (e.g., Neurotoxicity, Altered Gene Expression) ERK_pathway->Cellular_effects Immune_response->Cellular_effects Biomarker_Validation_Workflow cluster_analysis Analytical Methods start Exposure of Marine Animals to this compound tissue Tissue Sample Collection (e.g., Gills, Digestive Gland) start->tissue extraction Metabolite Extraction tissue->extraction lcms LC-MS/MS Analysis extraction->lcms elisa ELISA extraction->elisa nmr 1H NMR Metabolomics extraction->nmr quantification Biomarker Identification and Quantification lcms->quantification elisa->quantification nmr->quantification comparison Comparison with Traditional Methods (e.g., Mouse Bioassay) quantification->comparison validation Validation of Biomarkers comparison->validation

References

Potency of Brevetoxin B Derivatives in Neuronal Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the relative potency of various Brevetoxin B (PbTx-B) derivatives in neuronal assays. The data presented is compiled from peer-reviewed studies and is intended to serve as a valuable resource for researchers investigating the structure-activity relationships and neurotoxic effects of these potent marine biotoxins.

Data Summary: Relative Potency of this compound Derivatives

The neurotoxic potency of this compound and its derivatives has been quantified in primary cultures of rat cerebellar granule neurons. The following table summarizes the half-maximal effective concentrations (EC50) for neurotoxicity, as determined by the release of lactate dehydrogenase (LDH), a marker of cell death. A lower EC50 value indicates a higher potency.

Brevetoxin DerivativeEC50 (nM) for NeurotoxicityRelative Potency (PbTx-2 = 1)
Brevetoxin-1 (PbTx-1)9.31 ± 0.458.65
Brevetoxin-3 (PbTx-3)53.9 ± 2.81.49
Brevetoxin-2 (PbTx-2)80.5 ± 5.91.00
Brevetoxin-6 (PbTx-6)1417 ± 320.06

Data sourced from a study on rat cerebellar granule neurons.[1]

Mechanism of Action and Signaling Pathways

Brevetoxins exert their neurotoxic effects by binding to site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs) in neurons.[2][3] This binding leads to persistent channel activation, causing a sustained influx of sodium ions (Na+) and membrane depolarization.[3] This depolarization triggers the release of the excitatory neurotransmitter glutamate. Excessive glutamate in the synaptic cleft over-activates N-methyl-D-aspartate (NMDA) receptors on adjacent neurons.[1] This leads to a massive influx of calcium ions (Ca2+), initiating a cascade of intracellular events that ultimately result in excitotoxicity and neuronal cell death.[4][5][6][7]

Recent studies in sensory neurons have also implicated the involvement of Protease-Activated Receptor 2 (PAR2) and the protease Cathepsin S in the signaling cascade initiated by brevetoxin analogs. This pathway involves downstream effectors such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Transient Receptor Potential Vanilloid 4 (TRPV4), suggesting a more complex signaling network than previously understood.[5]

Brevetoxin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound Derivative This compound Derivative VGSC Voltage-Gated Sodium Channel (VGSC) This compound Derivative->VGSC Binds to Site 5 Depolarization Membrane Depolarization VGSC->Depolarization Persistent Na+ Influx NMDA_Receptor NMDA Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx PAR2 PAR2 PKA_PKC PKA / PKC Activation PAR2->PKA_PKC Glutamate_Release Glutamate Release Depolarization->Glutamate_Release Cathepsin_S Cathepsin S Activation Depolarization->Cathepsin_S Glutamate_Release->NMDA_Receptor Activates Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Cathepsin_S->PAR2 Activates TRPV4 TRPV4 Activation PKA_PKC->TRPV4 TRPV4->Ca_Influx

This compound Signaling Pathway in Neurons.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Preparation of Primary Rat Cerebellar Granule Neuron Cultures

This protocol describes the isolation and culturing of cerebellar granule neurons from postnatal rat pups, a widely used model for neurotoxicity studies.[1][2][8][9]

  • Dissection and Dissociation:

    • Cerebella are dissected from 6-8 day old rat pups.[1]

    • The tissue is minced and then enzymatically dissociated using trypsin to obtain a single-cell suspension.[1][2]

    • Mechanical dissociation is performed by gentle trituration.[1][2]

  • Plating and Culture:

    • Cells are plated on poly-L-lysine coated culture plates at a desired density.[1][2][10]

    • Cultures are maintained in a serum-based medium.[8]

    • An inhibitor of mitosis, such as cytosine arabinoside (AraC), is added after 24 hours to prevent the proliferation of non-neuronal cells, resulting in a highly pure neuronal culture.[2]

Neurotoxicity Assay using Lactate Dehydrogenase (LDH) Release

This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[3][11][12][13][14][15][16][17]

  • Treatment:

    • Primary cerebellar granule neuron cultures are exposed to various concentrations of this compound derivatives for a specified period (e.g., 2 hours at 22°C).[1]

  • Sample Collection:

    • Following treatment, the culture medium (supernatant) is collected.[11][15]

  • LDH Measurement:

    • The collected supernatant is transferred to a new 96-well plate.[15]

    • An LDH assay reagent, containing lactate and NAD+, is added to each well.[3][15]

    • LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[12][15]

    • The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.[11][12] The amount of color produced is proportional to the amount of LDH released, and therefore, to the extent of cell death.

Experimental_Workflow cluster_culture Cell Culture Preparation cluster_assay Neurotoxicity Assay Pups Postnatal Rat Pups (P6-P8) Dissection Cerebellum Dissection Pups->Dissection Dissociation Enzymatic & Mechanical Dissociation Dissection->Dissociation Plating Plate on Poly-L-lysine Coated Plates Dissociation->Plating Culture Culture Neurons (with AraC) Plating->Culture Treatment Expose Neurons to Brevetoxin Derivatives Culture->Treatment Collection Collect Culture Supernatant Treatment->Collection LDH_Reaction Add LDH Assay Reagent (Lactate, NAD+, Tetrazolium Salt) Collection->LDH_Reaction Measurement Measure Absorbance at 490 nm LDH_Reaction->Measurement Analysis Calculate % Cytotoxicity and EC50 Values Measurement->Analysis

Workflow for Neuronal Assay of Brevetoxin Potency.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Brevetoxin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent neurotoxins like Brevetoxin B are paramount to ensuring a secure laboratory environment. Adherence to established protocols is critical to mitigate risks and maintain compliance with safety regulations. This guide provides essential, step-by-step logistical information for the proper disposal of this compound, its contaminated materials, and related waste.

This compound is a potent neurotoxin that requires careful handling and specific disposal procedures to ensure its complete inactivation.[1] Standard autoclaving is not an effective method for detoxifying brevetoxins.[2][3] The primary methods for disposal involve chemical inactivation or high-temperature incineration.

Chemical Decontamination Protocols

Chemical inactivation is a widely accepted method for neutralizing this compound. The recommended reagents are sodium hydroxide (NaOH) and sodium hypochlorite (NaOCl), often used in combination.

Recommended Chemical Inactivation Agents and Conditions:

Inactivating Agent(s)ConcentrationContact TimeApplication
Sodium Hydroxide (NaOH) solution0.1 N10 minutesDecontamination of laboratory glassware and equipment.[2][3]
Sodium Hypochlorite (NaOCl) & Sodium Hydroxide (NaOH)2.5% NaOCl with 0.25 N NaOH4 hoursComplete inactivation of liquid samples, accidental spills, and non-burnable waste.[4]
Sodium Hypochlorite (NaOCl) & Sodium Hydroxide (NaOH)0.25% NaOCl with 0.025 N NaOH4 hoursDecontamination of cages and bedding from animals exposed to brevetoxin.[4]

Experimental Protocol: Chemical Inactivation of this compound Waste

This protocol details the steps for the chemical inactivation of liquid this compound waste and contaminated labware.

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and two pairs of nitrile gloves.[5]

  • Sodium Hydroxide (NaOH)

  • Sodium Hypochlorite (NaOCl) solution (bleach)

  • Designated chemical waste container

  • pH indicator strips

Procedure:

  • Prepare the Inactivation Solution:

    • For general liquid waste and non-burnable items, prepare a solution of 2.5% sodium hypochlorite and 0.25 N sodium hydroxide.[4]

    • For decontamination of glassware, a 0.1 N NaOH solution can be prepared.[2][3]

  • Waste Collection:

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealable chemical waste container.

    • Place contaminated disposable items (e.g., pipette tips, gloves) in a separate, compatible container for treatment.

  • Inactivation:

    • Carefully add the inactivation solution to the waste container. Ensure the final concentration of the inactivating agents meets the recommended levels.

    • For contaminated labware, fully immerse the items in the inactivation solution.

  • Contact Time:

    • Allow the waste to soak in the inactivation solution for the prescribed contact time (e.g., 4 hours for the combined NaOCl/NaOH solution or 10 minutes for the 0.1 N NaOH solution).[2][3][4]

  • Neutralization (if required by institutional policy):

    • After the contact time, check the pH of the solution.

    • If necessary, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.[2] Exercise caution as this reaction can be exothermic.

  • Final Disposal:

    • Dispose of the treated and neutralized liquid waste in accordance with your institution's hazardous waste disposal procedures.[1][6][7]

    • Rinse the decontaminated labware thoroughly with water before reuse.

Disposal of Solid Waste

For disposable solid waste contaminated with this compound, two primary options are available:

  • Chemical Inactivation: Soak disposable waste in a dilute NaOH solution prior to disposal.[2]

  • Incineration: All burnable waste should be incinerated at temperatures exceeding 500°C (932°F).[2][3]

Spill Management

In the event of a this compound spill, immediate and appropriate action is required.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: This should include a lab coat or smock, goggles, and two pairs of nitrile gloves.[5]

  • Contain the Spill:

    • For liquid spills, cover with absorbent paper towels.[5]

    • For powder spills, gently cover with dampened absorbent paper towels to avoid raising dust.[5]

  • Apply Inactivating Agent: Starting from the perimeter and working towards the center, apply the 2.5% NaOCl with 0.25 N NaOH solution.[4][5]

  • Allow Contact Time: Let the inactivating agent sit for the prescribed 4-hour contact time.[4]

  • Clean Up: Clean the spill area with the inactivating agent, followed by soap and water.[5]

  • Dispose of Waste: All cleanup materials should be double-bagged and disposed of as hazardous waste.[5]

Below is a diagram illustrating the decision-making process for this compound disposal.

G cluster_waste_type Identify Waste Type cluster_disposal_path Select Disposal Path cluster_action Action cluster_final Final Disposal Waste This compound Contaminated Material LiquidWaste Liquid Waste / Labware Waste->LiquidWaste Liquid or Non-Combustible SolidWaste Solid Combustible Waste Waste->SolidWaste Solid & Combustible Spill Accidental Spill Waste->Spill Spill Event ChemicalInactivation Chemical Inactivation (e.g., NaOH/NaOCl) LiquidWaste->ChemicalInactivation Incineration High-Temperature Incineration (>500°C) SolidWaste->Incineration SpillResponse Follow Spill Protocol Spill->SpillResponse HazardousWaste Dispose as Hazardous Waste ChemicalInactivation->HazardousWaste Incineration->HazardousWaste Ash Residue SpillResponse->ChemicalInactivation

Caption: this compound Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brevetoxin B
Reactant of Route 2
Brevetoxin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.